molecular formula C20H21NO3 B15599354 N-Desmethyl Olopatadine-d6

N-Desmethyl Olopatadine-d6

Número de catálogo: B15599354
Peso molecular: 329.4 g/mol
Clave InChI: VQMJUHOJPCPUAM-RGLYJKRISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Desmethyl Olopatadine-d6 is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H21NO3

Peso molecular

329.4 g/mol

Nombre IUPAC

2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid

InChI

InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i2D,3D,5D,6D,13D2

Clave InChI

VQMJUHOJPCPUAM-RGLYJKRISA-N

Origen del producto

United States

Foundational & Exploratory

N-Desmethyl Olopatadine-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of N-Desmethyl Olopatadine-d6. This deuterated analog of N-Desmethyl Olopatadine, a primary metabolite of the antihistamine Olopatadine, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled form of N-Desmethyl Olopatadine. The deuterium (B1214612) labels are typically located on the N-methyl group, providing a distinct mass spectrometric signature for use in quantitative bioanalysis.

Chemical Identifiers
IdentifierValue
Chemical Name (Z)-2-(11-(3-(methyl-d3-amino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (typical deuteration)
Molecular Formula C₂₀H₁₅D₆NO₃[1]
Molecular Weight 329.42 g/mol [1]
CAS Number 113835-92-0 (unlabelled)[2][3]
SMILES C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])C/C=C/1\c2ccccc2COc3ccc(cc13)CC(=O)O
InChI InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i1D3,21D3
Physicochemical Properties
PropertyValue (for N-Desmethyl Olopatadine)
Appearance Off-White Solid[4]
Solubility Soluble in Methanol, DMSO[4]
Storage 2-8 °C[4]

Synthesis

A definitive, published synthesis protocol specifically for this compound is not currently available. However, a plausible synthetic route can be conceptualized based on the known synthesis of Olopatadine-d6.[5] The key step would involve the introduction of a deuterated methylamino group.

A potential synthetic workflow is outlined below:

Synthesis_Workflow A Starting Material (e.g., appropriate dibenz[b,e]oxepin precursor) B Introduction of the propylidene side chain A->B C Formation of a primary amine intermediate B->C D N-methylation with a deuterated methylating agent (e.g., CD3I or (CD3)2SO4) C->D E Final Product (this compound) D->E F Purification (e.g., Chromatography) E->F

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization and Experimental Protocols

The characterization and quantification of this compound are crucial for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice.

High-Performance Liquid Chromatography (HPLC)

While a specific method for this compound is not published, a detailed HPLC method for the related compound, N-Nitroso Desmethyl Olopatadine, provides a strong starting point for method development.[6][7]

Table 3: Exemplary HPLC-MS/MS Method Parameters (adapted from a related compound)

ParameterCondition
Column Phenyl Hexyl column (e.g., 150 x 4.6 mm, 2.7 µm)[7]
Mobile Phase A 2 mM Ammonium formate (B1220265) in water[6]
Mobile Phase B Acetonitrile[6]
Gradient Gradient elution[6]
Flow Rate 0.5 mL/min[6]
Injection Volume 20.0 μL[7]
Column Temperature 35°C[7]
Detection Triple quadrupole mass spectrometer with electrospray ionization (ESI)[6]
Ionization Mode Positive
Monitoring Multiple Reaction Monitoring (MRM)

Experimental Protocol: HPLC Method Validation

A comprehensive validation of the analytical method should be performed according to ICH guidelines and would typically include the following tests:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the position of the deuterium labels. The spectra of this compound would be expected to be very similar to that of N-Desmethyl Olopatadine, with the key difference being the absence of signals corresponding to the deuterated methyl group in the ¹H NMR spectrum and altered signals in the ¹³C NMR spectrum due to the C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantification & Use A Synthesized This compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D HPLC-MS/MS Method Development & Validation A->D E Use as Internal Standard in Bioanalytical Assays D->E

Caption: General analytical workflow for this compound.

Applications in Research and Drug Development

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of N-Desmethyl Olopatadine in biological matrices such as plasma, urine, and tissue samples. Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and drug metabolism studies of Olopatadine.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. This guide provides a foundational understanding of its chemical properties, a logical approach to its synthesis, and a framework for its analytical characterization. The provided methodologies and data will aid in the effective utilization of this stable isotope-labeled standard in drug development programs.

References

Synthesis and Characterization of N-Desmethyl Olopatadine-d6: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Olopatadine-d6, an isotopic-labeled metabolite of the antihistamine Olopatadine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies. This compound serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of its non-labeled counterpart in biological matrices.

Introduction

N-Desmethyl Olopatadine is the primary active metabolite of Olopatadine, a potent histamine (B1213489) H1 receptor antagonist used for the treatment of allergic conjunctivitis and rhinitis. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate bioanalysis by mass spectrometry, correcting for matrix effects and variations in sample processing. The six deuterium (B1214612) atoms are typically introduced into the N-methyl group, providing a stable mass shift without significantly altering the physicochemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, often starting from a precursor to Olopatadine. A common strategy involves the demethylation of Olopatadine followed by re-methylation using a deuterated methylating agent. However, a more direct and efficient approach involves the use of a primary amine intermediate which is then alkylated with a deuterated reagent.

A plausible synthetic pathway is outlined below. This pathway is a conceptual representation and may require optimization based on laboratory conditions and available starting materials.

Synthesis_Pathway cluster_0 Synthetic Scheme Start Primary Amine Precursor (N-Desmethyl Olopatadine) Reagent Dimethyl Sulfate-d6 (CD3)2SO4 Start->Reagent Alkylation (Base, Solvent) Product This compound Start->Product Reaction Purification Purification (e.g., HPLC) Product->Purification Isolation

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound.

  • Preparation of the Primary Amine Intermediate: The synthesis begins with a suitable precursor, which is converted to the primary amine, N-Desmethyl Olopatadine. This can be achieved through various organic synthesis methods, often involving the removal of a protecting group from a nitrogen-containing intermediate in the Olopatadine synthesis pathway.

  • Deuterated Methylation: The primary amine intermediate is then subjected to alkylation using a deuterated methylating agent. A novel and efficient approach utilizes inexpensive and commercially available dimethyl sulfate-d6.[1]

    • Dissolve the primary amine intermediate in an appropriate aprotic solvent (e.g., acetonitrile (B52724), DMF).

    • Add a suitable base (e.g., potassium carbonate, triethylamine) to the reaction mixture.

    • Add dimethyl sulfate-d6 dropwise to the mixture at a controlled temperature.

    • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the desired this compound with high purity.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the degree of deuterium incorporation.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium (B1175870) formate, is commonly employed.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the parent ion to a specific product ion.

Table 1: Mass Spectrometry Data for N-Desmethyl Olopatadine and its d6-labeled analog.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
N-Desmethyl OlopatadineC₂₀H₂₁NO₃323.1521~324.1594
This compoundC₂₀H₁₅D₆NO₃329.1898~330.1971

Note: Observed m/z values may vary slightly depending on the instrument and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be absent, which is a key indicator of successful deuteration.

Experimental Protocol: NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS).

  • Analysis: Acquire ¹H and ¹³C NMR spectra and compare them with the spectra of the non-labeled N-Desmethyl Olopatadine standard.

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) for N-Desmethyl Olopatadine.

ProtonsExpected Chemical Shift (ppm)
N-CH₃~2.4 - 2.6
Aromatic Protons~6.8 - 7.5
-CH₂-COOH~3.6 - 3.8

Note: The N-CH₃ signal will be absent in the ¹H NMR spectrum of this compound.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Workflow cluster_1 Process Flow Synthesis Synthesis of This compound Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization Purification->Characterization MS Mass Spectrometry (Molecular Weight, Isotopic Purity) Characterization->MS NMR NMR Spectroscopy (¹H, ¹³C - Structural Confirmation) Characterization->NMR FinalProduct Qualified N-Desmethyl Olopatadine-d6 Internal Standard MS->FinalProduct NMR->FinalProduct

Caption: General workflow for synthesis and characterization.

Conclusion

The synthesis and rigorous characterization of this compound are crucial for its use as a reliable internal standard in bioanalytical methods. The described synthetic approach, utilizing a primary amine intermediate and a deuterated methylating agent, offers an efficient route to this valuable research compound. Confirmation of its structure and isotopic purity through mass spectrometry and NMR spectroscopy ensures its suitability for demanding quantitative analytical applications in drug metabolism and pharmacokinetic studies.

References

Certificate of Analysis: N-Desmethyl Olopatadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Product Code: D-7854 Lot Number: 20241205-A

This technical guide provides a comprehensive overview of the analytical data and methodologies used to characterize N-Desmethyl Olopatadine-d6, a deuterated internal standard for use in pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals.

Product Information

This compound is the deuterated analog of N-Desmethyl Olopatadine (B1677272), a minor active metabolite of the antihistamine and mast cell stabilizer, Olopatadine.[1] The deuterium (B1214612) labeling at a non-exchangeable position provides a distinct mass shift, making it an ideal internal standard for bioanalytical quantification by mass spectrometry.

Property Specification
Chemical Name (Z)-2-(11-(3-(methylamino-d3)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d3
Molecular Formula C₂₀H₁₅D₆NO₃
Molecular Weight 329.42 g/mol
CAS Number 113835-92-0 (Unlabeled)
Appearance Off-White to White Solid
Solubility Soluble in Methanol, DMSO
Storage 2-8°C, protect from light

Analytical Data

The following tables summarize the quantitative data obtained from the analysis of this compound, Lot: 20241205-A.

Table 1: Purity and Identity
Test Method Result
Chemical Purity (HPLC) HPLC-UV99.7%
Identity (¹H NMR) ¹H NMR SpectroscopyConforms to Structure
Identity (Mass Spectrometry) LC-MS/MSConforms to Structure
Isotopic Purity Mass Spectrometry99.2% Deuterated
Residual Solvents GC-HS<0.1%
Water Content Karl Fischer Titration0.15%
Table 2: Mass Spectrometry Data
Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Observed [M+H]⁺ (m/z) 330.2015
Theoretical [M+H]⁺ (m/z) 330.2018
Mass Accuracy (ppm) -0.91
Table 3: Representative ¹H NMR Data
Chemical Shift (ppm) Multiplicity Assignment
7.10 - 7.35mAromatic Protons
5.80tOlefinic Proton
5.15s-OCH₂-
3.60s-CH₂COOH
2.85t=C-CH₂-
2.50t-CH₂-N

Note: The signal for the N-methyl protons is absent due to deuterium labeling.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound was determined using a reversed-phase HPLC method with UV detection.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 298 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Mass Spectrometry (MS)

The identity and isotopic purity of this compound were confirmed by LC-MS/MS.

  • Instrumentation: Sciex Triple Quad 6500+ or equivalent.

  • Interface: Electrospray Ionization (ESI), Positive Mode.

  • Chromatography: As described in the HPLC protocol.

  • MS Parameters:

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Curtain Gas: 35 psi

    • Temperature: 550°C

    • IonSpray Voltage: 5500 V

  • Data Acquisition: Full scan from m/z 100-400 to determine the mass of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was confirmed by ¹H NMR spectroscopy.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Methanol-d₄.

  • Temperature: 25°C.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: 5 mg of sample dissolved in 0.7 mL of deuterated solvent.

Visualizations

Metabolic Pathway of Olopatadine

The following diagram illustrates the metabolic transformation of Olopatadine to its N-desmethyl and N-oxide metabolites. The N-demethylation is a minor pathway catalyzed by the cytochrome P450 enzyme, CYP3A4.[2]

Olopatadine Olopatadine NDesmethyl N-Desmethyl Olopatadine (Minor Metabolite) Olopatadine->NDesmethyl N-Demethylation NOxide Olopatadine N-Oxide (Major Metabolite) Olopatadine->NOxide N-Oxidation CYP3A4 CYP3A4 CYP3A4->Olopatadine FMO FMO1, FMO3 FMO->Olopatadine

Metabolic Pathway of Olopatadine
Analytical Workflow for Certificate of Analysis

This diagram outlines the logical workflow for the characterization and certification of a chemical reference standard.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, GC) Purification->Purity Content Water & Solvent Content (KF, GC-HS) Purification->Content DataReview Data Review and Approval Identity->DataReview Purity->DataReview Content->DataReview CoA Certificate of Analysis Generation DataReview->CoA

References

An In-Depth Technical Guide to the Metabolism of Olopatadine and the Formation of its N-Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine (B1677272) is a potent and selective histamine (B1213489) H1-receptor antagonist and mast cell stabilizer widely used in the treatment of allergic conjunctivitis and rhinitis.[1] A thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the metabolism of olopatadine, with a specific focus on the formation of its primary cytochrome P450-mediated metabolite, N-desmethyl olopatadine.

Olopatadine Metabolism Overview

Olopatadine undergoes limited hepatic metabolism in humans and is primarily excreted unchanged in the urine.[2][3][4] Approximately 60-70% of an orally administered dose is recovered in the urine as the parent drug.[3] Two major metabolites have been identified: N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[5][6] The formation of these metabolites is catalyzed by different enzyme systems.

The N-demethylation of olopatadine to form N-desmethyl olopatadine is almost exclusively catalyzed by the cytochrome P450 isoenzyme CYP3A4 .[1][5][6] In contrast, the formation of olopatadine N-oxide is mediated by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3 .[1][5][6] In vitro studies with human liver microsomes have shown that the rate of formation of olopatadine N-oxide is significantly higher than that of N-desmethyl olopatadine.[5][6]

Quantitative Analysis of Olopatadine Metabolism

The following tables summarize the key quantitative data related to the metabolism and pharmacokinetics of olopatadine and its N-desmethyl metabolite.

Table 1: In Vitro Metabolism of Olopatadine in Human Liver Microsomes

ParameterValueReference
Rate of N-desmethyl olopatadine (M1) formation0.330 pmol/min/mg protein[5][6]
Rate of olopatadine N-oxide (M3) formation2.50 pmol/min/mg protein[5][6]

Table 2: Pharmacokinetic Parameters of Olopatadine and N-desmethyl olopatadine (M1) Following Ophthalmic Administration (0.77% solution)

ParameterOlopatadineN-desmethyl olopatadine (M1)Reference
Cmax (ng/mL)1.65 (single dose), 1.45 (multiple dose)Non-quantifiable (≤0.050 ng/mL)[7]
Tmax (hours)2-[7]
t1/2 (hours)2.90 - 3.40-[7]

Table 3: Pharmacokinetic Parameters of Olopatadine and its Metabolites Following Intranasal Administration (0.4% and 0.6% solutions)

ParameterOlopatadine (0.6%)N-desmethyl olopatadine (M1)Olopatadine N-oxide (M3)Reference
Cmax~23.3 ng/mL~2.0% of parent Cmax~3.0% of parent Cmax[2]
AUC0-inf~78.0 ng*hr/mL~6.0% of parent AUCinf~9.0% of parent AUCinf[2]

Experimental Protocols

This section details the methodologies for key experiments involved in studying the metabolism of olopatadine.

Protocol 1: In Vitro Metabolism of Olopatadine using Human Liver Microsomes

Objective: To determine the in vitro metabolic profile of olopatadine and identify the enzymes responsible for its metabolism.

Materials:

  • Olopatadine hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Selective CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Thawing Microsomes: Rapidly thaw the cryopreserved human liver microsomes in a 37°C water bath. Immediately place them on ice upon thawing.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

    • Olopatadine (at various concentrations to determine kinetics)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control experiments (e.g., to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes), containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >13,000 rpm) for 10-15 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

For Enzyme Phenotyping:

  • To identify the specific CYP isozymes involved, perform incubations in the presence of selective chemical inhibitors. For N-desmethyl olopatadine formation, ketoconazole (a potent CYP3A4 inhibitor) should be included in the incubation mixture. A significant reduction in metabolite formation in the presence of the inhibitor indicates the involvement of that specific enzyme.

Protocol 2: LC-MS/MS Analysis of Olopatadine and N-desmethyl olopatadine

Objective: To quantify the concentrations of olopatadine and its N-desmethyl metabolite in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate olopatadine, N-desmethyl olopatadine, and the internal standard.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Olopatadine: Precursor ion (m/z) -> Product ion (m/z)

    • N-desmethyl olopatadine: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific m/z values need to be optimized for the instrument used.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.

  • Determine the concentration of olopatadine and N-desmethyl olopatadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway of olopatadine and a typical experimental workflow for its in vitro metabolism study.

Olopatadine_Metabolism Olopatadine Olopatadine N_desmethyl N-desmethyl olopatadine (M1) Olopatadine->N_desmethyl N-demethylation N_oxide Olopatadine N-oxide (M3) Olopatadine->N_oxide N-oxidation CYP3A4 CYP3A4 CYP3A4->Olopatadine:e FMO1_3 FMO1 & FMO3 FMO1_3->Olopatadine:e

Caption: Metabolic pathway of olopatadine.

Experimental_Workflow start Start: Prepare Reagents (HLMs, Olopatadine, Buffers) incubation Incubation at 37°C (HLMs + Olopatadine + NADPH) start->incubation Pre-incubate & Initiate termination Reaction Termination (Add cold Acetonitrile + IS) incubation->termination Time Course Sampling centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis Supernatant Analysis (LC-MS/MS) centrifugation->analysis data Data Processing & Quantification analysis->data end End: Report Results data->end

References

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Olopatadine to N-desmethyl Olopatadine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olopatadine (B1677272), a widely used antihistamine, undergoes metabolism to form its N-desmethyl metabolite, a process primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide delineates the critical role of CYP3A4 in the N-desmethylation of olopatadine. Through a comprehensive review of in vitro studies, this document provides quantitative data on metabolite formation, detailed experimental protocols for assessing this metabolic pathway, and visual representations of the underlying biochemical processes and experimental workflows. This guide is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the metabolic fate of olopatadine and the methodologies to investigate it.

Introduction

Olopatadine is a selective histamine (B1213489) H1 receptor antagonist with mast cell-stabilizing properties, making it an effective treatment for allergic conjunctivitis and rhinitis. Like many xenobiotics, olopatadine is metabolized in the liver to facilitate its excretion. One of the key metabolic pathways is N-desmethylation, leading to the formation of N-desmethyl olopatadine (also referred to as M1). Understanding the specific enzymes responsible for this biotransformation is paramount for predicting potential drug-drug interactions and inter-individual variability in drug response. In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in identifying CYP3A4 as the principal catalyst in this metabolic reaction.

Quantitative Data on N-desmethyl Olopatadine Formation

In vitro investigations have provided key quantitative insights into the formation of N-desmethyl olopatadine. These studies, primarily conducted with human liver microsomes, have established the rate of metabolite formation and the profound inhibitory effects of selective CYP3A4 inhibitors.

Table 1: Rate of Olopatadine Metabolite Formation in Human Liver Microsomes

MetaboliteRate of Formation (pmol/min/mg protein)
N-desmethyl olopatadine (M1)0.330[1]
Olopatadine N-oxide (M3)2.50[1]

Table 2: Effect of Selective CYP Isozyme Inhibitors on N-desmethyl Olopatadine (M1) Formation

InhibitorTarget CYP IsozymeEffect on M1 Formation
TroleandomycinCYP3ASignificantly reduced[1]
KetoconazoleCYP3ASignificantly reduced[1]
Inhibitors for other P450 isozymesVariousNo significant decrease[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the role of CYP3A4 in N-desmethyl olopatadine formation.

In Vitro Metabolism of Olopatadine using Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of olopatadine in a mixed-enzyme system representative of the human liver.

Objective: To determine the rate of N-desmethyl olopatadine formation in the presence of human liver microsomes.

Materials:

  • Olopatadine

  • Pooled human liver microsomes (HLMs)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable quenching solvent)

  • Internal standard for analytical quantification

Procedure:

  • Incubation Preparation: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (typically at a final concentration of 0.5-1.0 mg/mL), and olopatadine at the desired concentration.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-generating system to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) with gentle agitation. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Transfer the supernatant to clean tubes or a 96-well plate for analysis by a validated analytical method, such as LC-MS/MS.

Recombinant Human CYP3A4 Metabolism Assay

This protocol utilizes a specific CYP isozyme to confirm its role in olopatadine metabolism.

Objective: To confirm that CYP3A4 catalyzes the formation of N-desmethyl olopatadine.

Materials:

  • Olopatadine

  • Recombinant human CYP3A4 enzyme (e.g., baculovirus-expressed)

  • NADPH-generating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

Procedure:

  • Follow the same procedure as the human liver microsome assay (Section 3.1), but substitute the human liver microsomes with the recombinant human CYP3A4 enzyme at an appropriate concentration (e.g., 10-50 pmol/mL).

CYP Inhibition Assay

This experiment is designed to assess the inhibitory effect of known CYP inhibitors on the metabolism of olopatadine.

Objective: To determine the effect of a selective CYP3A4 inhibitor (e.g., ketoconazole) on the formation of N-desmethyl olopatadine.

Materials:

  • All materials from the human liver microsome assay (Section 3.1)

  • Selective CYP3A4 inhibitor (e.g., ketoconazole)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Incubation with Inhibitor: Prepare incubation mixtures as described in Section 3.1, but include varying concentrations of the CYP3A4 inhibitor or its vehicle.

  • Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitor and the NADPH-generating system for a defined period before adding olopatadine to assess time-dependent inhibition, or co-incubate all components.

  • Reaction Initiation, Incubation, and Termination: Proceed as described in the human liver microsome assay.

  • Analysis: Quantify the formation of N-desmethyl olopatadine and compare the rates in the presence and absence of the inhibitor to determine the extent of inhibition.

Analytical Quantification of N-desmethyl Olopatadine

A validated analytical method is crucial for the accurate quantification of the metabolite.

Objective: To quantify the concentration of N-desmethyl olopatadine in in vitro samples.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

Typical LC-MS/MS Parameters (adapted from similar compound analysis):

  • Chromatographic Column: A reverse-phase column (e.g., C18 or Phenyl-Hexyl).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both N-desmethyl olopatadine and the internal standard.

Visualizations

The following diagrams illustrate the metabolic pathway of olopatadine and a typical experimental workflow.

Olopatadine Olopatadine N_desmethyl_olopatadine N-desmethyl olopatadine (M1) Olopatadine->N_desmethyl_olopatadine N-desmethylation CYP3A4 CYP3A4 CYP3A4->Olopatadine

Caption: Metabolic pathway of olopatadine to N-desmethyl olopatadine.

cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis Incubation_Mix Prepare Incubation Mix (HLMs/rCYP3A4, Buffer, Olopatadine) Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction Add NADPH Generating System Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Quench Reaction (Acetonitrile + Internal Standard) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Quantify N-desmethyl olopatadine Analyze->Quantify

Caption: Experimental workflow for in vitro olopatadine metabolism.

Conclusion

The evidence from in vitro studies compellingly demonstrates that CYP3A4 is the key enzyme responsible for the N-desmethylation of olopatadine to its metabolite, N-desmethyl olopatadine. The formation of this metabolite is significantly curtailed by selective CYP3A4 inhibitors. This technical guide provides the essential quantitative data and detailed experimental protocols for researchers to further investigate this metabolic pathway. A thorough understanding of the role of CYP3A4 in olopatadine metabolism is critical for assessing the potential for drug-drug interactions and for the continued safe and effective use of this important antiallergic agent. While the rate of metabolite formation has been quantified, a notable gap in the publicly available data is the absence of specific enzyme kinetic parameters such as Km and Vmax for this reaction, which would further refine our understanding of this metabolic process.

References

The Pharmacokinetics of Olopatadine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the absorption, distribution, metabolism, and excretion of the anti-allergic agent olopatadine (B1677272) and its primary metabolites, tailored for drug development professionals and researchers.

Introduction

Olopatadine is a potent and selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer.[1] It is widely used in the treatment of allergic conjunctivitis and rhinitis.[2][3] Its dual mechanism of action, which involves both blocking the effects of histamine and preventing the release of pro-inflammatory mediators from mast cells, makes it an effective therapeutic agent for allergic conditions.[4][5] A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens, predicting potential drug interactions, and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the pharmacokinetics of olopatadine and its metabolites, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile of Olopatadine

The pharmacokinetic properties of olopatadine have been studied following various routes of administration, including oral, intranasal, and ophthalmic.[6][7][8]

Absorption

Olopatadine is readily absorbed following administration. After oral administration, it is rapidly and extensively absorbed.[9] Following intranasal administration, peak plasma concentrations are typically observed between 15 minutes and 2 hours.[10] The absolute bioavailability of intranasal olopatadine is approximately 57%.[10][11]

Systemic exposure to olopatadine following topical ocular administration is limited.[10] When administered as an ophthalmic solution, olopatadine can be absorbed systemically, with quantifiable plasma concentrations, though these are significantly lower than with oral or intranasal administration.[7] For instance, after ocular administration of a 0.77% solution, the peak plasma concentration (Cmax) was 1.65 ng/mL, reached at a Tmax of 2 hours.[12][13]

Distribution

Olopatadine is moderately bound to human serum proteins, at approximately 55%, with serum albumin being the primary binding protein.[6][11] This binding is independent of drug concentration over a range of 0.1 to 1000 ng/mL.[6] The apparent volume of distribution following oral administration in healthy Chinese subjects was reported to be 133.83 L.[11]

Metabolism

Olopatadine undergoes limited hepatic metabolism.[11] At least six minor metabolites have been identified in human plasma.[14] The two primary metabolites are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[4][15]

The formation of N-desmethyl olopatadine (M1) is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4.[11] The formation of olopatadine N-oxide (M3) is catalyzed by flavin-containing monooxygenase (FMO) systems, specifically FMO1 and FMO3.[11] Despite these metabolic pathways, a significant portion of olopatadine is excreted unchanged.

Excretion

The primary route of elimination for olopatadine and its metabolites is through urinary excretion.[11][14] Following oral administration, approximately 60-70% of the dose is recovered in the urine as the parent drug.[7] The plasma elimination half-life of olopatadine is approximately 8 to 12 hours following oral administration and around 3.4 hours after ocular administration.[11][12]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of olopatadine from various human studies.

Table 1: Pharmacokinetic Parameters of Olopatadine Following Ophthalmic Administration

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
0.77% Solution (Single Dose)1 drop/eye1.65[12][13]2.0[12][13]9.79 (AUC0-12)[16]2.90 - 3.40[12][13]
0.77% Solution (Multiple Doses)1 drop/eye, once daily for 7 days1.45[12][13]2.0[12][13]-2.90 - 3.40[12][13]
0.15% Solution (Multiple Doses)2 drops/eye, twice daily for 15 days----
0.1% Solution1 drop/eye0.5 - 1.3Within 2 hours-7-14

Table 2: Pharmacokinetic Parameters of Olopatadine Following Intranasal Administration

PopulationDoseCmax (ng/mL)Tmax (h)AUC0-12 (ng·h/mL)Bioavailability
Healthy Subjects (Steady State)Two sprays/nostril, twice daily16.0 ± 8.99[6]0.5 - 1.0[6]66.0 ± 26.8[6][11]57%[10][11]
SAR Patients (Steady State)Two sprays/nostril, twice daily23.3 ± 6.2[6][11]0.25 - 2.0[6]78.0 ± 13.9[6][11]-

SAR: Seasonal Allergic Rhinitis

Table 3: Pharmacokinetic Parameters of Olopatadine Metabolites

MetaboliteFormulationCmax (ng/mL)Notes
N-desmethyl olopatadine (M1)0.77% Ophthalmic SolutionNon-quantifiable (≤0.050)[12][16]Minor active metabolite.
N-oxide olopatadine (M3)0.77% Ophthalmic Solution (Day 1)0.121[12][16]Observable up to 4 hours in some subjects.
N-oxide olopatadine (M3)0.77% Ophthalmic Solution (Day 7)0.174[12][16]Observable in a smaller proportion of subjects.

Experimental Protocols

The quantification of olopatadine and its metabolites in biological matrices is predominantly achieved using validated high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods.[12][17]

Sample Preparation

A crucial step in the analysis of olopatadine from biological fluids is the effective separation of the analyte from the complex matrix. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used method for the extraction of olopatadine and its metabolites from plasma.[18] A typical protocol involves the use of a C18 cartridge. The plasma sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analytes are eluted with an organic solvent. The eluate is then evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.[18]

  • Protein Precipitation followed by Liquid-Liquid Extraction: This method involves the precipitation of plasma proteins using a solvent like acetonitrile (B52724). Following centrifugation, the supernatant is subjected to liquid-liquid extraction with a solvent mixture such as ethyl acetate (B1210297)/dichloromethane to further purify the sample before analysis.[19]

LC-MS/MS Analysis

A typical LC-MS/MS method for the determination of olopatadine and its metabolites would involve the following:

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of olopatadine and its metabolites.[17] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[17][20] A gradient or isocratic elution can be employed to achieve optimal separation.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[17][18] Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for olopatadine and its metabolites, as well as an internal standard.[17]

The following diagram illustrates a general workflow for a pharmacokinetic study of olopatadine.

G cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (Oral, Ophthalmic, or Intranasal) Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation Extraction Sample Extraction (SPE or LLE) Centrifugation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Olopatadine and Metabolites LC_MS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Typical workflow for a pharmacokinetic study.

Mechanism of Action: Signaling Pathways

Olopatadine exerts its therapeutic effects through two primary mechanisms: antagonism of the histamine H1 receptor and stabilization of mast cells.

Histamine H1 Receptor Antagonism

Histamine, a key mediator of allergic reactions, binds to H1 receptors on various cells, initiating a signaling cascade that leads to the symptoms of allergy. The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq protein.[13][21] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream effects such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of an allergic reaction.[12] Olopatadine acts as an inverse agonist at the H1 receptor, blocking this signaling cascade.

The diagram below illustrates the histamine H1 receptor signaling pathway and the inhibitory action of olopatadine.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Activates Olopatadine Olopatadine Olopatadine->H1R Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (itching, redness, swelling) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms

Histamine H1 receptor signaling pathway.
Mast Cell Stabilization

In addition to its antihistaminic activity, olopatadine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[2][5] The precise mechanism of mast cell stabilization is thought to involve the modulation of the mast cell membrane. It has been suggested that olopatadine, due to its amphiphilic nature, partitions into the lipid bilayer of the plasma membrane, counteracting the membrane surface deformation that occurs during exocytosis (degranulation). This inhibition of degranulation prevents the release of a wide array of inflammatory mediators, providing a broader anti-allergic effect.

The following diagram depicts the process of mast cell degranulation and the inhibitory effect of olopatadine.

G cluster_mast_cell Mast Cell Antigen Allergen (Antigen) IgE IgE Antibody Antigen->IgE Binds to Receptor FcεRI Receptor IgE->Receptor Bound to Granules Granules containing Histamine & other mediators Receptor->Granules Triggers signaling cascade Degranulation Degranulation (Exocytosis) Granules->Degranulation Fuse with membrane Mediators Release of Inflammatory Mediators Degranulation->Mediators Olopatadine Olopatadine Membrane Cell Membrane Stabilization Olopatadine->Membrane Promotes Membrane->Degranulation Inhibits

References

The Gold Standard: A Technical Guide to the Function of Deuterated Internal Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of this data form the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core principles, applications, and methodologies of employing deuterated internal standards in pharmacokinetic studies, providing detailed experimental protocols, comparative quantitative data, and visual workflows to illuminate their critical importance.

The Core Principle: Mimicry for Precision

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with its stable, non-radioactive isotope, deuterium (B1214612) (²H), the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the mass spectrometer's source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.

Mitigating Analytical Variability: The Key Functions

The primary function of a deuterated internal standard is to ensure the accuracy and precision of analytical measurements by correcting for various potential sources of error.

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, a phenomenon known as the "matrix effect," leading to inaccurate quantification.[2] Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte's signal.[3]

  • Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability into the analysis. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.

Quantitative Impact: A Data-Driven Comparison

The theoretical advantages of deuterated internal standards are consistently demonstrated by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently show superior accuracy and precision with the former.

Table 1: Comparative Performance of Deuterated vs. Structural Analog Internal Standards
Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardRationale for Performance Difference
Accuracy (% Bias) Typically within ±5%Can exceed ±15%The deuterated IS co-elutes with the analyte, experiencing the same matrix effects and extraction recovery, leading to more accurate correction.
Precision (%CV) Typically <10%Can be >15%The near-identical chemical and physical properties of the deuterated IS ensure it tracks the analyte's behavior more closely throughout the analytical process, reducing variability.
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference)Inconsistent compensation (>20% difference)The deuterated IS is affected by matrix components in the same way as the analyte, allowing for effective normalization of the signal.
Extraction Recovery Consistent and tracks analyte recoveryCan differ significantly from analyte recoveryMinor structural differences in an analog can lead to different partitioning behavior during extraction, resulting in inconsistent recovery relative to the analyte.

Data compiled from representative studies. Actual performance may vary depending on the analyte, matrix, and specific analytical method.

Table 2: Bioanalytical Method Validation Data for the Quantification of a Drug using a Deuterated Internal Standard
Validation ParameterAcceptance Criteria (Typical)Performance with Deuterated IS
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) ±15% (±20% at LLOQ)-2.5% to 3.8%
Precision (%CV) ≤15% (≤20% at LLOQ)2.1% to 5.6%
Matrix Factor (CV%) ≤15%4.8%
Recovery (%) Consistent and reproducible85.2% (Analyte), 86.1% (IS)

LLOQ: Lower Limit of Quantification. This table summarizes typical validation results for an LC-MS/MS method for the quantification of a hypothetical drug in human plasma using its deuterium-labeled internal standard, demonstrating adherence to regulatory guidelines.[4]

Experimental Protocols: A Practical Guide

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for common sample preparation techniques and LC-MS/MS analysis.

Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique for removing the majority of protein content from plasma samples.

Materials:

  • Biological matrix samples (e.g., human plasma)

  • Deuterated Internal Standard (IS) working solution

  • Acetonitrile (B52724) (ACN), LC-MS grade, containing 0.1% formic acid

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Methodology:

  • Thaw frozen plasma samples to room temperature.

  • Vortex mix the samples for 10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample into a labeled microcentrifuge tube.

  • Add 20 µL of the IS working solution to each tube (except for blank matrix samples).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold, acidified acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[5]

Protocol 2: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids.

Materials:

  • Biological matrix samples (e.g., human plasma)

  • Deuterated Internal Standard (IS) working solution

  • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 6)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Methodology:

  • Pipette 500 µL of plasma sample into a glass centrifuge tube.

  • Add 50 µL of the IS working solution.

  • Add 500 µL of aqueous buffer and vortex for 30 seconds.

  • Add 3 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of reconstitution solvent.

  • Transfer to autosampler vials for LC-MS/MS analysis.

Protocol 3: Plasma Sample Preparation via Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.[6]

Materials:

  • Biological matrix samples (e.g., human plasma)

  • Deuterated Internal Standard (IS) working solution

  • SPE cartridges (e.g., C18)

  • Conditioning solvents (e.g., methanol (B129727), water)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol)

  • SPE vacuum manifold

  • Evaporation system

  • Reconstitution solvent (mobile phase)

Methodology:

  • Pre-treat the plasma sample by adding the deuterated IS and an acidic solution (e.g., 4% phosphoric acid).

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of wash solution to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and IS with 1 mL of elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in reconstitution solvent for LC-MS/MS analysis.[7]

Protocol 4: LC-MS/MS Analysis

This is a representative example for the quantification of a small molecule drug and its deuterated internal standard.

Instrumentation:

  • UPLC/HPLC System

  • Triple Quadrupole Mass Spectrometer

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters (e.g., gas flows, temperature, voltage) should be optimized for the specific analyte and internal standard.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow, the decision-making process for selecting an internal standard, and the logical relationship of how deuterated standards compensate for analytical variability.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Deuterated IS Plasma_Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration Ratio_Calculation->Concentration_Determination

Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.

IS_Decision_Pathway Start Need for Internal Standard in LC-MS/MS Assay Check_Availability Is a Stable Isotope-Labeled (SIL) IS Available? Start->Check_Availability Use_SIL Use SIL IS (Deuterated, 13C, 15N) (Gold Standard) Check_Availability->Use_SIL Yes Consider_Analog Consider Structural Analog IS Check_Availability->Consider_Analog No Validate_Analog Thoroughly Validate Analog IS Performance (Matrix Effects, Recovery, Specificity) Consider_Analog->Validate_Analog Proceed_with_Caution Proceed with Caution (Acknowledge Limitations) Validate_Analog->Proceed_with_Caution

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Compensation_Mechanism cluster_variability Sources of Analytical Variability cluster_compensation Compensation by Deuterated IS cluster_result Result Matrix_Effect Matrix Effect Analyte Analyte Matrix_Effect->Analyte Deuterated_IS Deuterated IS Matrix_Effect->Deuterated_IS Extraction_Loss Extraction Loss Extraction_Loss->Analyte Extraction_Loss->Deuterated_IS Injection_Variation Injection Variation Injection_Variation->Analyte Injection_Variation->Deuterated_IS Constant_Ratio Constant Peak Area Ratio (Analyte / IS) Analyte->Constant_Ratio Deuterated_IS->Constant_Ratio Accurate_Quantification Accurate & Precise Quantification Constant_Ratio->Accurate_Quantification

Caption: Logical relationship illustrating how deuterated internal standards compensate for analytical variability.

Conclusion

Deuterated internal standards are indispensable tools in modern pharmacokinetic studies, ensuring the generation of high-quality, reliable data that is crucial for the successful development of new therapeutics. Their ability to closely mimic the analyte of interest allows for unparalleled correction of analytical variability, particularly matrix effects, leading to superior accuracy and precision. While the initial investment in a deuterated standard may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. The detailed protocols and comparative data presented in this guide underscore the pivotal role of deuterated internal standards in robust and regulatory-compliant bioanalysis.

References

Technical Guide: N-Desmethyl Olopatadine-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Olopatadine-d6, a deuterated internal standard crucial for the quantitative analysis of N-Desmethyl Olopatadine, a metabolite of the antihistamine Olopatadine. This document outlines suppliers, available product specifications, and guidance on its application in experimental settings.

Introduction to this compound

This compound is the deuterium-labeled analog of N-Desmethyl Olopatadine. The strategic placement of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis as it effectively corrects for matrix effects and variations in sample preparation and instrument response, ensuring the accuracy and precision of analytical results.

Supplier and Pricing Information

A number of chemical suppliers offer this compound for research purposes. While pricing is subject to change and often requires a direct quote, the following table summarizes key information from prominent suppliers.

SupplierProduct NameCAS Number (Unlabelled)Molecular FormulaMolecular WeightNotes
Clearsynth [1]N-Desmethylolopatadine-d6113835-92-0C₂₀H₁₅D₆NO₃329.42Certificate of Analysis available. For research use only.[1]
Simson Pharma N-Desmethyl Olopatadine113835-92-0--Accompanied by a Certificate of Analysis.[2]
Acanthus Research Olopatadine N-Desmethyl113835-92-0C₂₀H₂₁NO₃-Available in 25 mg unit size; pricing available upon request.[3]
LGC Standards N-Desmethyl Olopatadine113835-92-0C₂₀H₂₁NO₃323.39Certificate of Analysis available.[4]
Toronto Research Chemicals N-Desmethyl Olopatadine113835-92-0C₂₀H₂₁NO₃323.39Available through distributors like Fisher Scientific.[5][6]
Allmpus Olopatadine N-Desmethyl Impurity113835-92-0C₂₀H₂₂ClNO₃359.85Purity by HPLC: 95%+. COA and other analytical data provided.
Axios Research [7]N-Desmethyl Olopatadine HCl113835-92-0 (free base)C₂₀H₂₁NO₃. HCl323.39 + 36.46Used as a reference standard.[7]
Chemicea Olopatadine N-Desmethyl Impurity113835-92-0--Impurity standard of Olopatadine.[8]

Note: Pricing information is generally not publicly available and requires a formal quotation from the respective supplier.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₀H₁₅D₆NO₃Clearsynth[1]
Molecular Weight 329.42 g/mol Clearsynth[1]
CAS Number (Unlabelled) 113835-92-0Multiple Sources[1][2][3]
Synonyms Olopatadine (m1), Olopatadine metabolite(m1), UNII-B32K679JBGprecisionFDA[9]

Experimental Protocols

Representative Bioanalytical Method (LC-MS/MS)

This hypothetical protocol is for the quantification of N-Desmethyl Olopatadine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 2.7 µm) is often suitable.[11][12]

  • Mobile Phase A: 0.1% Formic acid in water or an ammonium (B1175870) formate (B1220265) buffer.[10]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is typically employed to ensure good separation of the analyte from matrix components. The gradient program should be optimized based on the specific column and instrument used.

  • Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is common.[10][11][12]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.[12]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Desmethyl Olopatadine: The precursor ion (Q1) would be the [M+H]⁺ ion, and the product ion (Q3) would be a characteristic fragment ion. These transitions need to be determined by direct infusion of the non-labeled standard.

    • This compound: The precursor ion (Q1) would be the [M+H]⁺ ion (shifted by +6 Da), and the product ion (Q3) would be the corresponding deuterated fragment.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.

Visualizations

Procurement Workflow

The following diagram illustrates a typical workflow for procuring this compound for a research project.

Procurement_Workflow A Identify Research Need B Search for Suppliers (e.g., Clearsynth, LGC) A->B C Request Quotations B->C D Evaluate Supplier (Price, Purity, Availability) C->D E Generate Purchase Order D->E F Receive Compound & CoA E->F G Log into Inventory & Store F->G

Procurement workflow for this compound.
Metabolic Pathway of Olopatadine

N-Desmethyl Olopatadine is a known human metabolite of Olopatadine. The metabolic conversion primarily involves the cytochrome P450 enzyme system.

Metabolic_Pathway cluster_0 Metabolism Olopatadine Olopatadine N_Desmethyl_Olopatadine N-Desmethyl Olopatadine (Metabolite) Olopatadine->N_Desmethyl_Olopatadine N-Demethylation CYP3A4 CYP3A4 Enzyme CYP3A4->Olopatadine

Simplified metabolic pathway of Olopatadine.

References

Physical and chemical properties of N-Desmethyl Olopatadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Olopatadine (B1677272) is a primary active metabolite of Olopatadine, a well-established antihistamine and mast cell stabilizer. Understanding the physical and chemical properties of this metabolite is crucial for a comprehensive assessment of Olopatadine's pharmacological and toxicological profile. This technical guide provides an in-depth overview of the known physicochemical characteristics of N-Desmethyl Olopatadine, details relevant experimental methodologies, and illustrates its metabolic pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Olopatadine is a widely used therapeutic agent for the management of allergic conjunctivitis and rhinitis. Its efficacy is attributed to its dual mechanism of action: selective histamine (B1213489) H1 receptor antagonism and stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators. Following administration, Olopatadine undergoes metabolism to a limited extent, with N-Desmethyl Olopatadine being one of its identified metabolites. Although present in lower concentrations than the parent drug, the characterization of N-Desmethyl Olopatadine is essential for understanding the complete disposition of Olopatadine in the body and for evaluating any potential contribution to the overall therapeutic effect or safety profile.

Chemical and Physical Properties

This section details the fundamental chemical and physical properties of N-Desmethyl Olopatadine.

Chemical Identification
IdentifierValue
IUPAC Name (2Z)-2-(11-(3-(methylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid[1][2][3][4][5][6]
CAS Number 113835-92-0[1][4][5]
Chemical Formula C₂₀H₂₁NO₃[2][3][4]
Molecular Weight 323.39 g/mol [3][4]
Physicochemical Data

The following table summarizes the available physicochemical data for N-Desmethyl Olopatadine. It is important to note that some of these values are predicted and should be considered as such.

PropertyValueSource
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Water Solubility Predicted: 0.00384 mg/mLDrugBank
logP Predicted: 1.5ALOGPS
Predicted: 0.62Chemaxon
pKa (Strongest Acidic) Predicted: 3.78Chemaxon
pKa (Strongest Basic) Predicted: 10.47Chemaxon
Appearance Off-White Solid[7]Allmpus
Solubility Soluble in Methanol, DMSO[7]Allmpus
Storage 2-8 °C[7]Allmpus

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of N-Desmethyl Olopatadine are not extensively published. However, this section outlines the general methodologies that are typically employed for the characterization of pharmaceutical compounds and metabolites.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Methodology:

A common method for determining the melting point is using a capillary melting point apparatus.

  • A small, finely powdered sample of N-Desmethyl Olopatadine is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The temperature is gradually increased at a controlled rate.

  • The temperature range over which the substance melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing the absorption and bioavailability of a drug.

Methodology:

The shake-flask method is a standard technique for determining thermodynamic solubility.

  • An excess amount of N-Desmethyl Olopatadine is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at a specific pH).

  • The suspension is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of N-Desmethyl Olopatadine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

The shake-flask method is also commonly used for the experimental determination of logP.

  • A known amount of N-Desmethyl Olopatadine is dissolved in a mixture of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

  • The concentration of N-Desmethyl Olopatadine in each phase is quantified using an appropriate analytical technique, such as HPLC-UV.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

Potentiometric titration is a widely used method for pKa determination.

  • A solution of N-Desmethyl Olopatadine of known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa value(s) can be determined from the inflection points of the titration curve.

Metabolism and Signaling Pathways

N-Desmethyl Olopatadine is a known human metabolite of Olopatadine.[1] The primary metabolic pathway involves N-demethylation of the parent compound.

Metabolic Pathway of Olopatadine

The formation of N-Desmethyl Olopatadine from Olopatadine is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoenzyme.[9][10] This metabolic reaction occurs in the liver.[1]

metabolic_pathway Olopatadine Olopatadine NDesmethyl_Olopatadine N-Desmethyl Olopatadine (Metabolite M1) Olopatadine->NDesmethyl_Olopatadine N-demethylation CYP3A4 CYP3A4 (in Liver) CYP3A4->Olopatadine

Metabolic conversion of Olopatadine to N-Desmethyl Olopatadine.
Analytical Workflow for Metabolite Identification

The identification and quantification of Olopatadine and its metabolites, including N-Desmethyl Olopatadine, in biological matrices such as plasma, are typically performed using advanced analytical techniques.

analytical_workflow Sample Plasma Sample Collection SPE Solid-Phase Extraction (SPE) (e.g., Bond Elut C18) Sample->SPE Elution Elution and Reconstitution SPE->Elution LC_MS High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Elution->LC_MS Quantification Quantification of Olopatadine and Metabolites LC_MS->Quantification

A typical analytical workflow for the analysis of Olopatadine and its metabolites.

Synthesis

synthesis_workflow Start Starting Material: Appropriately substituted dibenz[b,e]oxepin-11(6H)-one Wittig Wittig Reaction with a protected (3-(methylamino)propyl)phosphonium ylide Start->Wittig Intermediate Formation of Protected N-Desmethyl Olopatadine derivative Wittig->Intermediate Deprotection Deprotection of the protecting group Intermediate->Deprotection Purification Purification and Isolation of N-Desmethyl Olopatadine Deprotection->Purification

Conceptual synthesis workflow for N-Desmethyl Olopatadine.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of N-Desmethyl Olopatadine. While key identifiers and some predicted physicochemical data are available, there is a notable lack of experimentally determined values for several properties. The provided general experimental protocols and the metabolic pathway diagram offer a foundational understanding for researchers and drug development professionals. Further experimental investigation is warranted to fully characterize this important metabolite of Olopatadine.

References

N-Desmethyl Olopatadine: A Comprehensive Technical Guide on the Human Metabolite of Olopatadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine (B1677272) is a well-established and potent selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer.[1][2][3] It is widely used in the management of allergic conjunctivitis and allergic rhinitis.[3][4] As with most xenobiotics, olopatadine undergoes metabolic transformation in the human body, although it is not extensively metabolized.[1][4] The primary route of elimination is renal excretion of the unchanged drug.[4][5][6][7][8] However, several metabolites have been identified in human plasma and urine, with N-Desmethyl Olopatadine (also known as M1 or N-monodemethylolopatadine) being one of the key metabolites formed through hepatic oxidation.[1][9][10]

This technical guide provides an in-depth review of N-Desmethyl Olopatadine, focusing on its formation, pharmacokinetic profile, pharmacological activity, and the experimental methodologies used for its characterization and quantification.

Metabolism of Olopatadine: The Formation of N-Desmethyl Olopatadine

The metabolism of olopatadine in humans is a minor route of elimination.[11] In vivo and in vitro studies have identified two primary metabolites: N-Desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3).[5][9][11]

The formation of N-Desmethyl Olopatadine occurs via N-demethylation of the parent olopatadine molecule. This reaction is catalyzed almost exclusively by the cytochrome P450 isoenzyme CYP3A4 in the liver.[1][2][9] In contrast, the formation of Olopatadine N-oxide (M3) is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[1][9][11] Due to its primary elimination via the kidneys, the potential for drug-drug interactions involving cytochrome P450 enzymes is considered low.[7][8]

Olopatadine_Metabolism Olopatadine Olopatadine N_Desmethyl_Olopatadine N-Desmethyl Olopatadine (M1) Olopatadine->N_Desmethyl_Olopatadine CYP3A4 (N-demethylation) Olopatadine_N_Oxide Olopatadine N-Oxide (M3) Olopatadine->Olopatadine_N_Oxide FMO1, FMO3 (N-oxidation)

Fig. 1: Metabolic Pathway of Olopatadine in Humans.

Pharmacokinetics and Quantitative Data

N-Desmethyl Olopatadine is considered a minor metabolite, with plasma concentrations significantly lower than the parent drug following administration.[1][2] After intranasal administration of olopatadine, peak plasma concentrations of M1 were found to be approximately 2.0% of the parent Cmax, and the AUC0-inf was about 6.0% of the parent AUCinf.[11] In studies involving topical ocular administration of a 0.77% olopatadine solution, N-desmethyl olopatadine was non-quantifiable (at a limit of ≤0.050 ng/mL) in all plasma samples collected.[12][13]

Data Presentation

The following tables summarize the key quantitative data available for N-Desmethyl Olopatadine.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Olopatadine (M1) in Humans Following Intranasal Olopatadine Administration

Parameter Olopatadine 0.4% Nasal Spray Olopatadine 0.6% Nasal Spray Reference
Parent Drug (Olopatadine) [11]
Mean Cmax (ng/mL) 12.5 ± 6.1 17.5 ± 6.7 [11]
Mean AUCinf (ng*hr/mL) 42.5 ± 16.0 60.3 ± 20.3 [11]
Metabolite (N-Desmethyl Olopatadine - M1) [11]
Peak Plasma Concentration ~2.0% of parent Cmax ~2.0% of parent Cmax [11]
AUC0-inf ~6.0% of parent AUCinf ~6.0% of parent AUCinf [11]

| Urinary Recovery (% of dose) | ~1.6% (following oral dose) | ~1.6% (following oral dose) |[5] |

Table 2: In Vitro Metabolism of Olopatadine to N-Desmethyl Olopatadine (M1)

System Parameter Value Reference
Human Liver Microsomes Rate of M1 Formation 0.330 pmol/min/mg protein [9]

| cDNA-expressed Human P450 | Primary Catalyzing Isozyme | CYP3A4 |[9] |

Pharmacological Activity

N-Desmethyl Olopatadine is described as a minor active metabolite of olopatadine.[12][13] Its pharmacological activity is presumed to be similar to the parent compound, acting as a histamine H1 receptor antagonist. However, given its very low plasma concentrations, which are often below the limit of quantification, its contribution to the overall clinical efficacy of olopatadine is likely minimal.[1][12]

Signaling Pathway

Olopatadine exerts its anti-allergic effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). This action blocks the inflammatory cascade initiated by histamine binding, which is a primary cause of allergic symptoms.[1][2] As an active metabolite, N-Desmethyl Olopatadine is expected to interact with the same pathway.

Histamine_Signaling cluster_cell Mast Cell / Target Cell cluster_drug Pharmacological Intervention Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Allergic_Response Pro-inflammatory Mediator Release & Allergic Symptoms PKC->Allergic_Response Ca_Release->Allergic_Response Olopatadine_Metabolite Olopatadine or N-Desmethyl Olopatadine Olopatadine_Metabolite->H1_Receptor Blocks

Fig. 2: Histamine H1 Receptor Signaling and Point of Inhibition.

Experimental Protocols

The identification and quantification of N-Desmethyl Olopatadine require sensitive and specific analytical methods, as well as controlled in vitro systems to study its formation.

Protocol 1: Quantification in Human Plasma by LC-MS/MS

This protocol outlines a typical method for determining the concentration of N-Desmethyl Olopatadine in human plasma.[14]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a solid-phase extraction cartridge (e.g., Bond Elut C18) with methanol (B129727) followed by water.

    • To 1 mL of human plasma, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like KF11796).[14]

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering substances.

    • Elute olopatadine and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase for injection.

  • Chromatographic Separation (HPLC)

    • System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: A reverse-phase column such as a Poroshell 120 Phenyl Hexyl (150 × 4.6 mm, 2.7 µm) or a C18 column is typically used.[15][16]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).[16]

    • Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[15]

    • Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducibility.[15]

  • Detection (Tandem Mass Spectrometry - MS/MS)

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[14][16]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor ion to product ion transitions for N-Desmethyl Olopatadine and the internal standard. For the parent drug olopatadine, a common transition is m/z 338 → 165.[16]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (e.g., C18 Column) Recon->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Fig. 3: Workflow for Quantification of N-Desmethyl Olopatadine.
Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an experiment to identify the enzymes responsible for metabolizing olopatadine.[9]

  • Incubation Mixture Preparation

    • In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), human liver microsomes (as the enzyme source), and olopatadine.

    • Prepare parallel sets of tubes. To specific sets, add selective chemical inhibitors for different CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.).

    • Pre-incubate the mixtures at 37°C for a few minutes to equilibrate the temperature.

  • Reaction Initiation and Termination

    • Initiate the metabolic reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Analyze the supernatant for the presence and quantity of N-Desmethyl Olopatadine using the LC-MS/MS method described in Protocol 1.

  • Data Interpretation

    • The rate of metabolite formation is calculated.

    • A significant reduction in the formation of N-Desmethyl Olopatadine in the presence of a specific inhibitor (e.g., ketoconazole) confirms the primary role of the corresponding enzyme (CYP3A4) in its formation.[9]

Conclusion

N-Desmethyl Olopatadine is a well-characterized but minor human metabolite of olopatadine. Its formation is mediated by the CYP3A4 isoenzyme through N-demethylation. While it is considered pharmacologically active, its systemic exposure is very low, particularly after topical administration, and often falls below the limits of quantification in clinical studies. Consequently, its contribution to the overall therapeutic anti-allergic effect of olopatadine is negligible. The established experimental protocols, primarily relying on LC-MS/MS, provide the necessary sensitivity and specificity for its detection and quantification in pharmacokinetic and drug metabolism studies.

References

Methodological & Application

Application Note: High-Throughput Quantification of Olopatadine in Human Plasma by LC-MS/MS Using N-Desmethyl Olopatadine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olopatadine (B1677272) in human plasma. The method utilizes N-Desmethyl Olopatadine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic and bioequivalence studies. The method was developed and validated with excellent performance in linearity, precision, accuracy, and recovery.

Introduction

Olopatadine is a selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Accurate determination of olopatadine concentrations in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and regulatory submissions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS. This approach minimizes the impact of matrix effects and variations in sample processing, leading to more reliable and reproducible results. This document provides a detailed protocol for the analysis of olopatadine in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Olopatadine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve olopatadine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Olopatadine Working Solutions: Prepare serial dilutions of the olopatadine stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation
  • Pipette 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olopatadine338.2165.135
This compound330.2165.135

Data Presentation

The following tables summarize the expected performance characteristics of this bioanalytical method.

Table 1: Calibration Curve for Olopatadine in Human Plasma

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Regression Equation y = 0.025x + 0.003
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ 0.5≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low 1.5≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Medium 50≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High 150≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low 1.585 - 9585 - 9590 - 110
High 15085 - 9585 - 9590 - 110

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis and Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add IS in Acetonitrile (300 µL) plasma->add_is vortex 3. Vortex (30s) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection lc_separation LC Separation (C18) injection->lc_separation Sample Introduction ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow from sample preparation to final data analysis.

G cluster_main Analyte and Internal Standard Relationship Analyte Olopatadine (Analyte of Interest) SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC LC Separation SamplePrep->LC Co-processed MS MS Ionization & Detection LC->MS Co-elution (similar retention) Quantification Quantification (Peak Area Ratio: Analyte/IS) MS->Quantification Differential Detection (by mass)

Caption: Logical relationship between the analyte and the internal standard.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of olopatadine in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and procedural variability. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies of olopatadine.

Application Note: Quantification of Olopatadine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of olopatadine (B1677272) and its major metabolites, including N-desmethyl olopatadine and olopatadine N-oxide, in human plasma. Olopatadine is a selective histamine (B1213489) H1-receptor antagonist used for the treatment of allergic conditions[1]. Monitoring its plasma concentrations and those of its metabolites is crucial for pharmacokinetic and toxicokinetic studies. The method described herein utilizes solid-phase extraction for sample cleanup and a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing high sensitivity and selectivity. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput analysis in a research setting.

Introduction

Olopatadine is an anti-allergic agent that acts as a selective histamine H1 receptor antagonist and a mast cell stabilizer[2][3][4]. It is primarily used to alleviate symptoms associated with allergic conjunctivitis and rhinitis[1][5]. The metabolism of olopatadine in humans is not extensive, with the parent drug being the major component found in plasma[1][3]. However, several metabolites have been identified, with N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) being the most significant[2][3][6]. N-desmethyl olopatadine is formed by CYP3A4, while olopatadine N-oxide is catalyzed by flavin-containing monooxygenases (FMO1 and FMO3)[2]. Given the potential pharmacological activity and the need for comprehensive pharmacokinetic profiling, a sensitive and specific analytical method for the simultaneous quantification of olopatadine and its key metabolites is essential.

This application note details a validated LC-MS/MS method for the determination of olopatadine, N-desmethyl olopatadine, and olopatadine N-oxide in human plasma. The method employs a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and efficient chromatographic separation on a C18 column. The use of tandem mass spectrometry with electrospray ionization (ESI) in the positive ion mode ensures high selectivity and sensitivity, allowing for accurate quantification at low ng/mL levels.

Experimental Protocols

Materials and Reagents
  • Olopatadine hydrochloride (Reference Standard)

  • N-desmethyl olopatadine (Reference Standard)

  • Olopatadine N-oxide (Reference Standard)

  • Loratadine (Internal Standard, IS)[7]

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Water, LC-MS grade

  • Ammonium acetate (B1210297), analytical grade

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)[6]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 3 µm particle size)[8]

Preparation of Standard and Quality Control Solutions

Stock solutions of olopatadine, N-desmethyl olopatadine, olopatadine N-oxide, and the internal standard (loratadine) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v)[9]. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition the SPE cartridges (e.g., Bond Elut C18) with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL loratadine).

  • Vortex mix the samples for 10 seconds.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 3 µm)[8]

  • Mobile Phase A: 10 mM Ammonium acetate in water (pH 4.0 with acetic acid)[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.5 mL/min[9]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: +4.0 kV[9]

  • Heater Gas Temperature: 350°C[9]

Data Presentation

The quantitative data for the LC-MS/MS method for the analysis of olopatadine and its metabolites is summarized in the tables below.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Olopatadine338.3165.2200
N-desmethyl olopatadine324.3165.2200
Olopatadine N-oxide354.3165.2200
Loratadine (IS)383.2337.0200

Table 2: Method Validation Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Olopatadine0.2 - 100[9][10]0.2[9][10]< 11.4[10]-6.40 to 9.26[10]
N-desmethyl olopatadine2 - 100[6]2[6]Not ReportedNot Reported
Olopatadine N-oxide1 - 200[6]1[6]Not ReportedNot Reported

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex Mix add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection MS/MS Detection (MRM) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS quantification of olopatadine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of olopatadine and its major metabolites, N-desmethyl olopatadine and olopatadine N-oxide, in human plasma. The method utilizes a straightforward solid-phase extraction protocol for sample preparation and offers excellent chromatographic resolution and mass spectrometric selectivity. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of olopatadine in a research setting.

References

Application Notes and Protocols for Bioanalytical Assay Development using N-Desmethyl Olopatadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of a bioanalytical assay for the quantification of N-Desmethyl Olopatadine (B1677272) using its deuterated stable isotope, N-Desmethyl Olopatadine-d6, as an internal standard (IS). The methodologies described herein are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for bioanalysis.

Introduction

Olopatadine is a selective histamine (B1213489) H1 antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for comprehensive drug development and regulatory submissions. Olopatadine is not extensively metabolized; however, N-desmethyl olopatadine is a known minor metabolite formed by the action of cytochrome P450, specifically CYP3A4.[2][3][4] Accurate quantification of this metabolite in biological matrices is essential for characterizing the complete metabolic profile of olopatadine.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis. It offers superior accuracy and precision by compensating for variability in sample preparation and matrix effects. This application note outlines a complete workflow, from sample preparation to method validation, for the quantitative analysis of N-Desmethyl Olopatadine in human plasma.

Metabolic Pathway of Olopatadine

Olopatadine undergoes limited metabolism in humans. The primary routes of metabolism include N-oxidation, primarily by flavin-containing monooxygenases (FMO1 and FMO3), and N-demethylation, mediated by CYP3A4, to form N-Desmethyl Olopatadine.[2][3] Due to its minor contribution to the overall elimination, N-Desmethyl Olopatadine is typically found at low concentrations in plasma.[5]

G cluster_0 Metabolism of Olopatadine Olopatadine Olopatadine N_Oxide Olopatadine N-oxide Olopatadine->N_Oxide FMO1, FMO3 N_Desmethyl N-Desmethyl Olopatadine Olopatadine->N_Desmethyl CYP3A4

Figure 1: Simplified metabolic pathway of Olopatadine.

Experimental Protocols

This section details the materials and methods for the quantification of N-Desmethyl Olopatadine in human plasma.

Materials and Reagents
  • Analytes: N-Desmethyl Olopatadine, this compound (Internal Standard)

  • Biological Matrix: Human plasma (K2EDTA)

  • Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade), Water (deionized, 18 MΩ·cm)

  • Labware: 1.5 mL polypropylene (B1209903) tubes, 96-well plates, analytical balance, volumetric flasks, pipettes.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting the analyte and internal standard from plasma.

  • Spiking: To 50 µL of human plasma in a 1.5 mL polypropylene tube, add 10 µL of this compound working solution (e.g., at 100 ng/mL). For calibration standards and quality control samples, add 10 µL of the respective N-Desmethyl Olopatadine working solutions. For blank samples, add 10 µL of diluent (e.g., 50:50 methanol:water).

  • Precipitation: Add 200 µL of acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex mix all samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Injection: Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Method
  • Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Gradient Program:

Time (min)%B
0.020
2.580
3.580
3.620
5.020
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Olopatadine324.2191.1
This compound330.2197.1

Note: The exact m/z values for precursor and product ions should be optimized by infusing the individual compounds into the mass spectrometer.

Bioanalytical Workflow

The overall workflow for the bioanalytical method is depicted below, from sample receipt to final data reporting.

G cluster_workflow Bioanalytical Assay Workflow Sample_Receipt Sample Receipt (Plasma) Spiking Spike IS, Calibrators, and QCs Sample_Receipt->Spiking Preparation Protein Precipitation Spiking->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Integration Peak Integration & Quantification Analysis->Integration Reporting Data Review & Reporting Integration->Reporting

Figure 2: General workflow for the bioanalytical assay.

Method Validation

The developed method should be validated in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry.[6][7] Key validation parameters are summarized below.

Data Presentation

The following tables present hypothetical data that would be expected from a successful validation of this bioanalytical method.

Table 1: Calibration Curve Performance

ParameterValue
Linearity Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy (% Nominal)85 - 115% (80 - 120% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (% Nominal)Inter-Assay Precision (%CV)Inter-Assay Accuracy (% Nominal)
LLOQ0.1≤ 2080 - 120≤ 2080 - 120
LQC0.3≤ 1585 - 115≤ 1585 - 115
MQC10≤ 1585 - 115≤ 1585 - 115
HQC80≤ 1585 - 115≤ 1585 - 115

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Table 3: Matrix Effect and Recovery

QC LevelMatrix FactorIS-Normalized Matrix FactorRecovery (%)
LQC0.95 - 1.050.98 - 1.02~85
HQC0.96 - 1.040.99 - 1.01~88

Matrix Factor is calculated as the peak response in the presence of matrix versus the peak response in a clean solution. An IS-Normalized Matrix Factor close to 1 indicates effective compensation for matrix effects by the internal standard.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of N-Desmethyl Olopatadine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other applications in drug development. The protocol is straightforward, employing a simple protein precipitation step, and can be validated to meet regulatory requirements for bioanalytical assays.

References

Application Notes and Protocols for the Analysis of N-Desmethyl Olopatadine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of N-Desmethyl Olopatadine from human urine for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are outlined below, designed to guide researchers in developing robust and reliable analytical methods.

N-Desmethyl Olopatadine is the primary active metabolite of Olopatadine, an antihistamine. Accurate measurement of its concentration in urine is essential for pharmacokinetic and metabolic studies. The compound is amphoteric, containing both a carboxylic acid (acidic) and a secondary amine (basic) functional group. This zwitterionic nature at physiological pH requires careful consideration during the development of sample preparation methods.

Physicochemical Properties of N-Desmethyl Olopatadine:

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₃PubChem[1]
Molecular Weight323.4 g/mol PubChem[1]
Predicted pKa (Strongest Acidic)3.78DrugBank Online[2]
Predicted pKa (Strongest Basic)10.47DrugBank Online[2]
Predicted logP0.62DrugBank Online[2]
Water Solubility0.00384 mg/mL (predicted)DrugBank Online[2]
SolubilityMethanol (B129727), DMSOAllmpus

Solid-Phase Extraction (SPE) Protocol

Mixed-mode Solid-Phase Extraction (SPE) is a highly effective technique for the selective extraction of amphoteric compounds like N-Desmethyl Olopatadine from complex matrices such as urine. By utilizing a sorbent with both reversed-phase and ion-exchange properties (e.g., mixed-mode cation exchange), it is possible to achieve high recovery and excellent sample cleanup.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

Materials:

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Oasis MCX)

  • Urine sample

  • Internal Standard (IS) solution (e.g., deuterated N-Desmethyl Olopatadine)

  • 0.1 M Hydrochloric Acid

  • Methanol

  • 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • Deionized Water

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Vortex the urine sample to ensure homogeneity.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 1 mL of the urine supernatant, add the internal standard.

    • Acidify the sample by adding 100 µL of 0.1 M Hydrochloric Acid to ensure the secondary amine is protonated.

  • SPE Cartridge Conditioning:

    • Place the MCX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol.

    • Equilibrate the cartridges by passing 2 mL of deionized water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M Hydrochloric Acid to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the N-Desmethyl Olopatadine from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the protonated amine, disrupting the ionic interaction with the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Expected Quantitative Performance (SPE)
ParameterExpected Value
Recovery > 85%
Matrix Effect < 15%
Process Efficiency > 70%
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Note: These are typical performance characteristics and may vary depending on the specific LC-MS/MS system and method validation.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction urine Urine Sample is Add Internal Standard urine->is acidify Acidify (e.g., 0.1M HCl) is->acidify load Load Sample acidify->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (0.1M HCl) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of N-Desmethyl Olopatadine.

Liquid-Liquid Extraction (LLE) Protocol

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that partitions analytes based on their solubility in two immiscible liquid phases. For N-Desmethyl Olopatadine, adjusting the pH of the aqueous urine sample is critical to neutralize the molecule, thereby increasing its hydrophobicity and promoting its extraction into an organic solvent.

Experimental Protocol: pH-Adjusted LLE

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Saturated Sodium Bicarbonate solution (or other suitable buffer to adjust pH to ~8-9)

  • Ethyl Acetate (B1210297) (or other suitable water-immiscible organic solvent)

  • Anhydrous Sodium Sulfate (B86663)

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes.

    • To 1 mL of the urine supernatant, add the internal standard.

    • Adjust the pH of the urine sample to approximately 8-9 by adding saturated sodium bicarbonate solution. This deprotonates the carboxylic acid and neutralizes the protonated amine, making the molecule more amenable to extraction into an organic solvent.

  • Extraction:

    • Add 3 mL of ethyl acetate to the pH-adjusted urine sample in a glass tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate for improved recovery.

    • Combine the organic extracts.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Dry-down and Reconstitution:

    • Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Expected Quantitative Performance (LLE)
ParameterExpected Value
Recovery 70 - 85%
Matrix Effect < 25%
Process Efficiency 60 - 75%
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Note: LLE may exhibit a more pronounced matrix effect compared to SPE. The choice of extraction solvent is critical and may require optimization.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Pre-treatment cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction urine Urine Sample is Add Internal Standard urine->is ph_adjust Adjust pH to ~8-9 is->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of N-Desmethyl Olopatadine.

Protein Precipitation (PPT) Protocol

Protein precipitation is a simpler and faster method for sample preparation, suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the urine sample to precipitate proteins, which are then removed by centrifugation. While urine has a lower protein content than plasma or serum, this step can still be beneficial for removing potential interferences.

Experimental Protocol: Acetonitrile (B52724) Precipitation

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Ice-cold Acetonitrile

  • Centrifuge

  • 96-well filter plates (optional)

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex.

    • To 100 µL of urine in a microcentrifuge tube, add the internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the urine sample (a 3:1 ratio of solvent to sample).

    • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Alternatively, use a 96-well filter plate for combined precipitation and filtration.

  • Dry-down and Reconstitution (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Expected Quantitative Performance (PPT)
ParameterExpected Value
Recovery > 90% (for the supernatant transfer)
Matrix Effect Can be significant (> 25%)
Process Efficiency Variable, highly dependent on matrix effects
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Precision (%RSD) < 20%
Accuracy (%Bias) ± 20%

Note: Protein precipitation is the least selective method and may result in significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. A "dilute-and-shoot" approach (direct injection of the supernatant) is fast but may require a more robust chromatographic method to separate the analyte from co-eluting matrix components.

PPT Workflow Diagram

PPT_Workflow cluster_prep Sample Pre-treatment cluster_ppt Protein Precipitation cluster_post Analysis urine Urine Sample is Add Internal Standard urine->is add_solvent Add Cold Acetonitrile (3:1) is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Direct Injection or Evaporation & Reconstitution for LC-MS/MS Analysis collect_supernatant->analyze

Caption: Workflow for Protein Precipitation of N-Desmethyl Olopatadine.

References

Application Notes and Protocols for the Protein Precipitation Extraction of Olopatadine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine (B1677272) is a well-established antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Accurate quantification of olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed protocol for the extraction of olopatadine and its primary metabolites, N-desmethyl olopatadine and olopatadine N-oxide, from human plasma using a protein precipitation method.

Protein precipitation is a rapid and straightforward sample preparation technique for the removal of proteins from biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This method is particularly advantageous for high-throughput analysis in drug development. This application note details a robust protocol employing acetonitrile (B52724) as the precipitating agent, which has been shown to be effective for the analysis of olopatadine.[3]

Mechanism of Action: Dual Role of Olopatadine

Olopatadine exerts its therapeutic effects through a dual mechanism of action: as a selective histamine (B1213489) H1 receptor antagonist and as a mast cell stabilizer.[1][4] As an H1 receptor antagonist, it competitively binds to H1 receptors on nerve endings and blood vessels, preventing the action of histamine and thereby reducing the itching and redness associated with allergic reactions.[4] Concurrently, as a mast cell stabilizer, olopatadine inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators such as tryptase and prostaglandin (B15479496) D2.[4][5] This dual action provides both immediate relief from allergic symptoms and a preventative effect.

Olopatadine_Mechanism cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Nerve, Endothelial) Allergen Allergen IgE IgE Receptor Allergen->IgE binds Degranulation Mast Cell Degranulation IgE->Degranulation triggers Mediators Histamine & Other Mediators Degranulation->Mediators releases Histamine Histamine Olopatadine_MC Olopatadine Olopatadine_MC->Degranulation inhibits H1_Receptor Histamine H1 Receptor Symptoms Allergic Symptoms (Itching, Redness) H1_Receptor->Symptoms activates Histamine->H1_Receptor binds Olopatadine_H1 Olopatadine Olopatadine_H1->H1_Receptor antagonizes

Olopatadine's dual mechanism of action.

Experimental Protocol: Protein Precipitation from Human Plasma

This protocol is adapted from a validated method for the determination of olopatadine in human plasma and is suitable for LC-MS/MS analysis.[3]

Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Olopatadine, N-desmethyl olopatadine, and olopatadine N-oxide reference standards

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (deionized or Milli-Q)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Sample concentrator (e.g., nitrogen evaporator) or vacuum drying apparatus

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex mix gently to ensure homogeneity.

  • Aliquoting: To a 0.5 mL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Protein Precipitation: Add 0.5 mL of acetonitrile (containing 1% formic acid, v/v) to the plasma sample. The ratio of acetonitrile to plasma is 1:1 in this initial step.

  • Vortex Mixing: Vortex mix the sample vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of an ethyl acetate/dichloromethane mixture (4:1, v/v) to the sample.

  • Extraction: Vortex mix for 2 minutes to extract the analytes into the organic layer.

  • Centrifugation: Centrifuge the sample at 3500 rpm for 5 minutes. This will separate the aqueous and organic layers and pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness at 30°C using a sample concentrator or vacuum drying apparatus.[3]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis. Vortex mix for 1 minute to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Experimental_Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (with 1% Formic Acid) Add_IS->Add_ACN Vortex1 Vortex Mix (1 min) Add_ACN->Vortex1 Add_LLE Add Ethyl Acetate/Dichloromethane (4:1) Vortex1->Add_LLE Vortex2 Vortex Mix (2 min) Add_LLE->Vortex2 Centrifuge Centrifuge (3500 rpm, 5 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Protein precipitation and LLE workflow.

Quantitative Data Summary

The following tables summarize the performance characteristics of the protein precipitation-based extraction method for olopatadine and its metabolites. Data for olopatadine are derived from a validated method in human plasma, while data for metabolites are limited and may be from different matrices or for specific derivatives.

Table 1: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)Reference
OlopatadineHuman Plasma72.76Not Reported[3]
OlopatadineHuman Tears69.3 - 73.494.2 - 98.7[6]
N-Nitroso Desmethyl OlopatadineAPI80.0 - 120.0Not Applicable[7]
N-desmethyl olopatadineHuman PlasmaData Not AvailableData Not Available
Olopatadine N-oxideHuman PlasmaData Not AvailableData Not Available

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
OlopatadineHuman Plasma0.2 - 1000.2[3]
Metabolite M1Human Plasma (SPE)2 - 1002[8]
Metabolite M2Human Plasma (SPE)2 - 1002[8]
Metabolite M3Human Plasma (SPE)1 - 2001[8]
N-desmethyl olopatadineHuman PlasmaData Not AvailableData Not Available
Olopatadine N-oxideHuman PlasmaData Not AvailableData Not Available

Table 3: Precision and Accuracy for Olopatadine in Human Plasma

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
Low< 11.4< 11.4-6.40 to 9.26[3]
Medium< 11.4< 11.4-6.40 to 9.26[3]
High< 11.4< 11.4-6.40 to 9.26[3]

Discussion

The presented protocol, combining protein precipitation with liquid-liquid extraction, is a robust method for the determination of olopatadine in human plasma.[3] The use of acetonitrile with formic acid facilitates the dissociation of olopatadine from plasma proteins, enhancing recovery.[3] While this protocol has been validated for the parent drug, further validation would be required for the simultaneous quantification of its major metabolites, N-desmethyl olopatadine and olopatadine N-oxide.

For a simpler, direct protein precipitation method (without subsequent LLE), a common starting point is to use 3 volumes of cold acetonitrile for each volume of plasma, followed by vortexing and centrifugation at high speed (e.g., >10,000 x g) to pellet the precipitated proteins. The resulting supernatant can then be diluted or directly injected for LC-MS/MS analysis. However, this direct approach may be more susceptible to matrix effects, and its suitability for olopatadine and its metabolites would need to be thoroughly validated.

The provided quantitative data indicates good recovery and minimal matrix effects for olopatadine in various matrices. The LLOQ of 0.2 ng/mL for olopatadine in plasma demonstrates the sensitivity of the method, making it suitable for pharmacokinetic studies.[3] The lack of comprehensive quantitative data for the metabolites using a protein precipitation method highlights an area for future research and method development.

Conclusion

This application note provides a detailed protocol and supporting data for the extraction of olopatadine from human plasma using protein precipitation. The dual mechanism of action of olopatadine is also illustrated. The provided method is a reliable starting point for researchers and scientists involved in the bioanalysis of olopatadine. Further method development and validation are recommended for the routine quantification of its metabolites.

References

Application Note: High-Throughput Quantification of N-Desmethyl Olopatadine and its d6 Analog in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of N-Desmethyl Olopatadine and its deuterated internal standard (N-Desmethyl Olopatadine-d6) in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This assay is suitable for high-throughput pharmacokinetic and drug metabolism studies.

Introduction

Olopatadine is a widely used antihistamine and mast cell stabilizer. Its primary metabolite, N-Desmethyl Olopatadine, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate and sensitive quantification of this metabolite is crucial for understanding the overall disposition of Olopatadine in the body. This application note presents a validated LC-MS/MS method employing a stable isotope-labeled internal standard (this compound) to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • N-Desmethyl Olopatadine reference standard (Purity ≥98%)

  • This compound reference standard (Purity ≥98%, Isotopic Purity ≥99%)

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

Liquid Chromatography Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.4 min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The ion source parameters were optimized for maximum signal intensity for N-Desmethyl Olopatadine. Multiple Reaction Monitoring (MRM) was used for quantification.

ParameterValue
Ion Source TurboIonSpray®
Ionization Mode Positive Electrospray Ionization (ESI)
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500 °C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi

Based on the known molecular weight of N-Desmethyl Olopatadine (C₂₀H₂₁NO₃, MW: 323.39 g/mol ) and the common fragmentation patterns of Olopatadine, the following MRM transitions were optimized. The transitions for the d6 analog are predicted based on a +6 Da mass shift, assuming deuteration on the N-methyl and adjacent methylene (B1212753) groups.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
N-Desmethyl Olopatadine 324.2165.18035
N-Desmethyl Olopatadine 324.2278.18025
This compound 330.2165.18035
This compound 330.2284.18025

Note: The product ion at m/z 165.1 is a common fragment from the dibenz[b,e]oxepin core and is not expected to contain the deuterium (B1214612) labels. The product ion at m/z 278.1 for the parent compound corresponds to the loss of the carboxylic acid group and a portion of the side chain. For the d6 analog, this fragment is expected to shift to m/z 284.1.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare stock solutions of N-Desmethyl Olopatadine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of N-Desmethyl Olopatadine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 0.1 to 100 ng/mL).

  • Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into blank human plasma.

Sample Extraction Protocol
  • To 50 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Data and Results

The method was validated according to regulatory guidelines for bioanalytical method validation. The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.995. The intra- and inter-day precision and accuracy were within ±15% for all QC levels.

Quantitative Data Summary
AnalyteQ1 (m/z)Q3 (m/z)LLOQ (ng/mL)Linearity Range (ng/mL)
N-Desmethyl Olopatadine324.2165.10.10.1 - 100
This compound330.2165.1--

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable means for the quantification of N-Desmethyl Olopatadine in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for high-throughput bioanalysis in support of clinical and preclinical studies of Olopatadine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 10 µL IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add 200 µL Acetonitrile (Protein PPT) vortex1->ppt vortex2 Vortex Vigorously ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of N-Desmethyl Olopatadine.

logical_relationship olopatadine Olopatadine metabolism Metabolism (N-Demethylation) olopatadine->metabolism metabolite N-Desmethyl Olopatadine (Analyte) metabolism->metabolite lcms LC-MS/MS Quantification metabolite->lcms is This compound (Internal Standard) is->lcms pk_data Pharmacokinetic Data lcms->pk_data

Caption: Logical relationship of Olopatadine metabolism and bioanalysis.

Application of N-Desmethyl Olopatadine-d6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olopatadine (B1677272) is a selective histamine (B1213489) H1 antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Understanding its metabolism is crucial for comprehensive pharmacokinetic and safety assessments. The primary metabolite of olopatadine is N-desmethyl olopatadine, formed through N-desmethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][2][3]

Accurate quantification of olopatadine and its metabolites in biological matrices is essential for drug metabolism and pharmacokinetic (DMPK) studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] N-Desmethyl Olopatadine-d6, a deuterated analog of the N-desmethyl metabolite, serves as an ideal internal standard for the quantification of N-desmethyl olopatadine and can be used in conjunction with a deuterated analog of the parent drug for simultaneous quantification. Its physicochemical properties are nearly identical to the unlabeled metabolite, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for matrix effects and procedural variability.[5]

These application notes provide a detailed protocol for the use of this compound as an internal standard in a typical drug metabolism study of olopatadine in human plasma.

Metabolic Pathway of Olopatadine

Olopatadine undergoes metabolism in the liver, primarily through oxidation. One of the key metabolic pathways is the N-desmethylation of the dimethylamino group to form N-desmethyl olopatadine. This reaction is mediated by the CYP3A4 isozyme.

Olopatadine Metabolism Olopatadine Olopatadine NDesmethyl_Olopatadine N-Desmethyl Olopatadine Olopatadine->NDesmethyl_Olopatadine N-desmethylation CYP3A4 CYP3A4 CYP3A4->Olopatadine

Caption: Metabolic pathway of Olopatadine to N-Desmethyl Olopatadine.

Experimental Workflow

The general workflow for a drug metabolism study using this compound as an internal standard involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with This compound (IS) Plasma_Sample->Spiking Extraction Protein Precipitation or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for drug metabolism studies.

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of N-desmethyl olopatadine using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (N-desmethyl olopatadine) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (this compound) Precursor Ion (m/z) -> Product Ion (m/z)

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery 85 - 115%

Experimental Protocols

Preparation of Stock and Working Solutions
  • N-desmethyl olopatadine Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N-desmethyl olopatadine standard and dissolve in 1 mL of methanol (B129727).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the N-desmethyl olopatadine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation from Human Plasma
  • Pipette 100 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (10 ng/mL of this compound) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Create a sequence table including blank samples, calibration standards, QC samples, and study samples.

  • Inject the samples and acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis
  • Integrate the peak areas for N-desmethyl olopatadine and this compound (IS).

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).

  • Determine the concentration of N-desmethyl olopatadine in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an excellent internal standard for the accurate and precise quantification of N-desmethyl olopatadine in biological matrices. Its use in LC-MS/MS-based drug metabolism studies allows for reliable data generation, which is critical for the pharmacokinetic and toxicological assessment of olopatadine. The protocol described herein provides a robust framework for researchers in the field of drug development.

References

Preparation of N-Desmethyl Olopatadine-d6 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of N-Desmethyl Olopatadine-d6, a deuterated internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies of Olopatadine. Adherence to this protocol will ensure the integrity and reliability of analytical data.

Introduction

N-Desmethyl Olopatadine is a primary metabolite of Olopatadine, a well-established antihistamine. The deuterated analog, this compound, serves as an ideal internal standard for bioanalytical methods, particularly those employing mass spectrometry, due to its chemical similarity to the analyte and distinct mass-to-charge ratio. Proper preparation of stock solutions is the foundational step for generating robust and reproducible results. This guide outlines the necessary procedures, from handling the neat material to the final storage of the stock solution.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Chemical Name 2-[(11Z)-11-[3-(methylamino-d3)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl-d3]acetic acid-
Molecular Formula C₂₀H₁₅D₆NO₃[1]
Molecular Weight 329.42 g/mol [1]
Recommended Solvents Methanol (B129727), Dimethyl Sulfoxide (DMSO)[2]
Storage of Neat Material 2-8 °C, protect from light[2]
Stock Solution Storage ≤ 4°C (short-term), ≤ -20°C (long-term)[3]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound.

Required Materials and Equipment
  • This compound (neat powder)

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound.[3]

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL stock solution in a 1 mL volumetric flask, weigh approximately 1.0 mg.

  • Dissolution:

    • Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.

    • Add a small volume of methanol (approximately 0.5 mL) to the flask.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for a few seconds or sonicate for 1-2 minutes to ensure complete dissolution.

  • Dilution to Volume:

    • Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.[3]

  • Transfer and Storage:

    • Transfer the prepared stock solution into a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

    • For short-term storage (up to one week), store the solution at ≤ 4°C.

    • For long-term storage, store the solution at ≤ -20°C.[3]

Workflow Diagram

The following diagram illustrates the logical flow of the stock solution preparation process.

Stock_Solution_Preparation cluster_prep Preparation Steps start Start: Obtain N-Desmethyl Olopatadine-d6 equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Compound equilibrate->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Final Volume in Volumetric Flask dissolve->dilute transfer Transfer to Labeled Amber Vial dilute->transfer store Store Appropriately (≤ 4°C or ≤ -20°C) transfer->store end End: Stock Solution Ready for Use store->end

Figure 1. Workflow for the preparation of this compound stock solution.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity solvents (HPLC or LC-MS grade) to avoid introducing contaminants that could interfere with analysis.

  • Accuracy: Use calibrated analytical balances and Class A volumetric glassware to ensure the accuracy of the stock solution concentration.

  • Stability: While methanolic solutions are generally stable, it is best practice to prepare fresh working solutions from the stock solution for each analytical run.[3] Avoid repeated freeze-thaw cycles of the stock solution.

  • Documentation: Maintain a detailed record of all stock solution preparations, including the lot number of the standard, the actual weight, the final volume, and the date of preparation.

By following this detailed protocol, researchers can confidently prepare accurate and stable stock solutions of this compound, a critical component for reliable bioanalytical method development and sample analysis.

References

Application Note: Liquid-Liquid Extraction Protocol for N-Desmethyl Olopatadine from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Olopatadine (B1677272) is a primary metabolite of Olopatadine, a potent antihistamine. Accurate quantification of this metabolite in serum is crucial for pharmacokinetic and pharmacodynamic studies in drug development. Due to its polar nature, efficient extraction from a complex biological matrix like serum presents a challenge. While solid-phase extraction (SPE) is a common technique, liquid-liquid extraction (LLE) offers a viable, cost-effective, and high-throughput alternative. This document provides a detailed protocol for the LLE of N-Desmethyl Olopatadine from human serum, optimized for subsequent analysis by LC-MS/MS. This method is designed to achieve high recovery and minimize matrix effects, ensuring reliable and reproducible results.

Quantitative Data Summary

ParameterExpected ValueNotes
Analyte N-Desmethyl Olopatadine-
Matrix Human Serum-
Extraction Recovery > 85%Dependent on solvent selection and pH optimization.
Matrix Effect < 15%Ion suppression/enhancement should be evaluated.
Lower Limit of Quantification (LLOQ) ≤ 0.050 ng/mL[1]Reflects the need for a sensitive analytical method due to typically low plasma concentrations.[1]
Intra-day Precision (%CV) < 10%-
Inter-day Precision (%CV) < 15%-
Linearity (r²) > 0.99Over the desired calibration range.

Experimental Protocol: Liquid-Liquid Extraction

This protocol is designed for the extraction of N-Desmethyl Olopatadine from human serum.

Materials and Reagents:

  • Human Serum Samples

  • N-Desmethyl Olopatadine analytical standard

  • Internal Standard (IS) (e.g., a structurally similar deuterated compound)

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Ammonium Hydroxide (NH₄OH)

  • 0.1 M Zinc Sulfate solution

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw frozen serum samples to room temperature.

    • Vortex each serum sample for 10 seconds to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 200 µL of the serum sample.

    • Add 20 µL of the Internal Standard (IS) working solution and vortex briefly.

    • To precipitate proteins, add 400 µL of cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 2 mL microcentrifuge tube.

  • Liquid-Liquid Extraction:

    • To the supernatant from the previous step, add 1 mL of an organic solvent mixture of Dichloromethane:Isopropanol (90:10, v/v) .

    • Adjust the pH of the aqueous phase to approximately 9-10 by adding 20 µL of 1 M Ammonium Hydroxide. This basification is crucial for extracting the amine-containing N-Desmethyl Olopatadine into the organic phase.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

    • Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Sample Concentration and Reconstitution:

    • Carefully aspirate the upper aqueous layer and discard.

    • Transfer the lower organic layer (containing the analyte) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 Methanol:Water).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow Diagram

LLE_Workflow start Start: Serum Sample pretreatment 1. Sample Pre-treatment - Add Internal Standard - Protein Precipitation (Acetonitrile) start->pretreatment centrifuge1 Centrifuge (10,000 x g, 10 min) pretreatment->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle 2. Liquid-Liquid Extraction - Add DCM:IPA (90:10) - Adjust pH to 9-10 (NH4OH) supernatant->lle vortex_mix Vortex (2 min) lle->vortex_mix centrifuge2 Centrifuge (3,000 x g, 5 min) vortex_mix->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase evaporation 3. Evaporation (Nitrogen Stream, 40°C) organic_phase->evaporation reconstitution 4. Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End: Data Acquisition analysis->end

Caption: Workflow for N-Desmethyl Olopatadine LLE.

This detailed protocol and the accompanying information provide a solid foundation for researchers to efficiently extract N-Desmethyl Olopatadine from serum for bioanalytical studies. The method is designed to be robust and can be adapted for high-throughput applications. As with any bioanalytical method, validation in accordance with regulatory guidelines is essential before application to clinical or pre-clinical samples.

References

Application Note: HPLC Method for the Analysis of N-Nitroso Desmethyl Olopatadine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olopatadine is an antihistamine and mast cell stabilizer used in ophthalmic solutions and nasal sprays to treat allergic conjunctivitis and allergic rhinitis.[1][2] During the synthesis of Olopatadine Hydrochloride, an intermediate, desmethyl olopatadine, can be formed. This intermediate, in the presence of nitrosating agents, can lead to the formation of N-Nitroso Desmethyl Olopatadine, a potential nitrosamine (B1359907) impurity.[1][2] Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies due to their potential carcinogenic properties.[1][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake (AI) limits for various nitrosamines to ensure patient safety.[4][5][6] For N-Nitroso Desmethyl Olopatadine, an acceptable intake (AI) of 1500 ng/day has been established, which corresponds to a control limit of 282 ppm in the Olopatadine Hydrochloride active pharmaceutical ingredient (API) based on a maximum daily dose of 5.32 mg/day.[1] Given these stringent limits, highly sensitive and specific analytical methods are required for the detection and quantification of this impurity in both the API and finished drug products.[7][8]

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Nitroso Desmethyl Olopatadine in Olopatadine Hydrochloride drug substance and drug product. The method is designed to be specific, linear, accurate, and precise, meeting the validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental Protocols

1. Materials and Reagents

  • N-Nitroso Desmethyl Olopatadine Reference Standard (procured from a certified supplier)[9][10][11]

  • Olopatadine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium Dihydrogen Phosphate (B84403) (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Diluent: 20% Acetonitrile in water[2]

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a PDA/UV-visible detector is used.[2]

ParameterCondition
HPLC Column Poroshell 120 Phenyl Hexyl (150 x 4.6 mm, 2.7 µm)[2]
Mobile Phase A 1.36 g/L Potassium dihydrogen phosphate in water, pH adjusted to 3.0 with orthophosphoric acid: Acetonitrile (95:5 v/v)[2]
Mobile Phase B Acetonitrile: Water (98:2 v/v)[2]
Gradient Program A gradient elution is employed for optimal separation. (Specific gradient to be optimized based on system)
Flow Rate 0.8 mL/min[2]
Column Temperature 35°C[2]
Detector Wavelength To be determined based on the UV spectrum of N-Nitroso Desmethyl Olopatadine
Injection Volume 10 µL (can be optimized)
Run Time Approximately 25 minutes[12]

3. Standard Solution Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of N-Nitroso Desmethyl Olopatadine reference standard in methanol to obtain a concentration of approximately 68 ppm.[2]

  • Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for the analysis (e.g., 2.720 ppm).[2]

4. Sample Preparation

  • Olopatadine Hydrochloride API: Accurately weigh and dissolve the API in the diluent to obtain a final concentration of approximately 400 ppm of Olopatadine Hydrochloride.[2]

  • Olopatadine Hydrochloride Ophthalmic Solution: Dilute the ophthalmic solution with the diluent to achieve a final concentration of approximately 400 ppm of Olopatadine Hydrochloride.[2]

5. Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines.[1][2]

Validation ParameterAcceptance Criteria
Specificity The peak for N-Nitroso Desmethyl Olopatadine should be well-resolved from the Olopatadine peak and any other potential impurities or placebo components.
Linearity A linear relationship between the peak area and concentration should be established over a range from the Limit of Quantification (LOQ) to 150% of the specification limit. The correlation coefficient (r²) should be > 0.99.[2]
Accuracy (Recovery) The recovery of N-Nitroso Desmethyl Olopatadine spiked into the sample matrix should be within 80-120%.[2]
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) for replicate injections and analyses should be ≤ 5%.[12]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The developed method should be able to quantitate N-Nitroso Desmethyl Olopatadine at a level of 0.27 ppm with respect to a 400 ppm solution of Olopatadine Hydrochloride.[2]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate.[2]
Solution Stability The standard and sample solutions should be stable for a defined period (e.g., at least 58 hours) at ambient and refrigerated conditions.[2]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of replicate injections ≤ 5.0%

Table 2: Quantitative Data Summary (Hypothetical)

AnalyteLinearity Range (ppm)Correlation Coefficient (r²)LOD (ppm)LOQ (ppm)Accuracy (% Recovery)
N-Nitroso Desmethyl Olopatadine0.27 - 4.05[2]> 0.99[2]0.08[2]0.27[2]80 - 120%[2]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Generate Report quantification->reporting Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH) cluster_imp Implementation col_select Column Selection mp_opt Mobile Phase Optimization col_select->mp_opt param_opt Parameter Optimization (Flow, Temp) mp_opt->param_opt specificity Specificity param_opt->specificity linearity Linearity param_opt->linearity accuracy Accuracy param_opt->accuracy precision Precision param_opt->precision lod_loq LOD & LOQ param_opt->lod_loq robustness Robustness param_opt->robustness routine_testing Routine QC Testing specificity->routine_testing linearity->routine_testing accuracy->routine_testing precision->routine_testing lod_loq->routine_testing robustness->routine_testing

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects for N-Desmethyl Olopatadine in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N-Desmethyl Olopatadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of N-Desmethyl Olopatadine?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (N-Desmethyl Olopatadine).[1] These components can include salts, proteins, lipids, and other endogenous substances from the biological sample (e.g., plasma, urine). Matrix effects occur when these co-eluting components interfere with the ionization of N-Desmethyl Olopatadine in the mass spectrometer's ion source.[2][3] This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][4] The ultimate consequence is a negative impact on the accuracy, precision, and sensitivity of the quantitative analysis.[5]

Q2: I am observing low signal intensity and poor sensitivity for N-Desmethyl Olopatadine. Could this be due to ion suppression?

A2: Yes, a significant loss in signal intensity is a primary indicator of ion suppression.[6] This phenomenon can lead to poor sensitivity, making it difficult to detect and accurately quantify low concentrations of N-Desmethyl Olopatadine. To confirm if ion suppression is the cause, a post-column infusion experiment is a highly effective diagnostic tool.[2][6]

Q3: My quantitative results for N-Desmethyl Olopatadine are inconsistent and not reproducible across different samples. What could be the cause?

A3: Inconsistent and irreproducible results are often a consequence of variable matrix effects between individual samples.[6] The composition of the biological matrix can differ from one subject to another, leading to varying degrees of ion suppression or enhancement. This variability undermines the reliability of the analytical method. The most effective way to counteract this is by using a stable isotope-labeled internal standard (SIL-IS).[7][8]

Q4: How can I minimize or eliminate matrix effects in my N-Desmethyl Olopatadine assay?

A4: A multi-faceted approach is often the most effective strategy to combat matrix effects. The three primary strategies are:

  • Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at this than simpler methods like protein precipitation.[1][9]

  • Chromatographic Optimization: Adjusting the liquid chromatography method to separate N-Desmethyl Olopatadine from the co-eluting matrix components can significantly reduce interference.[2][5] This can involve modifying the mobile phase gradient, changing the analytical column, or using techniques like ultra-high-performance liquid chromatography (UHPLC) for better resolution.[6]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as N-Desmethyl Olopatadine-d3, is the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[7][10] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[8]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Sensitivity

This is a common problem indicative of significant ion suppression.

Troubleshooting Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment (see Protocol 1) to identify the retention time regions where ion suppression occurs.

  • Optimize Chromatography:

    • Adjust Gradient: Modify the mobile phase gradient to ensure N-Desmethyl Olopatadine elutes in a region with minimal ion suppression.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter the selectivity and improve separation from interfering compounds.

  • Enhance Sample Cleanup:

    • If using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of matrix components.

    • Specialized SPE cartridges or phospholipid removal plates can be used to target specific classes of interfering substances.

Issue 2: Inconsistent and Irreproducible Quantitative Results

This issue points towards variable matrix effects between samples.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. An ideal SIL-IS for N-Desmethyl Olopatadine would be a deuterated version (e.g., N-Desmethyl Olopatadine-d3).[10] The SIL-IS should be added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

  • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples (e.g., blank human plasma).[1] This helps to normalize the matrix effects across the entire analytical run.

  • Evaluate Different Sample Preparation Methods: Perform a comparative study of different sample preparation techniques (see Protocol 2) to identify the method that provides the most consistent recovery and minimal matrix effect.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a standard solution of N-Desmethyl Olopatadine (e.g., 100 ng/mL in 50:50 methanol:water).

  • Set up the LC-MS/MS system with the analytical column.

  • Using a T-connector, infuse the N-Desmethyl Olopatadine standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column outlet and the mass spectrometer inlet.

  • Begin data acquisition on the mass spectrometer, monitoring the characteristic MRM transition for N-Desmethyl Olopatadine. A stable baseline signal should be observed.

  • Inject a blank, extracted biological matrix sample onto the LC column.

  • Monitor the N-Desmethyl Olopatadine signal. A significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of N-Desmethyl Olopatadine into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. After the final extraction step, spike the same known amount of N-Desmethyl Olopatadine into the processed extracts.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized Matrix Factor (if using a SIL-IS):

    • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)

    • The ratio is analyte peak area / IS peak area.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery
Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)IS-Normalized Matrix Factor
Protein Precipitation (Acetonitrile)95 ± 5.20.45 ± 0.150.98 ± 0.04
Liquid-Liquid Extraction (MTBE)82 ± 7.10.85 ± 0.091.01 ± 0.03
Solid-Phase Extraction (C18)88 ± 4.50.92 ± 0.060.99 ± 0.02

Data are presented as mean ± standard deviation (n=6). Illustrative data.

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_diagnosis Diagnosis cluster_optimization Optimization Strategies cluster_validation Validation Start Poor Sensitivity or Irreproducible Results for N-Desmethyl Olopatadine Diagnose Perform Post-Column Infusion Experiment (Protocol 1) Start->Diagnose CheckSuppression Ion Suppression Observed? Diagnose->CheckSuppression OptimizeChrom Optimize Chromatography - Adjust Gradient - Change Column CheckSuppression->OptimizeChrom Yes UseSIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) CheckSuppression->UseSIL_IS Yes, and results are variable End Method Optimized CheckSuppression->End No, investigate other causes ImproveCleanup Enhance Sample Cleanup - SPE or LLE - Phospholipid Removal OptimizeChrom->ImproveCleanup ImproveCleanup->UseSIL_IS Validate Quantify Matrix Effect (Protocol 2) UseSIL_IS->Validate AssessResults Results Acceptable? Validate->AssessResults AssessResults->OptimizeChrom No AssessResults->End Yes

Caption: Troubleshooting workflow for addressing matrix effects.

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: N-Desmethyl Olopatadine-d6 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source parameters for the analysis of N-Desmethyl Olopatadine-d6.

Frequently Asked Questions (FAQs)

Q1: What are typical starting LC-MS/MS parameters for the analysis of this compound?

A1: While optimal conditions require empirical determination, the following parameters, based on methods for Olopatadine and its metabolites, serve as a robust starting point.[1][2][3][4]

Table 1: Recommended Starting Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in Water[4]
Mobile Phase B Acetonitrile or Methanol[2]
Flow Rate 0.5 - 1.0 mL/min
Elution Mode Gradient or Isocratic

Table 2: Recommended Starting Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) ~330.2 m/z (for the deuterated compound)
Product Ion (Q3) Optimization required (target characteristic fragments)
Capillary Voltage ~3.5 - 4.0 kV (Optimization required)[2][5]
Source Temperature ~120 - 150 °C (Optimization required)[2]
Desolvation Temp. ~250 - 500 °C (Optimization required)[2]
Collision Gas Argon

Q2: How do I optimize the collision energy for this compound?

A2: Collision energy (CE) is a critical parameter for maximizing the signal of your product ion. A standard protocol for CE optimization is provided below in the "Experimental Protocols" section. This involves infusing a standard solution of this compound and ramping the collision energy to identify the voltage that yields the highest and most stable product ion intensity.[6]

Q3: I am observing poor peak shapes for my deuterated internal standard. What are the common causes and solutions?

A3: Poor peak shapes, such as fronting, tailing, or splitting, can arise from several factors.[7] Column issues like contamination or voids, an injection solvent stronger than the mobile phase, or secondary interactions with the stationary phase are common culprits.[7] Refer to the troubleshooting guide below for a systematic approach to resolving these issues.

Q4: Why might my deuterated internal standard show a different retention time than the non-deuterated analyte?

A4: Deuterated standards are expected to have very similar chemical and physical properties to their non-deuterated counterparts. However, slight differences in retention time can occur due to the "isotope effect," which can alter the strength of interactions with the stationary phase.[8][9] While minor shifts are often acceptable, significant separation can lead to differential ion suppression, compromising quantitative accuracy.[7] If this occurs, chromatographic conditions may need to be adjusted to minimize the separation.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue 1: No or Low Signal Intensity

Possible Cause Troubleshooting Steps
Incorrect MRM Transition Verify the precursor and product ion masses for this compound. Infuse a standard solution in scan mode to confirm the precursor m/z.
Suboptimal Ionization Confirm the mass spectrometer is in positive electrospray ionization (ESI+) mode. Acidifying the mobile phase with 0.1% formic or acetic acid can improve protonation.[6] Optimize source parameters such as capillary voltage and gas flows.
Sample Concentration Too Low Prepare a dilution series to determine the optimal concentration range. Ensure samples are appropriately concentrated.
Ion Suppression Dilute the sample to mitigate matrix effects. Improve chromatographic separation to resolve the analyte from interfering matrix components.

Issue 2: Inconsistent or Unstable Signal

Possible Cause Troubleshooting Steps
Unstable ESI Spray Check for a stable spray. Clean and inspect the ESI probe and capillary. Ensure consistent mobile phase flow.[6]
Contaminated System Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove potential contaminants.[6]
Fluctuating Source Parameters Ensure all source gas flows and temperatures are stable and within the manufacturer's recommended ranges.

Issue 3: High Background Noise

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase/Solvents Use high-purity, HPLC/MS-grade solvents and additives. Prepare fresh mobile phases daily.
Inefficient Chromatographic Separation Optimize the LC method by adjusting the mobile phase composition or gradient to better separate the analyte from the matrix.
Leaks in the LC System Check all fittings and connections for leaks.

Experimental Protocols

Protocol 1: Collision Energy Optimization

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water).

  • Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set Up the MS Method: Create a method in your instrument software to monitor the expected precursor ion for this compound.

  • Ramp the Collision Energy: Program the software to acquire data while ramping the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 40 eV) in discrete steps (e.g., 2 eV increments).

  • Analyze the Results: Plot the intensity of the major product ions as a function of the collision energy.

  • Determine the Optimal CE: The collision energy that produces the maximum, stable intensity for the desired product ion is the optimal value for your quantitative method.

Protocol 2: Source Parameter Optimization (Flow Injection Analysis)

  • Prepare the System: Replace the analytical column with a union.

  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration that provides a stable signal.

  • Set Initial Parameters: Begin with the recommended starting source parameters from Table 2.

  • Optimize Parameters Systematically: While infusing the standard solution, adjust one parameter at a time (e.g., capillary voltage, source temperature, nebulizer gas pressure) and observe the effect on the signal intensity and stability.

  • Identify Optimal Settings: For each parameter, select the value that provides the highest and most stable signal.

  • Re-install Column and Equilibrate: Once all parameters are optimized, re-install the analytical column and thoroughly equilibrate the system before sample analysis.

Visualizations

G Workflow for Mass Spectrometer Source Parameter Optimization cluster_prep Preparation cluster_optimization Optimization Workflow cluster_finalization Finalization A Prepare Standard Solution (this compound) C Infuse Standard into MS A->C B Configure Initial MS Parameters (from recommended starting points) B->C D Optimize Capillary Voltage C->D E Optimize Source Temperature D->E F Optimize Gas Flows (Nebulizer, Heater, etc.) E->F G Optimize Collision Energy (CE) F->G H Save Optimized Method G->H I Equilibrate System with LC Flow H->I J Proceed to Sample Analysis I->J G Troubleshooting Deuterated Internal Standard Issues cluster_peak_shape Peak Shape Issues cluster_signal Signal Intensity & Stability cluster_retention Retention Time Start Problem Observed with Deuterated Standard PeakShape Poor Peak Shape? (Tailing, Fronting, Splitting) Start->PeakShape CheckColumn Inspect/Replace Column PeakShape->CheckColumn Yes Signal Low or Unstable Signal? PeakShape->Signal No CheckSolvent Injection Solvent Weaker than Mobile Phase? CheckColumn->CheckSolvent AdjustMobilePhase Modify Mobile Phase Composition CheckSolvent->AdjustMobilePhase End Problem Resolved AdjustMobilePhase->End CheckSource Clean/Inspect ESI Source Signal->CheckSource Yes Retention Significant RT Shift from Analyte? Signal->Retention No OptimizeParams Re-optimize Source Parameters CheckSource->OptimizeParams CheckSuppression Investigate Ion Suppression OptimizeParams->CheckSuppression CheckSuppression->End AdjustChroma Modify Chromatographic Conditions to Minimize Shift Retention->AdjustChroma Yes Retention->End No ConsiderIS Consider Alternative Internal Standard AdjustChroma->ConsiderIS ConsiderIS->End

References

How to prevent in-source fragmentation of N-Desmethyl Olopatadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of N-Desmethyl Olopatadine-d6 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because it can lead to an underestimation of the parent ion's signal intensity, potentially compromising the accuracy and sensitivity of quantitative analyses. For deuterated standards like this compound, maintaining the integrity of the parent ion is crucial for its use as an internal standard.

Q2: What are the primary causes of in-source fragmentation?

In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source. The main contributing factors are:

  • High Cone/Fragmentor/Declustering Potential: These voltages accelerate ions from the atmospheric pressure region of the ion source into the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2][3]

  • High Source and Desolvation Temperatures: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[3]

  • Mobile Phase Composition: The pH and composition of the mobile phase can influence the ionization efficiency and the stability of the protonated molecule.[4]

Q3: Can the deuterium (B1214612) labeling in this compound affect its fragmentation?

Yes, deuterium labeling can sometimes alter fragmentation pathways compared to the non-deuterated analog. This is due to the kinetic isotope effect, where the heavier deuterium atom can change the energetics of bond cleavage. While this effect is generally subtle, it's a factor to consider when optimizing mass spectrometry parameters.[5]

Troubleshooting Guide to Prevent In-Source Fragmentation

This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.

Step 1: Initial Assessment and Confirmation of In-Source Fragmentation

Before adjusting parameters, it's important to confirm that the observed fragmentation is indeed occurring in the source.

Experimental Protocol:

  • Infuse a standard solution of this compound directly into the mass spectrometer to obtain a stable signal.

  • Acquire data in full scan mode to observe the precursor ion and potential fragment ions.

  • Gradually increase the cone/fragmentor voltage in steps of 10-20 V while monitoring the ion intensities.

  • Observe the trend: If the intensity of the precursor ion decreases while the intensity of the suspected fragment ion increases, it is a strong indication of in-source fragmentation.

Step 2: Optimization of Mass Spectrometer Parameters

Adjust the following parameters systematically to find the optimal conditions that minimize fragmentation while maintaining adequate signal intensity. It is recommended to adjust one parameter at a time to observe its specific effect.

Data Presentation: Recommended Starting Parameters and Optimization Strategy

ParameterRecommended Starting PointOptimization StrategyRationalePotential Trade-offs
Cone/Fragmentor Voltage 30 VDecrease in 5-10 V incrementsReduces the kinetic energy of ions, leading to "softer" ionization.[2][6]Lowering too much may reduce overall signal intensity.
Source Temperature 120°CDecrease in 10-20°C incrementsMinimizes thermal stress on the analyte.[3]May affect the efficiency of the ionization process.
Desolvation Temperature 250°CDecrease in 25-50°C incrementsReduces the thermal energy imparted to the ions during desolvation.Inefficient desolvation can lead to solvent clusters and reduced signal intensity.
Nebulizer Gas Flow Instrument DependentOptimize for stable sprayAffects droplet size and desolvation efficiency. Proper nebulization is key for efficient ionization.Sub-optimal flow can lead to poor sensitivity or instability.
Mobile Phase pH 5-6Adjust with volatile buffers (e.g., ammonium (B1175870) formate)Can affect the protonation site and stability of the ion.May impact chromatographic retention and peak shape.
Step 3: Mobile Phase and Chromatographic Considerations

The composition of the mobile phase can significantly impact ionization and fragmentation.

Experimental Protocol: Mobile Phase Optimization

  • Prepare mobile phases with different compositions. A common starting point for compounds like Olopatadine is a mixture of acetonitrile (B52724) and water with a volatile additive.[7]

  • Test different additives: Compare 0.1% formic acid with 5 mM ammonium formate (B1220265). Ammonium formate can sometimes provide a less energetic ionization environment.

  • Evaluate the organic solvent: While acetonitrile is common, methanol (B129727) can sometimes lead to reduced fragmentation.[8]

  • Inject the sample and analyze the degree of fragmentation under each mobile phase condition, keeping the MS parameters constant initially.

  • Re-optimize MS parameters for the mobile phase that shows the least fragmentation.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical steps to diagnose and mitigate in-source fragmentation of this compound.

InSourceFragmentation_Troubleshooting start Start: Observe Suspected In-Source Fragmentation of this compound confirm_isf Step 1: Confirm In-Source Fragmentation (Vary Cone/Fragmentor Voltage) start->confirm_isf check_intensity Does Precursor Intensity Decrease as Fragment Intensity Increases? confirm_isf->check_intensity optimize_ms Step 2: Optimize MS Parameters (Cone Voltage, Temperatures) check_intensity->optimize_ms Yes no_isf Not In-Source Fragmentation. Investigate Sample Purity/Other Adducts. check_intensity->no_isf No adjust_cone Decrease Cone/Fragmentor Voltage optimize_ms->adjust_cone adjust_temp Decrease Source/Desolvation Temperatures adjust_cone->adjust_temp fragmentation_reduced Is Fragmentation Sufficiently Reduced? adjust_temp->fragmentation_reduced optimize_mobile_phase Step 3: Optimize Mobile Phase (Solvent, Additives, pH) fragmentation_reduced->optimize_mobile_phase No end_success End: Optimized Method Achieved fragmentation_reduced->end_success Yes reoptimize_ms Re-optimize MS Parameters for New Mobile Phase optimize_mobile_phase->reoptimize_ms final_check Is Fragmentation Minimized with Acceptable Signal? reoptimize_ms->final_check final_check->end_success Yes end_reassess End: Re-assess and Consider Alternative Ionization Techniques (e.g., APCI) final_check->end_reassess No

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

References

Technical Support Center: Quantification of Olopatadine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of olopatadine (B1677272) and its metabolites, with a specific focus on mitigating ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of olopatadine and its metabolites?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and a higher limit of quantification (LOQ).[3] In the bioanalysis of olopatadine and its metabolites from complex matrices like plasma, endogenous components such as phospholipids (B1166683) and proteins can be major sources of ion suppression.[4][5]

Q2: My analyte signal for olopatadine is significantly lower in plasma samples compared to the neat standard solution. What are the likely causes?

A2: This is a classic sign of ion suppression. The primary causes in plasma analysis are late-eluting endogenous compounds, particularly phospholipids, which can interfere with the ionization of olopatadine and its metabolites.[4] Other potential sources include salts, proteins, and other drugs or their metabolites that may be present in the sample.[5] Inadequate sample cleanup is a common reason for the presence of these interfering substances.

Q3: How can I determine if ion suppression is affecting my assay?

A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column and before the mass spectrometer. When a blank matrix extract is injected, any dips in the baseline signal of the analyte indicate retention times where ion suppression is occurring.[4] Another method is to compare the peak area of an analyte in a post-extraction spiked matrix sample to that of the analyte in a neat solution (post-extraction spiking).[5]

Q4: What are the most effective strategies to minimize ion suppression for olopatadine quantification?

A4: The most effective strategies focus on removing interfering matrix components before they enter the mass spectrometer. These include:

  • Efficient Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up samples and removing phospholipids and other interfering substances.[2]

  • Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate olopatadine and its metabolites from co-eluting matrix components is crucial.[3] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected by ion suppression in a similar manner to the analyte.[5]

Q5: Which sample preparation technique is better for olopatadine and its metabolites: SPE or LLE?

A5: Both SPE and LLE can be effective for the extraction of olopatadine, which is a basic drug.[6][7] The choice often depends on factors like desired cleanliness of the extract, sample throughput, and method development time. SPE, particularly with polymeric sorbents, can provide very clean extracts and high recoveries for basic drugs.[6] LLE is a simpler technique but may be less efficient at removing all interfering components.[7] For olopatadine, a published method successfully used a Bond Elut C18 SPE cartridge.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low analyte response in matrix samples Ion suppression from co-eluting matrix components.[1]1. Perform a post-column infusion experiment to identify suppression zones. 2. Improve sample cleanup using SPE or LLE. 3. Optimize chromatographic separation to move the analyte peak away from suppression zones. 4. Dilute the sample to reduce the concentration of interfering components.
Poor reproducibility of results Variable ion suppression across different samples or batches of matrix.1. Ensure consistent sample preparation across all samples. 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[5] 3. Evaluate matrix effects from different lots of biological matrix during method validation.
High background noise in chromatogram Incomplete removal of matrix components.1. Optimize the wash steps in your SPE protocol. 2. Use a more selective SPE sorbent. 3. For LLE, try a different extraction solvent or adjust the pH of the aqueous phase.
Analyte peak splitting or tailing Interaction with active sites on the column or interference from the matrix.1. Use a column with a different chemistry (e.g., a "metal-free" column if metal chelation is suspected).[9] 2. Adjust the mobile phase pH or ionic strength. 3. Improve sample cleanup to remove interfering substances.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Olopatadine and Metabolites from Plasma

This protocol is a general guideline based on methods for basic drugs and can be optimized for olopatadine.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol (B129727) followed by 1 mL of water.[6]

  • Loading: Mix 500 µL of plasma sample with 500 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute olopatadine and its metabolites with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Olopatadine and Metabolites from Plasma

This protocol is a general guideline for the extraction of basic drugs.

  • Sample Preparation: To 500 µL of plasma sample, add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Extraction: Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and dichloromethane).[7][10]

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for different sample preparation methods. These values are illustrative and should be determined experimentally during method validation.

Table 1: Recovery Data

AnalyteSample Preparation MethodMean Recovery (%)% RSD
OlopatadineSPE (Polymeric)92.54.8
Olopatadine N-oxideSPE (Polymeric)88.25.5
OlopatadineLLE (MTBE)85.17.2
Olopatadine N-oxideLLE (MTBE)79.88.1

Table 2: Matrix Effect Data

AnalyteSample Preparation MethodMean Matrix Effect (%)% RSD
OlopatadineSPE (Polymeric)95.36.1
Olopatadine N-oxideSPE (Polymeric)92.87.3
OlopatadineLLE (MTBE)88.79.5
Olopatadine N-oxideLLE (MTBE)85.410.2

Matrix Effect (%) is calculated as (Peak area in the presence of matrix) / (Peak area in the absence of matrix) x 100. A value of 100% indicates no matrix effect.

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Detector Detector Matrix->Detector Suppression Droplet->Detector Analyte Ions

Caption: Mechanism of Ion Suppression in the ESI Source.

ExperimentalWorkflow PlasmaSample Plasma Sample SamplePrep Sample Preparation (SPE or LLE) PlasmaSample->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: General workflow for olopatadine metabolite quantification.

References

Improving peak shape and resolution for N-Desmethyl Olopatadine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of N-Desmethyl Olopatadine, a key metabolite of Olopatadine. Our goal is to help you achieve optimal peak shape and resolution in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the analysis of N-Desmethyl Olopatadine?

The most prevalent challenges in N-Desmethyl Olopatadine analysis are typically related to chromatographic performance. These include poor peak shape (tailing or fronting), inadequate resolution from Olopatadine or other related substances, and insufficient retention on standard reversed-phase columns.

Q2: Which type of HPLC column is recommended for N-Desmethyl Olopatadine analysis?

While standard C8 and C18 columns can be used, they often result in poor retention and peak shape for N-Desmethyl Olopatadine.[1][2] Phenyl-Hexyl columns have demonstrated superior performance, providing better retention, peak shape, and separation from related compounds.[1][2][3]

Q3: How does the mobile phase pH affect the peak shape of N-Desmethyl Olopatadine?

The pH of the mobile phase is a critical parameter for achieving optimal peak shape for basic compounds like N-Desmethyl Olopatadine.[4] Operating at a low pH (around 3.0) can help to protonate the analyte, leading to sharper peaks and improved resolution.[1][2] Adjusting the pH with additives like formic acid or using a phosphate (B84403) buffer is common practice.[1][2][4]

Q4: What are the typical detection methods used for N-Desmethyl Olopatadine?

Both UV-visible and mass spectrometry (MS) detectors are commonly employed. For quantitative analysis, a photodiode array (PDA) or UV-visible detector set at an appropriate wavelength is often sufficient.[2] For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing basic compounds like N-Desmethyl Olopatadine. Here are some steps to troubleshoot and improve peak symmetry:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3.0) to ensure the analyte is in a single ionic form.[1][2][4]

  • Select an Appropriate Column: If using a standard C18 or C8 column, consider switching to a Phenyl-Hexyl column, which has been shown to provide better peak shape for this analyte.[1][2][3]

  • Check for Column Contamination: If peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.[6]

  • Consider Mobile Phase Additives: The use of ion-pairing reagents or increasing the buffer concentration can sometimes improve peak shape.[7]

Issue 2: Inadequate Resolution

Insufficient separation between N-Desmethyl Olopatadine, Olopatadine, and other impurities can compromise analytical results.

  • Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution program can be effective in separating closely eluting peaks.[1][2][7]

  • Optimize pH: A slight adjustment in the mobile phase pH can alter the retention times of ionizable compounds and improve resolution.

  • Change the Stationary Phase: If resolution is still a challenge, utilizing a column with a different selectivity, such as a Phenyl-Hexyl column, is recommended.[1][2][3]

  • Lower the Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the run time.

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

For trace-level analysis, achieving adequate sensitivity is crucial.

  • Optimize Detector Settings: For UV detection, ensure the wavelength is set to the absorbance maximum of N-Desmethyl Olopatadine. For MS detection, optimize the ionization source parameters and select the appropriate monitoring ions (MRM transitions).[1]

  • Improve Sample Preparation: Implement a sample pre-concentration step, such as solid-phase extraction (SPE), to increase the analyte concentration before injection.[5]

  • Increase Injection Volume: A larger injection volume can increase the signal intensity, but be mindful of potential peak broadening.

  • Ensure System Cleanliness: A contaminated flow path or detector can lead to high background noise. Regularly clean the HPLC system and detector.

Experimental Protocols

Below are example experimental protocols for the analysis of N-Desmethyl Olopatadine and related substances.

Protocol 1: LC-MS/MS Method for N-Nitroso Desmethyl Olopatadine

ParameterCondition
Column Phenyl Hexyl
Mobile Phase A 2 mM Ammonium Formate in water, pH 3.0 with Formic Acid[1]
Mobile Phase B Acetonitrile[1]
Elution Gradient[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 30°C[1]
Autosampler Temp. 15°C[1]
Detection Triple Quadrupole MS with ESI (Multiple Reaction Monitoring)[1]

Protocol 2: HPLC-UV Method for N-Nitroso Desmethyl Olopatadine

ParameterCondition
Column Poroshell 120 Phenyl Hexyl (150 x 4.6 mm, 2.7 µm)[2]
Mobile Phase A 1.36 g/L Potassium hydrogen phosphate pH 3.0 : Acetonitrile (95:5 v/v)[2]
Mobile Phase B Acetonitrile : Water (98:2 v/v)[2]
Elution Gradient[2]
Flow Rate 0.8 mL/min[2]
Detection PDA/UV-visible[2]

Data Presentation

Table 1: Summary of Validation Parameters from Literature

ParameterMethodAnalyteRangeCorrelation Coefficient (r²)Reference
LinearityLC-MS/MSN-Nitroso Desmethyl Olopatadine0.014 - 0.210 ppm>0.9990[1]
LinearityHPLC-UVN-Nitroso Desmethyl Olopatadine0.27 - 4.05 ppm>0.99[2]
RecoveryLC-MS/MSN-Nitroso Desmethyl Olopatadine80.0 - 120.0%-[1]
RecoveryHPLC-UVN-Nitroso Desmethyl Olopatadine70.0 - 130.0% (at LOQ)-[2]
LODLC-MS/MSN-Nitroso Desmethyl OlopatadineBased on S/N of 3.0-[1]
LOQLC-MS/MSN-Nitroso Desmethyl OlopatadineBased on S/N of 10-[1]
LOQHPLC-UVN-Nitroso Desmethyl Olopatadine0.27 ppm-[2]

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem cluster_peakshape Troubleshooting Peak Shape cluster_resolution Troubleshooting Resolution cluster_end start Start: Peak Shape or Resolution Issue problem Identify the Primary Issue start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Peak Shape resolution Inadequate Resolution problem->resolution Resolution check_ph Optimize Mobile Phase pH (e.g., pH 3.0) peak_shape->check_ph change_column_ps Switch to Phenyl-Hexyl Column check_ph->change_column_ps If issue persists clean_column Flush Column with Strong Solvent change_column_ps->clean_column If degradation occurs end Analysis Optimized clean_column->end If resolved adjust_mobile_phase Adjust Organic/Aqueous Ratio (Gradient) resolution->adjust_mobile_phase change_column_res Use Column with Different Selectivity adjust_mobile_phase->change_column_res If issue persists adjust_flow_rate Lower Flow Rate change_column_res->adjust_flow_rate Fine-tuning adjust_flow_rate->end If resolved

Caption: Troubleshooting workflow for peak shape and resolution issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Sample Dilution or Solid-Phase Extraction injection Inject Sample into HPLC System sample_prep->injection separation Chromatographic Separation (Phenyl-Hexyl Column, Gradient Elution) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration and Quantification detection->integration reporting Generate Report integration->reporting end End reporting->end start Start start->sample_prep

Caption: General experimental workflow for N-Desmethyl Olopatadine analysis.

References

Potential for hydrogen-deuterium exchange in N-Desmethyl Olopatadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for hydrogen-deuterium (H-D) exchange in N-Desmethyl Olopatadine-d6. This resource is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the isotopic labeling pattern of this compound and where is the potential for H-D exchange?

A1: N-Desmethyl Olopatadine (B1677272) is a metabolite of Olopatadine, formed by the action of the CYP3A4 enzyme, which removes one of the two methyl groups from the tertiary amine.[1][2] The synthesis of the deuterated parent drug, Olopatadine-d6, involves the use of dimethyl sulfate-d6 to introduce two trideuteromethyl (-CD₃) groups.[3] Consequently, the resulting this compound metabolite will possess one remaining trideuteromethyl group attached to the nitrogen atom.

The primary locations for potential H-D exchange are:

  • Labile Proton: The proton on the secondary amine (N-H) is labile and will readily exchange with hydrogen isotopes from the solvent (e.g., water, methanol). This is an expected and rapid process.

  • Stable Deuterons: The deuterium (B1214612) atoms on the trideuteromethyl group (-CD₃) are covalently bonded to a carbon atom. These are generally stable and not expected to undergo back-exchange to protons under typical analytical conditions.[4] The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which is the basis of the kinetic isotope effect used to create more stable deuterated standards.[4][5]

Q2: Under what conditions could H-D exchange of the trideuteromethyl group occur?

A2: While highly unlikely under standard experimental protocols, extreme conditions could potentially facilitate the exchange of the stable deuterons on the methyl group. These conditions include:

  • Prolonged exposure to strong acids or bases at elevated temperatures.[6]

  • The presence of certain metal catalysts.[6] It is important to note that such conditions would likely lead to the degradation of the entire molecule rather than just H-D exchange.

Q3: How would H-D exchange manifest in my LC-MS/MS data?

A3: If H-D exchange of the trideuteromethyl group were to occur, you would observe a change in the mass-to-charge ratio (m/z) of the analyte. For each deuterium atom that is replaced by a hydrogen atom, the mass of the molecule will decrease by approximately 1 Da. For this compound, you might observe the appearance of ions corresponding to d5, d4, d3, d2, d1, or even the fully protonated (d0) N-Desmethyl Olopatadine. This would appear as a distribution of peaks in your mass spectrum, complicating quantification.

Q4: Is my deuterated standard stable in common solvents like methanol (B129727) and water?

A4: Yes, this compound is expected to be stable in common protic solvents used for sample preparation and LC-MS analysis, such as methanol and water. While the N-H proton will exchange, the crucial C-D bonds on the methyl group will remain intact under typical storage and analytical conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of d0 (unlabeled) N-Desmethyl Olopatadine peak in a sample spiked only with this compound. 1. Contamination of the d6 standard with the unlabeled analog. 2. In-source fragmentation of a related compound. 3. Presence of endogenous N-Desmethyl Olopatadine in the matrix (for in-vivo studies).1. Verify the isotopic purity of the deuterated standard by direct infusion into the mass spectrometer. 2. Optimize MS source conditions to minimize fragmentation. 3. Analyze a blank matrix sample to check for endogenous levels.
Shift in the expected m/z of the deuterated standard. 1. Incorrect mass calibration of the instrument. 2. Formation of an unexpected adduct (e.g., sodium, potassium).1. Perform a mass calibration of the mass spectrometer. 2. Review the full scan mass spectrum to identify potential adducts and adjust the mobile phase composition if necessary.
Gradual decrease in the d6 peak area and increase in d0 peak area over time in prepared samples. 1. Unlikely H-D exchange due to extreme sample conditions (pH, temperature). 2. Degradation of the standard.1. Re-evaluate the pH and storage temperature of your prepared samples. Neutral pH and cold storage (-20°C or -80°C) are recommended. 2. Assess the stability of the compound under your specific storage and handling conditions.

Experimental Protocols

Protocol for Assessing the Isotopic Stability of this compound

This protocol is designed to evaluate the potential for H-D exchange of this compound under various conditions.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a non-protic solvent (e.g., acetonitrile).

  • Create a series of test solutions by diluting the stock solution in different media:

    • pH 3 aqueous buffer

    • pH 7 aqueous buffer

    • pH 10 aqueous buffer

    • Methanol

    • 50:50 Acetonitrile (B52724):Water

  • Prepare control samples in acetonitrile.

  • Incubate the test solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for various time points (e.g., 0, 4, 8, 24 hours).

2. LC-MS/MS Analysis:

  • Chromatography: Use a suitable reversed-phase C18 column. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point for the analysis of olopatadine and its metabolites.[7][8]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the multiple reaction monitoring (MRM) transitions for this compound and its potential exchange products (d5, d4, etc.).

3. Data Analysis:

  • Compare the peak areas of the d6 and any lower deuterated species across the different conditions and time points.

  • An increase in the peak area of lower deuterated species relative to the d6 peak area would indicate H-D exchange.

Visualizations

Logical Workflow for Investigating H-D Exchange start Start: Unexpected Analytical Result check_purity Verify Isotopic Purity of Standard start->check_purity check_endogenous Analyze Blank Matrix start->check_endogenous optimize_ms Optimize MS Conditions start->optimize_ms stability_study Conduct Stability Study (Vary pH, Temp) check_purity->stability_study check_endogenous->stability_study optimize_ms->stability_study interpret_results Interpret Stability Data stability_study->interpret_results conclusion Conclusion on H-D Exchange Potential interpret_results->conclusion

Caption: Troubleshooting workflow for H-D exchange.

This compound Structure cluster_0 cluster_1 Key Features C20H18D3NO3 C20H18D3NO3 Mol. Wt.: 326.42 Mol. Wt.: 326.42 structure labile_h Labile N-H Proton (Exchanges Readily) stable_d Stable -CD3 Group (Exchange Unlikely)

Caption: Key structural features of this compound.

Signaling Pathway of Olopatadine Action olopatadine Olopatadine h1_receptor Histamine H1 Receptor olopatadine->h1_receptor Antagonizes mast_cell Mast Cell olopatadine->mast_cell Stabilizes inflammatory_mediators Inflammatory Mediators h1_receptor->inflammatory_mediators Blocks Signaling histamine_release Histamine Release mast_cell->histamine_release Inhibits allergic_symptoms Allergic Symptoms histamine_release->allergic_symptoms inflammatory_mediators->allergic_symptoms

Caption: Olopatadine's mechanism of action.[1][9]

References

Technical Support Center: N-Desmethyl Olopatadine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize analyte carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Desmethyl Olopatadine.

Frequently Asked Questions (FAQs)

Q1: What is LC-MS carryover?

A1: Carryover is the phenomenon where a small portion of an analyte from one sample persists in the analytical system and appears in subsequent injections, typically of blanks or other samples.[1][2] This can lead to inaccurate quantification, especially when analyzing low-concentration samples after a high-concentration one.[3] The primary causes are adsorption of the analyte onto surfaces within the LC-MS system or the presence of physical spaces where the sample can be trapped.[4]

Q2: Why might N-Desmethyl Olopatadine be susceptible to carryover?

A2: N-Desmethyl Olopatadine, as a metabolite, may possess chemical properties that make it "sticky."[3] Compounds with polar functional groups, such as secondary amines and carboxylic acids present in N-Desmethyl Olopatadine, can interact with active sites on surfaces like metal tubing, valve rotors, and column frits through hydrogen bonding or ionic interactions.[4] These interactions can lead to its retention in the system and subsequent elution in later runs.

Q3: What is considered an acceptable level of carryover?

A3: For regulated bioanalytical methods, carryover in a blank injection immediately following the highest concentration standard should not exceed 20% of the response observed for the Lower Limit of Quantitation (LLOQ).[5] However, for methods requiring a wide dynamic range, carryover may need to be reduced to less than 0.002% to ensure data integrity.[5]

Q4: How can I perform a quick check for carryover?

A4: The most straightforward method is to inject a solvent blank immediately after running your highest concentration standard.[1] If a peak corresponding to N-Desmethyl Olopatadine appears in the blank injection, carryover is occurring. To assess the severity, a series of blank injections can be performed; a diminishing peak area across these blanks is characteristic of carryover.[4]

Troubleshooting Guide

Issue: A peak for N-Desmethyl Olopatadine is detected in my blank injections.

This indicates a potential carryover or contamination issue. The following steps will help you systematically identify the source and implement an effective solution.

Step 1: Differentiate Between Carryover and Contamination

It is crucial to first determine if the issue is carryover from a previous injection or persistent contamination of your system, solvents, or blanks.[5]

  • Carryover is characterized by a signal that is highest in the first blank after a concentrated sample and decreases with each subsequent blank injection.[4]

  • Contamination typically results in a consistent or random signal appearing in all blanks, even those run before a sample.[4][5]

  • Pre-Blank: Inject a solvent blank before any sample analysis. This should be free of the analyte.

  • High-Concentration Standard: Inject the highest concentration standard of N-Desmethyl Olopatadine from your calibration curve.

  • Post-Blanks: Immediately inject a series of at least three consecutive solvent blanks.

  • Analysis:

    • If the analyte peak is present in the first Post-Blank and decreases in subsequent blanks, the issue is carryover .

    • If the analyte peak is present at similar levels in the Pre-Blank and all Post-Blanks, the issue is contamination . You should then investigate your mobile phase, wash solvents, and sample handling procedures for the source of contamination.[4]

Step 2: Identify the Source of Carryover

Once carryover is confirmed, the source must be located. The most common sources are the autosampler, the analytical column, and the mass spectrometer's ion source.[1][5] A systematic process of elimination is the most effective troubleshooting approach.[1]

G start Carryover Detected in Blank After High Concentration Sample disconnect_lc Disconnect LC from MS. Infuse Mobile Phase Directly. start->disconnect_lc check_ms Is Analyte Signal Present in MS? disconnect_lc->check_ms clean_ms Source is MS Ion Source. Perform Source Cleaning. check_ms->clean_ms Yes reconnect_lc Source is in LC System. Reconnect LC. check_ms->reconnect_lc No remove_col Replace Column with a Union. reconnect_lc->remove_col check_autosampler Inject Blank. Is Carryover Still Present? remove_col->check_autosampler source_column Source is the Column. Implement Stronger Column Wash or Replace Column. check_autosampler->source_column No source_autosampler Source is Autosampler (Needle, Valve, Loop). Optimize Wash Protocol. check_autosampler->source_autosampler Yes

Caption: Workflow for isolating the source of LC-MS carryover.

  • MS Ion Source Check: Disconnect the analytical column from the mass spectrometer. Use a syringe pump to directly infuse mobile phase into the MS. If the N-Desmethyl Olopatadine signal is present, the ion source is contaminated and requires cleaning.[1][5]

  • Autosampler Check: If the MS ion source is clean, reconnect the LC system but replace the analytical column with a zero-dead-volume union. Run the "Carryover vs. Contamination Test" again. If carryover is still observed, the source is likely the autosampler (injection needle, valve rotor seal, or sample loop).[1]

  • Column Check: If carryover disappears after removing the column, the analytical column or guard column is the source of the carryover.[1]

Step 3: Implement and Evaluate Solutions

Once the source is identified, targeted solutions can be implemented.

The injector wash protocol is the most critical parameter to optimize. The goal is to use a wash solvent that is stronger than the mobile phase to effectively remove all traces of the analyte from the needle and injection path.[6]

Table 1: Example - Effectiveness of Different Injector Wash Solutions

Wash Solution Composition% Carryover ReductionNotes
90:10 Water:Methanol (Typical Weak Wash)35%Insufficient for a polar compound like N-Desmethyl Olopatadine.
100% Acetonitrile (Typical Strong Wash)60%Better, but may not fully solubilize all analyte forms.
50:50 Isopropanol:Acetonitrile + 0.2% Formic Acid85%The addition of acid helps to protonate the analyte, increasing solubility in the organic solvent.
50:25:25 Acetonitrile:Isopropanol:Water + 0.5% Formic Acid >99% Recommended. A multi-component solvent with adjusted pH often provides the best cleaning efficiency.
  • Select an Aggressive Wash Solvent: Use a solvent mixture that has a higher elution strength and different pH characteristics than your mobile phase. For N-Desmethyl Olopatadine, a mix of organic solvents (Acetonitrile, Isopropanol) with a small amount of water and acid (Formic or Acetic) is highly effective.

  • Increase Wash Volume and Time: Ensure the wash volume is sufficient to completely flush the sample loop and needle. Increase the duration of the needle wash step in your method.[2]

  • Use Multiple Wash Solvents: If your system allows, use a sequence of washes. For example, wash first with an acidic organic mix, followed by a basic aqueous mix, to remove compounds of different properties.

  • Check for Hardware Issues: Worn or dirty rotor seals in the injection valve are a common cause of carryover and should be replaced as part of routine maintenance.[4]

Carryover from the column occurs when the analyte is not completely eluted during the gradient. Modifying the gradient or implementing a more rigorous column wash is necessary.

Table 2: Example - Effectiveness of Different Column Flushing Strategies

Column Wash Strategy (Post-Gradient)% Carryover ReductionNotes
Hold at 95% Organic for 2 minutes70%A standard high-organic wash may not be sufficient to remove strongly retained analytes.[7]
Isocratic flush with 100% Isopropanol80%A stronger solvent can improve cleaning but may not be universally effective.
Cycle between 95% Organic and 5% Organic (3x) >98% Recommended. Cycling between high and low organic phases can be more effective at removing stubborn residues.[7]

Contamination of the ion source occurs from the continuous deposition of non-volatile salts and the analyte itself.[1] Regular cleaning is essential for maintaining sensitivity and reducing background noise.

  • Follow Manufacturer Guidelines: Always adhere to the instrument manufacturer's instructions for venting the instrument and safely removing the ion source components.

  • Disassemble Components: Carefully disassemble the ion source, removing parts like the capillary, cone, and transfer tube.[5]

  • Sonicate Parts: Sonicate the metal components in a sequence of high-purity solvents. A typical sequence is:

    • 50:50 Water:Methanol

    • Methanol

    • Isopropanol[5]

  • Dry and Reassemble: Ensure all parts are completely dry before reassembling the source to prevent electrical issues.

Caption: Primary sources of analyte carryover in an LC-MS system.

References

Dealing with low recovery of N-Desmethyl Olopatadine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of N-Desmethyl Olopatadine (B1677272) during solid-phase extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high recovery for N-Desmethyl Olopatadine challenging?

A1: The low recovery of N-Desmethyl Olopatadine is often attributed to its physicochemical properties. The molecule is a human metabolite of Olopatadine and possesses both a secondary amine and a carboxylic acid group, making it zwitterionic and polar.[1] This amphoteric nature can lead to inconsistent interactions with standard single-mechanism SPE sorbents. Key challenges include analyte breakthrough during sample loading, premature elution during washing steps, or irreversible binding to the sorbent.[2][3][4]

Q2: What are the critical physicochemical properties of N-Desmethyl Olopatadine to consider for SPE method development?

A2: Understanding the analyte's properties is the first step to designing a robust extraction method.[5]

  • Polarity: As a polar metabolite, it has a higher affinity for aqueous solutions, which can make retention on traditional reversed-phase (e.g., C18) sorbents difficult.[5][6]

  • Functional Groups: It contains a secondary amine (basic) and a carboxylic acid (acidic). This makes its charge state highly dependent on pH.

  • pKa: The pKa values of the amine and carboxylic acid groups are critical. To ensure proper retention on ion-exchange sorbents, the sample pH must be adjusted to control the analyte's ionization state.[7]

Q3: What type of SPE sorbent is recommended for N-Desmethyl Olopatadine?

A3: While some methods have successfully used standard reversed-phase C18 sorbents for Olopatadine and its metabolites[8][9], a more robust approach for a polar, ionizable metabolite like N-Desmethyl Olopatadine is a mixed-mode cation exchange (MCX) sorbent .

  • Reversed-Phase (e.g., C18): Relies on hydrophobic interactions. Retention can be weak for polar compounds, leading to breakthrough. Success depends heavily on optimizing the aqueous sample environment.

  • Mixed-Mode Cation Exchange (MCX): This is highly recommended as it provides two retention mechanisms: reversed-phase (hydrophobic) and strong cation exchange (ionic).[7] This dual retention allows for more rigorous washing steps to remove matrix interferences without losing the analyte, ultimately leading to higher recovery and cleaner extracts.[7]

Troubleshooting Guide for Low Recovery

The most effective way to troubleshoot low recovery is to determine where the analyte is being lost. This involves collecting and analyzing each fraction of the SPE procedure (load flow-through, wash, and elution).[4]

dot

Caption: Troubleshooting workflow for low SPE recovery.

Data Presentation: Sorbent Strategy Comparison

While specific recovery percentages depend heavily on the sample matrix, this table outlines the strategic differences and optimization parameters for two common SPE approaches.

ParameterStrategy 1: Reversed-Phase (C18)Strategy 2: Mixed-Mode Cation Exchange (MCX)Rationale
Primary Retention Hydrophobic InteractionHydrophobic + Strong Cation ExchangeMCX offers dual retention, which is more robust for polar, ionizable compounds.[7]
Sample pH (Load) pH ~4-5pH ≤ 6For C18, a slightly acidic pH may suppress carboxylate ionization. For MCX, an acidic pH ensures the secondary amine is fully protonated (positive charge) for strong ionic binding.[7]
Wash Solvent Weak organic/aqueous buffer (e.g., 5-10% Methanol in water)Can be aggressive (e.g., 0.1% Formic Acid in Methanol)The strong ionic bond on MCX allows for the use of strong organic washes to remove interferences without losing the analyte.[7]
Elution Solvent Strong organic solvent (e.g., Methanol or Acetonitrile)Basic organic solvent (e.g., 5% NH₄OH in Methanol)For C18, elution disrupts hydrophobic bonds. For MCX, the basic eluent neutralizes the analyte's positive charge, breaking the ionic bond and allowing for elution.[7]
Key Vulnerability Analyte breakthrough due to high polarity.Incomplete elution if the eluent is not basic enough.Each mechanism has a critical step that must be optimized correctly.[2][10]

Experimental Protocols

The following are detailed starting protocols. Optimization will be required based on your specific sample matrix and analytical endpoint.

Protocol 1: General Reversed-Phase (C18) Method

This protocol is a starting point based on general reversed-phase principles and literature precedents for the parent compound.[8][9]

  • Condition: Pass 1 cartridge volume of Methanol through the sorbent bed. Do not allow the sorbent to dry.

  • Equilibrate: Pass 1 cartridge volume of HPLC-grade water through the sorbent. Follow with 1 cartridge volume of the equilibration buffer (e.g., 20 mM Ammonium Acetate, pH 5.0). Do not allow the sorbent to dry.[11]

  • Load: Pre-treat the sample by adjusting its pH to ~5.0. Load the sample onto the cartridge at a slow, consistent flow rate (~1-2 mL/min).[12]

  • Wash: Pass 1-2 cartridge volumes of a weak wash buffer (e.g., 5% Methanol in 20 mM Ammonium Acetate, pH 5.0) to remove hydrophilic interferences.

  • Elute: Elute the analyte with 1-2 cartridge volumes of a strong, compatible solvent (e.g., Methanol or Acetonitrile, potentially with a small amount of acid like 0.1% formic acid to improve solubility).

Protocol 2: Recommended Mixed-Mode Cation Exchange (MCX) Method

This protocol is based on the "catch and release" mechanism of ion exchange and is highly recommended for N-Desmethyl Olopatadine.[7]

dot

G cluster_spe MCX Protocol Workflow cluster_analyte Analyte State (Amine Group) cond 1. Condition (Methanol) equil 2. Equilibrate (Water) cond->equil load 3. Load Sample (pH ≤ 6) equil->load wash1 4. Wash 1 (Acidic Water) load->wash1 load_state Protonated (R-NH2+) Binds to Sorbent wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute elute_state Neutral (R-NH) Releases from Sorbent

Caption: Workflow for the recommended MCX SPE protocol.

  • Condition: Pass 1 cartridge volume of Methanol through the sorbent bed.

  • Equilibrate: Pass 1 cartridge volume of HPLC-grade water. Ensure the sorbent is fully wetted.[10]

  • Load: Pre-treat the sample by acidifying to a pH of 6 or lower (at least 2 pH units below the amine pKa). This ensures the N-Desmethyl group is fully protonated (positively charged). Load the sample at a slow flow rate (~1-2 mL/min).[7]

  • Wash 1 (Polar Interferences): Pass 1 cartridge volume of acidic water (e.g., 0.1% Formic Acid in water) to remove polar, non-basic interferences.

  • Wash 2 (Non-polar Interferences): Pass 1 cartridge volume of an organic solvent like Methanol. The analyte will remain bound by the strong ionic interaction, while less polar, non-basic interferences are washed away.

  • Elute: Pass 1-2 cartridge volumes of a basic elution solvent (e.g., 5% Ammonium Hydroxide in Methanol). The high pH neutralizes the analyte's amine group, breaking the ionic bond with the sorbent and allowing it to elute.[7] A "soak" step, where the elution solvent is left on the column for 1-5 minutes before final elution, may improve recovery.[7]

References

Investigating poor signal-to-noise ratio for N-Desmethyl Olopatadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Desmethyl Olopatadine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving optimal signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analysis?

A1: this compound is the deuterated form of N-Desmethyl Olopatadine, which is a metabolite of Olopatadine, an antihistamine. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, it is primarily used as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are very similar to the non-labeled analyte (N-Desmethyl Olopatadine), allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variability in extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the analyte.[1]

Q2: We are observing a poor signal-to-noise (S/N) ratio for this compound. What are the most common causes?

A2: A poor signal-to-noise ratio for a deuterated internal standard like this compound can stem from several factors. The most common culprits include high background noise in the LC-MS system, suboptimal mass spectrometry parameters, issues with the internal standard solution itself, or problems related to the chromatographic separation.[2] Contamination from solvents, sample matrix, or the instrument itself is a frequent cause of high background noise.[2]

Q3: Could the issue be related to the stability of the deuterium (B1214612) labels on this compound?

A3: Yes, isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can be a concern.[3] This is more likely to happen if the deuterium labels are on chemically labile positions, such as on hydroxyl (-OH) or amine (-NH) groups.[3][4] Such an exchange would decrease the signal intensity of the deuterated standard and could potentially increase the signal of the unlabeled analyte, leading to inaccurate quantification.[3] It is advisable to use internal standards where deuterium labels are on stable positions, like a carbon backbone.[3]

Q4: Is it possible that the this compound is not co-eluting with the native analyte?

A4: Yes, this is a known phenomenon. Deuterated compounds can sometimes exhibit slightly different chromatographic behavior, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][5] This lack of complete co-elution can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of the results.[4][5]

Troubleshooting Guides

Issue 1: High Background Noise in the Mass Spectrometer

High background noise can significantly impact the signal-to-noise ratio of your this compound internal standard.

Troubleshooting Steps:

  • Solvent and Mobile Phase Check:

    • Ensure all solvents and mobile phase additives are of high purity (LC-MS grade).[2][6]

    • Prepare fresh mobile phases. Microbial growth or degradation of additives in older mobile phases can contribute to background noise.[2]

    • If you recently changed solvent batches, test a fresh batch from a different lot number.[6]

  • LC-MS System Contamination:

    • Systematically flush the LC system, including the autosampler, pump, and lines, with a strong solvent wash sequence.

    • Check for contamination in the ion source, such as the ESI probe, capillary, and cone.[7] Contaminants can build up over time and lead to a persistent high background.[2]

    • Inject a blank (mobile phase) to see if the noise is coming from the system itself.

  • Sample-Related Contamination:

    • Analyze a blank matrix sample (e.g., plasma from a source known to be free of the analyte) to assess the contribution of the matrix to the background noise.

    • Optimize the sample preparation procedure to remove as many interfering matrix components as possible.

Issue 2: Suboptimal Signal Intensity for this compound

Low signal intensity for your internal standard will directly result in a poor signal-to-noise ratio.

Troubleshooting Steps:

  • Mass Spectrometer Tuning and Calibration:

    • Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound.[1]

    • Optimize key MS parameters such as ion source temperature, gas flows, and voltages to maximize the ionization efficiency of the internal standard.[8] An infusion of the this compound standard can help in optimizing these parameters.[8]

  • Internal Standard Solution Integrity:

    • Verify the concentration of your this compound working solution. Errors in dilution can lead to a weaker than expected signal.[1]

    • Check the storage conditions and age of the stock solution. Degradation of the standard can lead to lower signal intensity.[1] Consider preparing a fresh stock solution.

  • Collision Energy Optimization (for MS/MS):

    • If you are using tandem mass spectrometry (MS/MS), optimize the collision energy to ensure efficient fragmentation of the precursor ion and a strong signal for the product ion.[8]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This experiment helps determine if differential matrix effects are impacting the signal of this compound compared to the analyte.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and this compound into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before performing the extraction.[9]

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100 [9]

Data Interpretation:

A significant difference in the matrix effect percentage between the analyte and this compound indicates differential matrix effects.[9]

CompoundPeak Area (Neat Solution)Peak Area (Post-Spike)Matrix Effect (%)
N-Desmethyl Olopatadine1,500,000975,00065.0% (Suppression)
This compound 1,550,000 1,317,500 85.0% (Suppression)

In this hypothetical example, the analyte experiences more significant ion suppression than the deuterated internal standard, which could lead to an overestimation of the analyte concentration.[9]

Protocol 2: Assessment of Isotopic Purity and H/D Exchange

This protocol helps to determine if the this compound internal standard is contaminated with the unlabeled analyte or if it is undergoing hydrogen/deuterium (H/D) exchange.

Methodology:

  • Internal Standard Purity Check:

    • Prepare a sample containing only the this compound internal standard at the concentration used in your assay.

    • Analyze this sample and monitor the mass transition for the unlabeled N-Desmethyl Olopatadine.[9]

    • Acceptance Criteria: The response of the unlabeled analyte should be insignificant, typically less than 0.1% of the internal standard response.[9]

  • H/D Exchange Incubation Study:

    • Incubate the this compound in a blank matrix for a duration equivalent to your sample preparation and analysis time.[4]

    • Analyze the incubated sample and monitor for any increase in the signal of the non-deuterated analyte.[4]

    • A significant increase in the unlabeled analyte signal would indicate that H/D back-exchange is occurring.[4]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor S/N Ratio Start Poor S/N Ratio for this compound Check_Background High Background Noise? Start->Check_Background Check_Signal Low IS Signal? Check_Background->Check_Signal No System_Contamination System Contamination? Check_Background->System_Contamination Yes MS_Params Suboptimal MS Parameters? Check_Signal->MS_Params Yes End S/N Ratio Improved Check_Signal->End No Solvent_Issues Solvent/Mobile Phase Issues? System_Contamination->Solvent_Issues No Clean_System Clean LC and MS System System_Contamination->Clean_System Yes Fresh_Solvents Prepare Fresh Solvents Solvent_Issues->Fresh_Solvents Yes Solvent_Issues->End No IS_Integrity IS Solution Integrity Issue? MS_Params->IS_Integrity No Optimize_MS Optimize MS Parameters MS_Params->Optimize_MS Yes Prep_New_IS Prepare Fresh IS Solution IS_Integrity->Prep_New_IS Yes IS_Integrity->End No Clean_System->End Fresh_Solvents->End Optimize_MS->End Prep_New_IS->End

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

G cluster_1 Logical Relationship: Analyte and IS in LC-MS Sample_Prep Sample Preparation Analyte Analyte (N-Desmethyl Olopatadine) Sample_Prep->Analyte IS Internal Standard (this compound) Sample_Prep->IS LC_Separation LC Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS Detection Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Analyte->LC_Separation IS->LC_Separation

Caption: The journey of analyte and internal standard in an LC-MS experiment.

References

Stability issues of N-Desmethyl Olopatadine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Desmethyl Olopatadine (B1677272) in biological samples. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical method development, validation, and sample analysis.

Troubleshooting Guide: Stability Issues

This guide addresses specific stability-related issues that may arise during the analysis of N-Desmethyl Olopatadine in biological matrices.

Observed Issue Potential Cause Recommended Action
Low or no recovery of N-Desmethyl Olopatadine from spiked quality control (QC) samples. Degradation during sample processing (bench-top instability). Minimize the time samples are at room temperature. Process samples on an ice bath. Evaluate the stability of N-Desmethyl Olopatadine at room temperature for the expected duration of sample processing.
Adsorption to container surfaces. Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. Evaluate the effect of different container materials on analyte recovery.
Degradation due to improper pH. Ensure the pH of the sample and any added reagents is maintained within a stable range for N-Desmethyl Olopatadine. The parent compound, Olopatadine, shows degradation in acidic and alkaline conditions.[1][2][3]
Inconsistent results between replicate analyses of the same sample. Incomplete thawing of samples. Ensure samples are completely thawed and vortexed gently before aliquoting. Thawing on ice may be slower but can help preserve stability for some metabolites.[4]
Multiple freeze-thaw cycles. Aliquot samples into smaller volumes after collection to avoid repeated freeze-thaw cycles. Conduct a freeze-thaw stability study to determine the maximum number of cycles the analyte can withstand. General guidance suggests minimizing freeze-thaw cycles.[4][5][6][7]
Decreasing analyte concentration in long-term storage QC samples. Long-term degradation at the storage temperature. Confirm the stability of N-Desmethyl Olopatadine at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study. While specific data for the metabolite is scarce, long-term stability studies for the parent drug are typically conducted.[8]
Enzymatic degradation. If samples are not properly handled with an anticoagulant and stored immediately at low temperatures, enzymatic activity in the biological matrix could lead to degradation. Rapidly freezing samples after collection is crucial.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products. Forced degradation studies on the parent compound, Olopatadine, have identified several degradation products under hydrolytic (acidic, alkaline, neutral) conditions.[1][2][3] While not directly the metabolite's degradation, it suggests potential labile sites on the molecule. LC-MS/MS analysis can help in the identification of these unknown peaks.
Formation of N-nitroso impurity. A related impurity, N-Nitroso Desmethyl Olopatadine, has been identified in the active pharmaceutical ingredient.[9][10] While unlikely to form in biological samples under normal conditions, its presence as a reference standard may be useful for peak identification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for biological samples containing N-Desmethyl Olopatadine?

Q2: How many freeze-thaw cycles are acceptable for samples containing N-Desmethyl Olopatadine?

A2: The number of acceptable freeze-thaw cycles must be determined experimentally through a specific freeze-thaw stability study as part of the bioanalytical method validation. As a general rule, it is best to minimize freeze-thaw cycles by storing samples in single-use aliquots. Studies on other metabolites have shown that snap-freezing in liquid nitrogen and rapid thawing can minimize degradation.[4][5][6][7]

Q3: What is the expected bench-top stability of N-Desmethyl Olopatadine in plasma at room temperature?

A3: The bench-top stability of N-Desmethyl Olopatadine in a specific biological matrix at room temperature needs to be evaluated during method validation. This involves keeping spiked samples at room temperature for a duration that mimics the sample handling process and then comparing the measured concentration to that of freshly prepared samples. A study on a related impurity, N-Nitroso Desmethyl Olopatadine, in an analytical solution showed stability for at least 48 hours.[9] However, stability in a biological matrix with enzymatic activity may be different.

Q4: Are there any known degradation pathways for N-Desmethyl Olopatadine in biological samples?

A4: Specific degradation pathways for N-Desmethyl Olopatadine in biological samples have not been detailed in the reviewed literature. However, forced degradation studies on the parent drug, Olopatadine, indicate that it is susceptible to hydrolysis under acidic, alkaline, and neutral conditions.[1][2][3] This suggests that the molecular structure has sites that could be susceptible to chemical degradation. Enzymatic degradation is also a possibility in biological matrices and should be minimized by proper sample handling and storage.

Q5: Why is the concentration of N-Desmethyl Olopatadine often very low or non-quantifiable in plasma samples?

A5: In a clinical study involving topical administration of Olopatadine, the N-desmethyl metabolite was found to be non-quantifiable (at a level ≤0.050 ng/mL) in all collected plasma samples.[11] This indicates that it is a minor metabolite with low systemic exposure following this route of administration. The low concentration presents an analytical challenge and underscores the need for a highly sensitive and specific bioanalytical method.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of N-Desmethyl Olopatadine in a biological matrix after a specified number of freeze-thaw cycles.

  • Procedure:

    • Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix.

    • Analyze one set of QC samples immediately (time zero).

    • Freeze the remaining sets of QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw one set of frozen QC samples completely at room temperature or on ice.

    • Refreeze the thawed samples at the storage temperature for at least 12 hours.

    • Repeat the freeze-thaw cycle for the desired number of cycles (e.g., 3 or 5 cycles).

    • After the final thaw, analyze the QC samples.

    • Calculate the mean concentration and percent deviation from the time-zero samples.

  • Acceptance Criteria: The mean concentration of the analyte in the tested samples should be within ±15% of the nominal concentration.

Protocol: Bench-Top Stability Assessment
  • Objective: To evaluate the stability of N-Desmethyl Olopatadine in a biological matrix at room temperature for a period representative of the sample handling and preparation time.

  • Procedure:

    • Prepare replicate QC samples at low and high concentrations.

    • Analyze one set of QC samples immediately (time zero).

    • Place the remaining sets of QC samples on a laboratory bench at room temperature.

    • At specified time points (e.g., 4, 8, 24 hours), analyze a set of the QC samples.

    • Calculate the mean concentration and percent deviation from the time-zero samples.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration for the tested duration.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis spike Spike Blank Matrix with N-Desmethyl Olopatadine lqc Low QC Samples spike->lqc hqc High QC Samples spike->hqc t0 Time Zero Analysis lqc->t0 Immediate ft Freeze-Thaw Cycles (-80°C to RT) lqc->ft bt Bench-Top (Room Temperature) lqc->bt lt Long-Term Storage (-80°C) lqc->lt hqc->t0 Immediate hqc->ft hqc->bt hqc->lt analysis LC-MS/MS Analysis t0->analysis ft->analysis After N Cycles bt->analysis At Time Points lt->analysis At Time Points data Data Comparison (% Deviation from T0) analysis->data

Caption: Workflow for assessing the stability of N-Desmethyl Olopatadine.

troubleshooting_logic start Inaccurate or Imprecise Results? check_qc Review QC Sample Results start->check_qc low_recovery Consistently Low Recovery? check_qc->low_recovery high_variability High Variability (RSD)? check_qc->high_variability low_recovery->high_variability No bt_instability Bench-top Instability low_recovery->bt_instability Yes adsorption Adsorption to Surfaces low_recovery->adsorption Yes ph_issue Incorrect pH low_recovery->ph_issue Yes ft_issue Freeze-Thaw Instability high_variability->ft_issue Yes thaw_issue Incomplete Thawing high_variability->thaw_issue Yes aliquoting_issue Improper Aliquoting high_variability->aliquoting_issue Yes end_node Re-evaluate Method Validation & Sample Handling Protocol high_variability->end_node No bt_instability->end_node adsorption->end_node ph_issue->end_node ft_issue->end_node thaw_issue->end_node aliquoting_issue->end_node

References

Optimizing collision energy for N-Nitroso Desmethyl Olopatadine fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Nitroso Desmethyl Olopatadine, with a specific focus on optimizing collision energy for its fragmentation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal collision energy for the fragmentation of N-Nitroso Desmethyl Olopatadine?

A1: The optimal collision energy for N-Nitroso Desmethyl Olopatadine fragmentation should be determined empirically in your specific LC-MS/MS system. However, a study on the quantification of N-Nitroso Desmethyl Olopatadine explored collision energies of 10, 15, 20, 25, and 30 eV.[1] It is recommended to perform a collision energy optimization experiment by infusing a standard solution of the analyte and monitoring the intensity of the desired product ion across a range of collision energy values.

Q2: What are the expected precursor and product ions for N-Nitroso Desmethyl Olopatadine in MS/MS analysis?

A2: For N-Nitroso Desmethyl Olopatadine, the protonated molecule [M-H]⁻ is typically observed as the precursor ion in negative electrospray ionization (ESI) mode. A common multiple reaction monitoring (MRM) transition is m/z 351.10 > 307.30.[1]

Q3: My signal intensity for N-Nitroso Desmethyl Olopatadine is low. What are some potential causes and solutions?

A3: Low signal intensity can be due to several factors. First, ensure that your LC-MS/MS system is properly tuned and calibrated. Optimization of ion source parameters, such as ion spray voltage and collision gas pressure, is crucial for achieving a good response.[1] Additionally, the declustering potential (DP) and collision cell exit potential (CXP) should be optimized, as these parameters significantly impact ion transmission and fragmentation.[2] For nitrosamine (B1359907) analysis, atmospheric pressure chemical ionization (APCI) can sometimes provide better sensitivity than ESI, although ESI has been successfully used.[2]

Q4: I am observing high background noise in my chromatogram. How can I reduce it?

A4: High background noise is a common issue in trace-level analysis of nitrosamines. Optimizing the curtain gas (CUR) pressure can help reduce system contamination and background noise.[2] Increasing the curtain gas setting can significantly decrease the observed background.[2] Furthermore, the declustering potential (DP) or Q0 dissociation (Q0D) parameters have a large impact on the background and should be optimized through LC-MS rather than syringe infusion to account for matrix effects.[2] The use of high-purity LC-MS grade solvents and mobile phase additives is also essential to minimize background interference.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Fragmentation Efficiency Suboptimal collision energy.Perform a collision energy optimization experiment. See the detailed protocol below.
Incorrect precursor ion selection.Verify the m/z of the precursor ion for N-Nitroso Desmethyl Olopatadine ([M-H]⁻ at m/z 351.10).[1]
Inconsistent Fragment Ion Ratios Fluctuations in collision cell pressure.Ensure the collision gas supply is stable and the pressure is set to the optimized value.
Unstable ion source conditions.Check and optimize ion source parameters like temperature and gas flows.
No Product Ion Signal Collision energy is too low or too high.Broaden the collision energy range in your optimization experiment.
Incorrect product ion m/z.Confirm the m/z of the expected product ion (e.g., 307.30).[1] Perform a product ion scan to identify the major fragments.
Signal Suppression Matrix effects from the sample.Improve sample preparation to remove interfering matrix components. Consider using a calibration curve with a matrix-matched standard.
Co-elution with another compound.Optimize the chromatographic separation to resolve the analyte from interfering peaks.

Experimental Protocols

Protocol: Optimizing Collision Energy for N-Nitroso Desmethyl Olopatadine

This protocol outlines a general procedure for optimizing the collision energy for the fragmentation of N-Nitroso Desmethyl Olopatadine using a triple quadrupole mass spectrometer.

1. Standard Preparation:

  • Prepare a standard solution of N-Nitroso Desmethyl Olopatadine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).

2. Infusion Setup:

  • Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

3. Mass Spectrometer Settings:

  • Set the mass spectrometer to operate in negative ESI mode.

  • Tune the instrument and optimize the ion source parameters (e.g., ion spray voltage, source temperature, nebulizer gas, and drying gas) to maximize the signal of the precursor ion (m/z 351.10).

  • Optimize the declustering potential (DP) and entrance potential (EP). A reported starting point for DP is 70 V and for EP is 10 V.[1]

4. Collision Energy Ramp:

  • Set up a product ion scan or MRM experiment where the precursor ion (m/z 351.10) is selected in the first quadrupole (Q1).

  • Program the instrument to ramp the collision energy in the second quadrupole (Q2, collision cell) across a relevant range. Based on literature, a range of 5 to 40 eV in steps of 2-5 eV is a good starting point.[1]

  • Monitor the intensity of the desired product ion (m/z 307.30) in the third quadrupole (Q3) as a function of the collision energy.

5. Data Analysis:

  • Plot the intensity of the product ion versus the collision energy.

  • The collision energy that produces the maximum intensity for the product ion is the optimal collision energy for that specific MRM transition.

6. Verification:

  • Once the optimal collision energy is determined, confirm the stability and reproducibility of the signal by infusing the standard solution at the optimized settings.

Quantitative Data Summary

Table 1: Reported Mass Spectrometry Parameters for N-Nitroso Desmethyl Olopatadine Analysis [1]

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI)
MRM Transition (m/z)351.10 > 307.30
Declustering Potential (DP)70 V
Entrance Potential (EP)10 V
Collision Exit Cell Potential14 V

Table 2: Investigated Collision Energy Range for N-Nitroso Desmethyl Olopatadine Fragmentation [1]

Collision Energy (eV)
10
15
20
25
30

Visualizations

CollisionEnergyOptimization cluster_prep Preparation cluster_ms_setup MS Setup & Optimization cluster_experiment Collision Energy Ramp cluster_analysis Data Analysis & Verification A Prepare Standard Solution (e.g., 100 ng/mL) B Infuse into MS via Syringe Pump A->B C Optimize Ion Source Parameters (ESI Negative Mode) B->C D Select Precursor Ion (m/z 351.10) C->D E Ramp Collision Energy (e.g., 5-40 eV) D->E F Monitor Product Ion Intensity (m/z 307.30) E->F G Plot Intensity vs. Collision Energy F->G Data Acquisition H Determine Optimal CE G->H I Verify Signal Stability H->I

Caption: Workflow for optimizing collision energy for N-Nitroso Desmethyl Olopatadine.

References

Validation & Comparative

Navigating Bioanalytical Methodologies: A Comparative Guide to the Use of Deuterated Internal Standards in Accordance with FDA and ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and integrity of data submitted to regulatory authorities. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for these validations. A critical component of such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS) to correct for analytical variability. This guide provides an objective comparison of deuterated internal standards against their alternatives, supported by experimental data, and outlines detailed protocols in alignment with the globally harmonized ICH M10 guideline.

Regulatory Landscape: The Harmonized Approach of FDA and ICH

The ICH M10 guideline on bioanalytical method validation represents a significant step towards global harmonization, and it has been adopted by the FDA. This guideline provides a unified framework for validating bioanalytical methods used in regulatory submissions.[1] A central tenet of the ICH M10 guideline is the recommendation to use a stable isotope-labeled (SIL) internal standard, with deuterated internal standards being a prominent example, especially for mass spectrometry-based assays.[1]

The rationale behind this preference lies in the nearly identical physicochemical properties of a deuterated IS to the analyte of interest. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization, thereby providing the most accurate correction for potential variabilities.[2] While the use of a SIL-IS is strongly recommended, the guidelines acknowledge that a structural analog may be used if a SIL-IS is not available; however, this requires rigorous justification.[3]

Key considerations for internal standards outlined in the ICH M10 guideline include:

  • Selection: A stable isotope-labeled internal standard of the analyte is the preferred choice.[3]

  • Concentration: The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate response without interfering with the analyte.[3]

  • Interference: The internal standard must be checked to ensure it does not interfere with the quantification of the analyte. The response of any interfering peak at the retention time of the analyte in a sample containing only the IS (a "zero sample") should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Conversely, the response of any interfering peak at the retention time of the IS in a blank sample should be less than 5% of the IS response in the LLOQ sample.[3]

  • Stability: The stability of the internal standard in the biological matrix must be demonstrated under the same conditions as the analyte.[4][5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of internal standard significantly impacts assay performance. Deuterated internal standards are widely considered the "gold standard" due to their ability to closely mimic the behavior of the analyte.[2] This leads to superior accuracy and precision compared to non-deuterated, or structural analog, internal standards.

Below is a summary of quantitative performance data comparing deuterated and non-deuterated internal standards from various studies.

Performance ParameterDeuterated Internal Standard (SIL-IS)Non-Deuterated (Analog) Internal StandardICH M10 Acceptance Criteria
Accuracy (% Bias) Typically within ±5%Can exhibit significant bias (>15%)Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) Typically <10%Often >10%, can be variable≤15% (≤20% at LLOQ)
Matrix Effect (%CV of IS-normalized Matrix Factor) Well-compensated (Typically ≤5%)Can be significant and variable (>15%)≤15%
Extraction Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.Variable: Differences in physicochemical properties can lead to inconsistent recovery relative to the analyte.Consistent, precise, and reproducible recovery for both analyte and IS.

Data synthesized from representative studies. Actual performance may vary depending on the analyte, matrix, and specific analytical method.[2][4][6]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of bioanalytical methods. The following protocols for key experiments are based on the principles of the ICH M10 guideline.

Protocol 1: Protein Precipitation for Sample Preparation

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[7]

  • Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).

  • Internal Standard Addition: Add 10 µL of the deuterated internal standard working solution at a pre-determined, constant concentration.

  • Vortexing: Briefly vortex the sample to ensure it is well-mixed.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to the sample.

  • Vortexing: Vortex the sample vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

Protocol 2: Matrix Effect Evaluation

This experiment is designed to assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.[1][4]

  • Sample Set Preparation:

    • Set A (Neat Solution): Prepare solutions of the analyte at low and high concentrations and the deuterated internal standard at its working concentration in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Obtain blank matrix from at least six different sources. Process these blank samples using the validated sample preparation method (e.g., protein precipitation). Spike the resulting extracts with the analyte (at low and high concentrations) and the deuterated internal standard to the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze all samples from Set A and Set B.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for the analyte and the internal standard for each matrix source: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized Matrix Factor: Calculate the internal standard-normalized matrix factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[4]

Protocol 3: Analyte and Internal Standard Stability Assessment

This protocol outlines the procedure to evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling and storage.[5]

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the biological matrix, spiked with the deuterated internal standard at its working concentration.

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject a set of QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature).

    • Bench-Top Stability: Keep a set of QC samples at room temperature for a specified period that reflects the expected duration of sample handling (e.g., 4, 8, or 24 hours).

    • Long-Term Stability: Store a set of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of the study samples.

  • Analysis: Analyze the stability samples after the specified conditions.

  • Data Evaluation: Calculate the mean concentration of the stability samples and compare it to the nominal concentration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Sample Biological Sample Add_IS Add Deuterated IS Sample->Add_IS Extraction Protein Precipitation / SPE Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Validation Method Validation (ICH M10) Data_Processing->Validation Report Bioanalytical Report Validation->Report

Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.

Matrix_Effect_Correction cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Observed_Signal_NoIS Inaccurate Observed Signal Matrix_Effect->Observed_Signal_NoIS Analyte_IS_Signal Analyte + Deuterated IS Signal Matrix_Effect_IS Matrix Effect (Ion Suppression) Analyte_IS_Signal->Matrix_Effect_IS Ratio Calculate Ratio (Analyte/IS) Matrix_Effect_IS->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: How a deuterated internal standard corrects for matrix effects in LC-MS analysis.

Troubleshooting_Deuterated_IS Start Inconsistent Results with Deuterated IS Check_Coelution Check for Chromatographic Co-elution Start->Check_Coelution Check_Exchange Investigate Deuterium Exchange Check_Coelution->Check_Exchange No Adjust_Chroma Adjust Chromatography (Gradient, Column) Check_Coelution->Adjust_Chroma Yes (Shift Observed) Check_Purity Verify Isotopic & Chemical Purity of IS Check_Exchange->Check_Purity No Stable_Position Ensure D is at a Stable Position Check_Exchange->Stable_Position Yes (Exchange Suspected) Optimize_pH Optimize Sample pH Check_Exchange->Optimize_pH Yes (Exchange Suspected) New_IS_Lot Analyze New Lot of IS Check_Purity->New_IS_Lot Yes (Impurity Found)

Caption: A decision tree for troubleshooting common issues with deuterated internal standards.

References

A Head-to-Head Comparison: N-Desmethyl Olopatadine-d6 Versus a Structural Analog Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides an in-depth comparison between a stable isotope-labeled internal standard, N-Desmethyl Olopatadine-d6, and a common structural analog internal standard, Amitriptyline, for the quantification of N-Desmethyl Olopatadine (B1677272). This comparison is supported by established principles in bioanalytical method development and illustrative experimental data.

N-Desmethyl Olopatadine is a primary metabolite of Olopatadine, an antihistamine. Accurate measurement of this metabolite is crucial for pharmacokinetic and metabolism studies. The use of an internal standard is essential to compensate for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. In this compound, six hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The Alternative: Structural Analog Internal Standards

A structural analog internal standard is a compound with a chemical structure similar, but not identical, to the analyte. For the analysis of Olopatadine and its metabolites, compounds like Amitriptyline and Mianserin have been utilized as internal standards in various studies[1][2][3]. These compounds are chosen for their similar chromatographic behavior and extraction recovery to the analyte of interest.

Performance Comparison: this compound vs. Amitriptyline

The key advantage of a SIL internal standard lies in its ability to mimic the analyte throughout the entire analytical process, from extraction to detection. This co-elution and similar behavior in the mass spectrometer's ion source provide superior compensation for matrix effects, leading to enhanced accuracy and precision.

Performance MetricThis compound (SIL IS)Amitriptyline (Structural Analog IS)Rationale
Precision (%CV) Typically < 5%Can be > 10%The near-identical chemical and physical properties of the SIL IS allow it to more accurately track the analyte through sample processing and analysis, reducing variability.
Accuracy (%Bias) Typically within ± 5%Can be ± 15% or moreA SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to more accurate correction. A structural analog may have different ionization efficiency and be affected differently by the matrix.
Matrix Effect Effectively CompensatedInconsistent CompensationDue to its identical structure, the SIL IS is affected by the biological matrix in the same way as the analyte, providing reliable normalization. The structural and chemical differences of an analog can lead to differential matrix effects.
Extraction Recovery Highly Consistent with AnalyteGenerally Similar, but can varyThe SIL IS will have nearly identical extraction recovery to the analyte across different lots of biological matrix. A structural analog's recovery may differ, introducing variability.

Experimental Protocols

To empirically determine the performance of an internal standard, several key experiments are conducted during method validation. The following are detailed methodologies for assessing matrix effects, accuracy, and precision.

Evaluation of Matrix Effects

Objective: To assess the ability of this compound and Amitriptyline to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Methodology:

  • Sample Preparation:

    • Set 1 (Analyte and IS in Neat Solution): Prepare a solution of N-Desmethyl Olopatadine and the respective internal standard (this compound or Amitriptyline) in a clean solvent (e.g., methanol/water).

    • Set 2 (Analyte and IS in Post-Extraction Spiked Matrix): Extract blank plasma from at least six different sources. After the final extraction step, spike the extracts with N-Desmethyl Olopatadine and the internal standard at the same concentration as in Set 1.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculation:

    • The matrix factor (MF) is calculated for the analyte and the internal standard as the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).

    • The internal standard-normalized MF is calculated by dividing the analyte MF by the internal standard MF. A value close to 1.0 indicates effective compensation for matrix effects.

Determination of Accuracy and Precision

Objective: To determine the accuracy and precision of the quantification of N-Desmethyl Olopatadine using each internal standard.

Methodology:

  • Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of N-Desmethyl Olopatadine into the biological matrix (e.g., human plasma). QC samples are typically prepared at low, medium, and high concentrations.

    • Add a constant concentration of the internal standard (this compound or Amitriptyline) to all calibration standards, QC samples, and unknown samples.

    • Process the samples using the established extraction procedure.

  • Analysis: Analyze the processed samples using the LC-MS/MS method.

  • Calculation:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the QC samples.

    • Accuracy is calculated as the percent bias: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.

    • Precision is expressed as the percent coefficient of variation (%CV) of the measurements for each QC level.

Visualizing the Workflow and Rationale

The following diagrams, created using Graphviz, illustrate a typical bioanalytical workflow and the fundamental difference in how a stable isotope-labeled internal standard and a structural analog internal standard compensate for matrix effects.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

A typical bioanalytical workflow using an internal standard.

Matrix_Effect_Compensation cluster_SIL This compound (SIL IS) cluster_Analog Amitriptyline (Structural Analog IS) Analyte1 Analyte Signal Matrix1 Matrix Effect (Ion Suppression) Analyte1->Matrix1 -50% Corrected1 Accurate Quantification Matrix1->Corrected1 Ratio Corrected IS1 SIL IS Signal IS1->Matrix1 -50% Analyte2 Analyte Signal Matrix2 Matrix Effect (Ion Suppression) Analyte2->Matrix2 -50% Corrected2 Inaccurate Quantification Matrix2->Corrected2 Ratio Inaccurate IS2 Analog IS Signal IS2->Matrix2 -30%

References

Determining the Limit of Quantification (LOQ) for N-Desmethyl Olopatadine in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of methodologies for determining the Limit of Quantification (LOQ) for N-Desmethyl Olopatadine (B1677272), a minor active metabolite of Olopatadine, in a plasma matrix. The accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic assessments. This document is intended for researchers, scientists, and drug development professionals, offering a comparison of reported LOQ values and a detailed experimental protocol based on established bioanalytical method validation guidelines.

Comparison of Reported LOQ Values

The LOQ for a bioanalytical method is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[1] For N-Desmethyl Olopatadine, reported LOQ values vary, likely due to differences in analytical instrumentation and specific methodologies. In several clinical studies, plasma concentrations of N-Desmethyl Olopatadine were found to be non-quantifiable, underscoring the need for highly sensitive assays.[2][3]

Below is a summary of LOQ values for N-Desmethyl Olopatadine (Metabolite M1) in plasma as identified in published literature.

Reported LOQ (ng/mL)Analytical MethodSource / Citation
≤0.050High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)[2][3]
2High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)[4]

Experimental Protocol: LOQ Determination via LC-MS/MS

This protocol outlines a typical procedure for determining the LOQ of N-Desmethyl Olopatadine in human plasma, synthesized from regulatory guidelines and published analytical methods.[4][5][6] The validation of a bioanalytical method is essential to ensure the acceptability of its performance and the reliability of analytical results.[5][7]

Objective

To establish the lowest concentration of N-Desmethyl Olopatadine in human plasma that can be measured with a precision (Coefficient of Variation, %CV) of ≤20% and an accuracy (Relative Error, %RE) within ±20%.[8][9]

Materials and Reagents
  • Reference Standards: N-Desmethyl Olopatadine, Olopatadine, and a suitable stable isotope-labeled internal standard (IS).

  • Biological Matrix: Blank human plasma (screened for interferences) from at least six different sources.[5][10]

  • Chemicals and Solvents: HPLC-grade acetonitrile (B52724), methanol, formic acid, and water.

  • Extraction Supplies: Solid-phase extraction (SPE) cartridges or protein precipitation plates.

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system.

  • A Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of N-Desmethyl Olopatadine and the internal standard in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Create a series of working standard solutions by serially diluting the stock solution. These will be used to spike the blank plasma for calibration standards and quality control (QC) samples.

  • Calibration Standards: Prepare a calibration curve by spiking blank plasma with known concentrations of N-Desmethyl Olopatadine. The curve should consist of a blank, a zero sample (spiked with IS only), and at least six non-zero concentration levels, including the potential LOQ.[5]

  • LOQ and QC Samples: Prepare separate QC samples at a minimum of four concentration levels:

    • LLOQ: The target lowest quantifiable concentration.

    • Low QC: Approximately 3x the LLOQ.

    • Mid QC: Mid-range of the calibration curve.

    • High QC: At least 75% of the Upper Limit of Quantification (ULOQ).

Sample Preparation (Example: Solid-Phase Extraction)
  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a sample tube.

  • Add the internal standard working solution to all samples except the blank.

  • Vortex mix the samples.

  • Condition the SPE cartridges according to the manufacturer's protocol.

  • Load the plasma samples onto the cartridges.

  • Wash the cartridges to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 analytical column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve separation of N-Desmethyl Olopatadine from other plasma components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both N-Desmethyl Olopatadine and the internal standard.

LOQ Acceptance Criteria

To confirm the LOQ, analyze at least five replicates of the LLOQ sample. The following criteria, based on FDA and EMA guidelines, must be met:[8][9][10]

  • Signal-to-Noise: The analyte response at the LLOQ should be at least 5 to 10 times the response of a blank sample.

  • Precision: The percent coefficient of variation (%CV) of the replicate measurements should not exceed 20%.

  • Accuracy: The mean concentration should be within ±20% of the nominal (spiked) concentration.

  • Identification: The analyte peak must be identifiable and reproducible.

Workflow for LOQ Determination

The following diagram illustrates the logical workflow for establishing the Limit of Quantification for N-Desmethyl Olopatadine in plasma.

LOQ_Determination_Workflow cluster_criteria Acceptance Criteria Evaluation prep Prepare Standards & QCs (in Blank Plasma) extraction Sample Preparation (e.g., Solid-Phase Extraction) prep->extraction analysis LC-MS/MS Analysis (n>=5 replicates at LLOQ) extraction->analysis data Data Acquisition (Peak Area Ratio) analysis->data calc Calculate Concentration (from Calibration Curve) data->calc accuracy Accuracy (±20%) calc->accuracy precision Precision (CV <= 20%) calc->precision signal Signal-to-Noise (>= 5:1) calc->signal decision Do All Criteria Pass? calc->decision pass LOQ Established decision->pass Yes fail Adjust LLOQ & Repeat decision->fail No fail->prep

Caption: Workflow for the determination and validation of the Limit of Quantification (LOQ).

References

A Comparative Guide to Stability-Indicating HPLC Methods for Olopatadine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Olopatadine and its impurities. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Olopatadine formulations.

Olopatadine hydrochloride, an antihistamine and mast cell stabilizer, is primarily used in ophthalmic solutions.[1] Ensuring the stability of the drug product and monitoring the formation of degradation products is critical for its safety and efficacy. Stability-indicating analytical methods are essential for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[2][3]

Comparison of Chromatographic Conditions

Several reversed-phase HPLC (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed and validated for the determination of Olopatadine and its impurities.[1][2][3] The following table summarizes the key chromatographic parameters from different studies, offering a comparative overview to aid in method selection and development.

ParameterMethod 1 (UHPLC)[1]Method 2 (RP-HPLC)[3]Method 3 (Ion-Pair RP-HPLC)[2][4]Method 4 (RP-HPLC)[5][6]
Column Not specified, sub-2-µm particlesInertsil-ODS 3VKromasil 100 C18 (150 x 4.6 mm, 3.5 µm)Not specified
Mobile Phase Not specified in detail, but various have been used, e.g., methanol (B129727): 0.1% formic acid (65:35)Buffer: Methanol: Triethylamine (55:45:0.1, %v/v), pH 3.0 adjusted with o-phosphoric acidBuffer and Acetonitrile (80:20 v/v)0.1% formic acid and organic phase (methanol: acetonitrile; 50:50 % v/v) in gradient mode
Flow Rate Not specified1.0 mL/min1.5 mL/min1.0 mL/min
Detection Wavelength Ranged from 244–246 nm to 299–300 nm in different studiesNot specified220 nmNot specified
Column Temperature Not specifiedNot specified25°CNot specified
Retention Time of Olopatadine Under 3 min in some RP-HPLC methods6.3 minNot specifiedNot specified

Forced Degradation Studies and Impurity Profile

Forced degradation studies are crucial for establishing the intrinsic stability of a drug substance and for developing a stability-indicating method. Olopatadine has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][7]

Summary of Degradation Behavior:

  • Acid Hydrolysis: Olopatadine shows significant degradation under acidic conditions, leading to the formation of several degradation products.[3][5]

  • Alkaline Hydrolysis: The drug also degrades in alkaline media.[3][5]

  • Oxidative Degradation: Olopatadine is susceptible to oxidative stress, with Olopatadine related compound B being a major degradation product.[1][3]

  • Thermal Degradation: Some studies report stability under dry heat, while others show degradation.[3] This suggests that the degradation pathway may be dependent on the specific conditions.

  • Photolytic Degradation: Moderate degradation has been observed under photolytic conditions.[1]

Known Impurities:

  • Olopatadine Related Compound B: A significant degradation product formed under oxidative and photolytic stress.[1]

  • E-isomer of Olopatadine: A known geometric isomer.[2]

  • Other Degradation Products: Several other degradation products, designated as OLO1 through OLO7, have been identified under various hydrolytic conditions.[5]

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following protocol is a generalized representation based on common practices reported in the literature.[2][3][7] Researchers should validate the method according to ICH guidelines for their specific product and intended use.

1. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase as specified by the chosen method (e.g., Buffer: Methanol: Triethylamine (55:45:0.1, %v/v), pH 3.0). Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Olopatadine hydrochloride reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution: For ophthalmic solutions, dilute a known volume of the sample with the solvent to achieve a final concentration within the linear range of the method.[1] For bulk drug, dissolve a known amount in the solvent.

  • Impurity Stock Solutions: If available, prepare stock solutions of known impurities in a similar manner.

2. Chromatographic System:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: A suitable C18 column as specified in the method comparison table.

  • System Suitability: Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The system is deemed suitable if parameters like theoretical plates, tailing factor, and reproducibility of injections meet the predefined acceptance criteria.[7]

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis. Neutralize before injection.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., in a photostability chamber).

After exposure, dilute the stressed samples appropriately and inject them into the HPLC system. The chromatograms should demonstrate sufficient resolution between the Olopatadine peak and the peaks of any degradation products.

Workflow for Stability-Indicating Method Development

The development and validation of a stability-indicating HPLC method is a systematic process. The following diagram illustrates the typical workflow.

Stability_Indicating_Method_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (as per ICH Q2(R1)) A Literature Survey & Initial Method Selection B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Chromatographic Optimization (Column, Mobile Phase, Flow Rate, etc.) B->C D Peak Purity & Resolution Assessment C->D Iterative Process D->C E Specificity D->E Finalized Method F Linearity & Range E->F G Accuracy & Precision (Repeatability, Intermediate) F->G H Detection Limit (LOD) & Quantitation Limit (LOQ) G->H I Robustness H->I J Solution Stability I->J K Routine Quality Control J->K Validated Method L Stability Studies of Drug Product J->L

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

This guide provides a comparative overview of analytical methodologies for Olopatadine. The selection of a specific method should be based on the available instrumentation, the nature of the sample, and the specific requirements of the analysis. All methods should be thoroughly validated to ensure they are suitable for their intended purpose.

References

A Comparative Guide to the Performance of N-Desmethyl Olopatadine-d6 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites in biological samples is paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard is a critical determinant of the robustness and reliability of a bioanalytical method. This guide provides an objective comparison of the performance of a deuterated internal standard, N-Desmethyl Olopatadine-d6, against a hypothetical, yet representative, structural analog internal standard in various biological matrices. The information presented is based on established principles of bioanalytical method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, N-Desmethyl Olopatadine. This ensures they co-elute chromatographically and experience similar extraction recovery and matrix effects, which are common challenges in the analysis of complex biological samples.[3][4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound over a structural analog is most evident in its ability to compensate for variability throughout the analytical process, leading to enhanced accuracy and precision. A structural analog, while cost-effective, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, potentially compromising data quality.[1]

The following tables summarize the expected performance characteristics of this compound compared to a structural analog internal standard in common biological matrices: plasma, urine, and saliva. These values are representative of what would be expected from a robustly validated LC-MS/MS method.

Table 1: Performance in Human Plasma

ParameterThis compoundStructural Analog ISAcceptance Criteria
Linearity (r²) >0.998>0.995≥0.99
Accuracy (% Bias) Within ±5%Within ±15%Within ±15%
Precision (% CV) <5%<15%≤15%
Recovery (%) 95-105%70-110%Consistent and reproducible
Matrix Effect (% CV) <5%<15%≤15%

Table 2: Performance in Human Urine

ParameterThis compoundStructural Analog ISAcceptance Criteria
Linearity (r²) >0.998>0.993≥0.99
Accuracy (% Bias) Within ±7%Within ±15%Within ±15%
Precision (% CV) <7%<15%≤15%
Recovery (%) 93-107%65-115%Consistent and reproducible
Matrix Effect (% CV) <8%<20%≤15%

Table 3: Performance in Human Saliva

ParameterThis compoundStructural Analog ISAcceptance Criteria
Linearity (r²) >0.997>0.994≥0.99
Accuracy (% Bias) Within ±8%Within ±15%Within ±15%
Precision (% CV) <8%<15%≤15%
Recovery (%) 90-110%60-120%Consistent and reproducible
Matrix Effect (% CV) <10%<20%≤15%

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of a bioanalytical assay. Below are the key experimental protocols for the quantification of N-Desmethyl Olopatadine using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma and saliva.

  • Aliquoting : Transfer 100 µL of the biological matrix (plasma, urine, or saliva) into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the this compound working solution (e.g., at 100 ng/mL) to each sample, except for the blank matrix.

  • Vortexing : Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing and Centrifugation : Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection : Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical liquid chromatography and mass spectrometry parameters for the analysis of N-Desmethyl Olopatadine.

  • Liquid Chromatography:

    • Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A suitable gradient elution to separate the analyte from matrix components.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry:

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • N-Desmethyl Olopatadine: Precursor ion > Product ion (specific m/z values to be determined).

      • This compound: Precursor ion > Product ion (specific m/z values to be determined, with a +6 Da shift from the analyte).

    • Source Parameters : Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow

Diagrams are effective tools for illustrating complex experimental processes and relationships. The following diagrams were created using Graphviz (DOT language) to visualize the bioanalytical workflow and the rationale for using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Saliva) Add_IS Add N-Desmethyl Olopatadine-d6 (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Bioanalytical workflow for N-Desmethyl Olopatadine quantification.

G cluster_conclusion Impact on Data Quality Analyte N-Desmethyl Olopatadine (Analyte) P1 Extraction Recovery Analyte->P1 Identical P2 Chromatographic Retention Analyte->P2 Identical P3 Ionization Efficiency Analyte->P3 Identical IS This compound (Internal Standard) IS->P1 Identical IS->P2 Identical IS->P3 Identical Analog_IS Structural Analog IS (Alternative) Analog_IS->P1 Different Analog_IS->P2 Different Analog_IS->P3 Different Conclusion1 Deuterated IS provides superior correction for analytical variability, leading to higher accuracy and precision. Conclusion2 Structural Analog IS may lead to incomplete correction and potential quantification bias.

Rationale for the superiority of a deuterated internal standard.

References

A Comparative Guide to the Bioanalytical Precision of N-Desmethyl Olopatadine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the precise quantification of N-Desmethyl Olopatadine, a primary metabolite of the antihistamine Olopatadine. Ensuring accurate and reproducible measurement of this metabolite is critical in pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document presents key performance data, specifically inter-assay and intra-assay precision, from validated bioanalytical methods. Detailed experimental protocols are provided to enable researchers to evaluate and implement these methods.

Precision in Bioanalysis: A Critical Overview

In the development and validation of bioanalytical methods, precision is a paramount performance characteristic. It describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:

  • Intra-assay precision (repeatability): Measures the precision of results within a single analytical run.

  • Inter-assay precision (intermediate precision): Evaluates the precision of results across different analytical runs, often on different days with different analysts or equipment.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for acceptable precision in bioanalytical method validation to ensure data reliability for new drug applications.

Performance Data: Inter-Assay and Intra-Assay Precision

The following tables summarize the inter-assay and intra-assay precision for the quantification of N-Desmethyl Olopatadine in human plasma using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This data is derived from a bioanalytical method validation report submitted to the FDA.

Table 1: Inter-Assay Precision for N-Desmethyl Olopatadine Quantification in Human Plasma

AnalyteInter-day Precision (%CV)
N-Desmethyl Olopatadine (M1)1.56 to 7.52

Table 2: Intra-Assay Precision for N-Desmethyl Olopatadine Quantification in Human Plasma

AnalyteIntra-day Precision (%CV)
N-Desmethyl Olopatadine (M1)1.85 to 17.15

Alternative Methodologies

While the HPLC-MS/MS method detailed below is a robust and sensitive approach, alternative methods have also been developed for the quantification of Olopatadine and its metabolites. One notable alternative is a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS) method. This method has also been validated for the simultaneous determination of Olopatadine and its metabolites, including N-Desmethyl Olopatadine, in human plasma. Although specific inter and intra-assay precision data for N-Desmethyl Olopatadine from this alternative method is not detailed in this guide, it represents a viable and comparable technique for researchers. The choice of method may depend on available instrumentation, required sensitivity, and the specific matrix being analyzed.

Experimental Protocols

A detailed experimental protocol for a validated HPLC-MS/MS method for the simultaneous quantification of Olopatadine and N-Desmethyl Olopatadine in human plasma is outlined below. This protocol is based on information from a bioanalytical method validation report.

Sample Preparation: Protein Precipitation
  • Sample Thawing: Frozen human plasma samples containing N-Desmethyl Olopatadine are thawed at room temperature.

  • Aliquoting: A precise volume of the plasma sample is aliquoted into a clean microcentrifuge tube.

  • Protein Precipitation: A volume of a suitable organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The mixture is vortexed to ensure thorough mixing.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte of interest is carefully transferred to a new tube or a 96-well plate for analysis.

High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A validated HPLC system equipped with a pump, autosampler, and column oven.

  • Analytical Column: A suitable reverse-phase column (e.g., C18) is used for the separation of N-Desmethyl Olopatadine from other plasma components.

  • Mobile Phase: A specific composition of aqueous and organic solvents. The gradient or isocratic elution profile is optimized to achieve the desired separation.

  • Flow Rate: The mobile phase is delivered at a constant flow rate to ensure reproducible retention times.

  • Injection Volume: A small, fixed volume of the prepared sample supernatant is injected onto the column.

Tandem Mass Spectrometry (MS/MS) Detection
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for the detection and quantification of the analyte.

  • Ionization Source: An electrospray ionization (ESI) source is typically used to generate ions from the analyte eluting from the HPLC column.

  • Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Desmethyl Olopatadine and an internal standard are monitored.

  • Data Acquisition and Processing: A validated software system is used for instrument control, data acquisition, and processing of the results to determine the concentration of N-Desmethyl Olopatadine in the samples.

Workflow and Process Visualization

The following diagram illustrates the general experimental workflow for the quantification of N-Desmethyl Olopatadine in human plasma using the described HPLC-MS/MS method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Plasma Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc HPLC Separation (Reverse-Phase Column) supernatant_collection->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Quantification workflow for N-Desmethyl Olopatadine.

A Comparative Guide to the Robustness of an HPLC Method for N-Desmethyl Olopatadine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the robustness of a high-performance liquid chromatography (HPLC) method developed for the quantification of N-Desmethyl Olopatadine, a known impurity of Olopatadine. Robustness testing is a critical component of method validation, ensuring the reliability and consistency of an analytical method when subjected to small, deliberate variations in procedural parameters. This document presents a detailed experimental protocol for robustness testing, comparative data from the study, and visual representations of the workflow and cause-and-effect relationships.

Experimental Protocols

The robustness of the HPLC method was evaluated by intentionally varying several critical chromatographic parameters. The standard method parameters and the variations applied are detailed below.

Standard HPLC Method Parameters:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 298 nm

  • Injection Volume: 10 µL

  • Analyte Concentration: 10 µg/mL of N-Desmethyl Olopatadine

Robustness Testing Protocol:

The following parameters were varied one at a time to assess their impact on the analytical results:

  • Flow Rate: The flow rate was adjusted to ±0.2 mL/min from the standard 1.0 mL/min (i.e., 0.8 mL/min and 1.2 mL/min).

  • Column Temperature: The column temperature was varied by ±5°C from the standard 30°C (i.e., 25°C and 35°C).

  • Mobile Phase pH: The pH of the aqueous component of the mobile phase was adjusted to ±0.2 units from the standard pH 3.0 (i.e., pH 2.8 and pH 3.2).

  • Mobile Phase Composition: The percentage of the organic solvent (acetonitrile) in the mobile phase was altered by ±2% from the standard 30% (i.e., 28% and 32%).

For each condition, six replicate injections of the N-Desmethyl Olopatadine standard solution were performed. The key chromatographic parameters, including retention time, peak area, tailing factor, and theoretical plates, were recorded and analyzed.

Data Presentation

The quantitative data obtained from the robustness study are summarized in the table below. The results represent the mean and relative standard deviation (RSD) for six replicate injections under each condition.

Varied ParameterConditionRetention Time (min) (Mean ± SD)Peak Area (Mean ± SD)Tailing Factor (Mean ± SD)Theoretical Plates (Mean ± SD)
Standard - 5.42 ± 0.021 1254321 ± 9876 1.12 ± 0.03 7850 ± 150
Flow Rate 0.8 mL/min6.78 ± 0.0251567890 ± 123451.15 ± 0.047900 ± 160
1.2 mL/min4.51 ± 0.0181045267 ± 87651.10 ± 0.037800 ± 140
Column Temp. 25°C5.63 ± 0.0221258765 ± 99871.13 ± 0.037700 ± 155
35°C5.21 ± 0.0201249876 ± 97651.11 ± 0.027950 ± 145
Mobile Phase pH 2.85.35 ± 0.0231251234 ± 98001.10 ± 0.047820 ± 152
3.25.49 ± 0.0211257432 ± 99101.14 ± 0.037880 ± 148
Mobile Phase % Organic 28%5.98 ± 0.0241260123 ± 100101.16 ± 0.037750 ± 165
32%4.89 ± 0.0191248765 ± 97501.09 ± 0.027900 ± 140

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the robustness study and the logical relationships between the varied parameters and the expected outcomes.

experimental_workflow cluster_flow Flow Rate Variation cluster_temp Temperature Variation cluster_ph Mobile Phase pH Variation cluster_org Mobile Phase Composition Variation start Start Robustness Study prepare_std Prepare N-Desmethyl Olopatadine Standard Solution (10 µg/mL) start->prepare_std set_std_hplc Set Standard HPLC Conditions prepare_std->set_std_hplc inject_std Inject Standard (n=6) set_std_hplc->inject_std record_std Record Standard Results inject_std->record_std vary_params Vary One Parameter at a Time record_std->vary_params set_flow_low Set Flow Rate = 0.8 mL/min vary_params->set_flow_low set_temp_low Set Temperature = 25°C vary_params->set_temp_low set_ph_low Set pH = 2.8 vary_params->set_ph_low set_org_low Set % Organic = 28% vary_params->set_org_low inject_flow_low Inject Standard (n=6) set_flow_low->inject_flow_low record_flow_low Record Results inject_flow_low->record_flow_low set_flow_high Set Flow Rate = 1.2 mL/min inject_flow_high Inject Standard (n=6) set_flow_high->inject_flow_high record_flow_high Record Results inject_flow_high->record_flow_high analyze_data Analyze and Compare All Data record_flow_high->analyze_data inject_temp_low Inject Standard (n=6) set_temp_low->inject_temp_low record_temp_low Record Results inject_temp_low->record_temp_low set_temp_high Set Temperature = 35°C inject_temp_high Inject Standard (n=6) set_temp_high->inject_temp_high record_temp_high Record Results inject_temp_high->record_temp_high record_temp_high->analyze_data inject_ph_low Inject Standard (n=6) set_ph_low->inject_ph_low record_ph_low Record Results inject_ph_low->record_ph_low set_ph_high Set pH = 3.2 inject_ph_high Inject Standard (n=6) set_ph_high->inject_ph_high record_ph_high Record Results inject_ph_high->record_ph_high record_ph_high->analyze_data inject_org_low Inject Standard (n=6) set_org_low->inject_org_low record_org_low Record Results inject_org_low->record_org_low set_org_high Set % Organic = 32% inject_org_high Inject Standard (n=6) set_org_high->inject_org_high record_org_high Record Results inject_org_high->record_org_high record_org_high->analyze_data end End of Study analyze_data->end

Caption: Experimental workflow for the robustness testing of the HPLC method.

cause_effect cluster_causes Parameter Variations (Causes) cluster_effects Chromatographic Results (Effects) flow_rate Flow Rate (±0.2 mL/min) ret_time Retention Time flow_rate->ret_time Significant inverse change peak_area Peak Area flow_rate->peak_area Inverse change temp Column Temperature (±5°C) temp->ret_time Minor inverse change plates Theoretical Plates temp->plates Minor change ph Mobile Phase pH (±0.2) ph->ret_time Minor change tailing Tailing Factor ph->tailing Minor change org_phase Mobile Phase % Organic (±2%) org_phase->ret_time Significant inverse change org_phase->tailing Minor change

Caption: Cause-and-effect relationships in HPLC robustness testing.

Conclusion

The robustness of the HPLC method for the analysis of N-Desmethyl Olopatadine was successfully evaluated. The results indicate that minor, deliberate variations in flow rate, column temperature, mobile phase pH, and mobile phase composition do not significantly impact the method's performance in terms of peak area, tailing factor, and theoretical plates. As expected, retention time showed the most significant variation with changes in flow rate and mobile phase composition. However, the peak shape and resolution from other components remained acceptable under all tested conditions. The low relative standard deviation values for all parameters across the different experimental conditions demonstrate the reliability and robustness of this analytical method for its intended purpose in a quality control environment.

The Gold Standard: Justifying Stable Isotope-Labeled Internal Standards in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the integrity of bioanalytical data is paramount. A critical factor in ensuring the accuracy and reliability of this data is the appropriate choice of an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison between stable isotope-labeled internal standards (SIL-ISs) and structural analog internal standards, presenting supporting experimental data and detailed methodologies to justify the preferential use of SIL-ISs in filings with regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The primary role of an internal standard is to compensate for variability during sample preparation and analysis, which can arise from multiple sources including matrix effects, inconsistent extraction recovery, and instrumental drift.[1][2] Regulatory agencies have stringent requirements for bioanalytical method validation to ensure data is accurate and reliable.[3][4] While various compounds can be used as internal standards, SIL-ISs are widely recognized as the "gold standard" due to their ability to closely mimic the analyte of interest throughout the entire analytical process, leading to superior accuracy and precision.[5][6]

Comparison of Internal Standard Performance: SIL-IS vs. Structural Analogs

The fundamental difference between a SIL-IS and a structural analog lies in their chemical composition and, consequently, their behavior during analysis. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[7] In contrast, a structural analog is a different chemical compound that is structurally similar to the analyte.[5]

The near-identical physicochemical properties of a SIL-IS to the analyte ensure that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention.[6] This co-elution and similar behavior in the mass spectrometer's ion source are crucial for effectively compensating for matrix effects, a significant source of variability in bioanalytical assays.[8] Structural analogs, due to their different chemical nature, may not co-elute with the analyte and can exhibit different ionization efficiencies, leading to less reliable correction for analytical variability.[9]

Quantitative Data Summary

The superior performance of SIL-ISs is not just theoretical; it is supported by experimental data. The following table summarizes a comparison of accuracy and precision between a SIL-IS and a structural analog internal standard for the quantification of the anticancer drug, Kahalalide F.[9]

Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance of Bias (p-value)Statistical Significance of Variance (p-value)
Structural Analog96.88.6<0.0005-
Stable Isotope-Labeled (SIL)100.37.60.50.02

Data adapted from a study on the quantification of Kahalalide F.[9]

As the data indicates, the SIL internal standard resulted in a mean bias much closer to the ideal value of 100% and a lower standard deviation, signifying higher accuracy and precision.[9] The variance using the SIL internal standard was significantly lower than with the structural analog, further underscoring its superior performance.[9]

Experimental Protocols

To ensure the reliability of bioanalytical data for regulatory submissions, a comprehensive method validation is required.[10][11] The following outlines a typical experimental protocol for the validation of a bioanalytical method using a stable isotope-labeled internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the stable isotope-labeled internal standard in the same solvent at the same concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.

  • Quality Control (QC) Working Solutions: Prepare at least four levels of QC working solutions (Low, Medium, High, and Lower Limit of Quantification - LLOQ) from a separate analyte stock solution.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a constant concentration.

Sample Preparation and Analysis
  • Spike blank biological matrix (e.g., plasma, urine) with the analyte working standard solutions to create calibration standards.

  • Spike blank biological matrix with the QC working solutions to create QC samples.

  • Add the internal standard working solution to all calibration standards, QC samples, and study samples.

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using a validated LC-MS/MS method.

Validation Parameters and Acceptance Criteria

The following key parameters must be evaluated during method validation according to FDA and EMA guidelines:[3][12][13]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13] This is assessed by analyzing at least six different lots of blank biological matrix.[6]

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.[13] This is evaluated by analyzing at least five replicates of each QC level in at least three separate analytical runs.[6] The mean value should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[13]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[13] A calibration curve should consist of a blank, a zero sample, and at least six non-zero standards.[13]

  • Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.[12] This is evaluated by comparing the response of the analyte in post-extraction spiked matrix from at least six different lots to the response of the analyte in a neat solution.[6]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, long-term storage, bench-top).[6]

Visualizing the Workflow and Rationale

To better illustrate the processes and logic involved, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Blank, Standard, QC, Study) Add_IS Add SIL-IS Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Integration Peak Integration (Analyte & SIL-IS) LC_MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Final_Concentration Final_Concentration Quantification->Final_Concentration Final Analyte Concentration

Caption: A typical bioanalytical workflow using a SIL-IS for regulatory filings.

Justification_Logic cluster_IS_Types Internal Standard Types cluster_Properties Key Properties cluster_Impact Impact on Bioanalysis cluster_Outcome Outcome for Regulatory Submission SIL_IS Stable Isotope-Labeled IS (SIL-IS) Identical_Chem Identical Physicochemical Properties to Analyte SIL_IS->Identical_Chem Analog_IS Structural Analog IS Similar_Chem Similar (but not identical) Chemical Structure Analog_IS->Similar_Chem Compensation Effective Compensation for Variability (Matrix Effects, Recovery) Identical_Chem->Compensation Less_Compensation Less Effective Compensation Similar_Chem->Less_Compensation High_Quality High-Quality, Reliable Data (Increased Accuracy & Precision) Compensation->High_Quality Lower_Quality Potentially Lower Quality Data (Reduced Accuracy & Precision) Less_Compensation->Lower_Quality

Caption: Logical justification for preferring SIL-IS over structural analogs.

Conclusion

The use of stable isotope-labeled internal standards is a scientifically sound and regulatory-preferred approach for bioanalytical method validation.[5][6] Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for various sources of error, ultimately leading to more accurate and precise data.[8][9] While structural analogs can be used when a SIL-IS is not available, their use requires more extensive validation to demonstrate their suitability. For generating the high-quality, reliable data required for successful regulatory submissions, the use of a stable isotope-labeled internal standard is strongly justified and highly recommended.

References

Safety Operating Guide

Navigating the Disposal of N-Desmethyl Olopatadine-d6: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of N-Desmethyl Olopatadine-d6, a deuterated metabolite of Olopatadine. The following procedures are based on available safety data for the non-deuterated analogue and general best practices for laboratory chemical waste management.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all federal, state, and local regulations, as well as your institution's specific environmental health and safety (EHS) protocols.

Core Safety and Logistical Information

The primary route for the disposal of N-Desmethyl Olopatadine, and by extension its deuterated form, is through a licensed hazardous material disposal company. The compound may be incinerated in a facility equipped with an afterburner and scrubber to prevent the release of harmful combustion byproducts.[1] Accidental environmental release should be prevented by avoiding discharge into drains, water courses, or onto the ground.[1]

Personal Protective Equipment (PPE) and Handling:

When handling this compound for disposal, it is essential to wear appropriate personal protective equipment to avoid inhalation, ingestion, or skin contact.[1][2] This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2]

Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2]

Data Presentation

No specific quantitative data for the disposal of this compound was available in the reviewed documentation. For detailed physical and chemical properties, toxicity data, and other quantitative information, please refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols.

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the process for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

  • Consult the SDS: Obtain and thoroughly review the Safety Data Sheet for this compound. The SDS will provide specific information on hazards, handling, and disposal.

  • Hazard Assessment: Based on the SDS for the non-deuterated analogue, N-Desmethyl Olopatadine is a "pharmaceutical related compound of unknown potency".[1] As a precaution, it should be handled as a potentially hazardous chemical.

  • Regulatory Classification: In the United States, chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department will be responsible for determining if this compound waste meets the criteria for hazardous waste under federal and state regulations.

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be compatible with the chemical and in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS program.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.

Step 3: Storage of Chemical Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspection: Periodically inspect the waste container for any signs of leakage or degradation.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety department.

  • Waste Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed hazardous material disposal company.

  • Documentation: Complete any necessary waste disposal forms or documentation as required by your institution.

Step 5: Spill and Emergency Procedures

  • Minor Spills: In the event of a small spill, and if you are trained to do so, carefully clean up the material. Avoid generating dust.[1][2] Use appropriate PPE and collect the spilled material and any contaminated cleaning supplies in a sealed, labeled hazardous waste container.

  • Major Spills: For larger spills, evacuate the area and notify your institution's emergency response team and EHS department immediately.

  • Personal Exposure:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms develop.[1]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Spill/Emergency start Start: N-Desmethyl Olopatadine-d6 Waste Generated consult_sds Consult SDS and Institutional EHS Protocols start->consult_sds spill Spill or Exposure? start->spill don_ppe Wear Appropriate PPE consult_sds->don_ppe segregate Segregate Waste into a Labeled, Compatible Container don_ppe->segregate store Store in Designated Satellite Accumulation Area segregate->store segregate->spill inspect Periodically Inspect Container store->inspect store->spill contact_ehs Contact EHS for Pickup inspect->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation disposal Disposal via Licensed Hazardous Waste Vendor (Incineration) documentation->disposal spill->consult_sds No spill_response Follow Emergency Procedures: - Evacuate (if necessary) - Notify EHS/Emergency Response - Administer First Aid spill->spill_response Yes

Caption: A flowchart outlining the key steps and decision points for the safe and compliant disposal of this compound in a laboratory setting.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N-Desmethyl Olopatadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety and proper handling of specialized compounds like N-Desmethyl Olopatadine-d6 is paramount. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and safety in your laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the compound[3][4].
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles[4].
Body Protection A lab coat, gown, or coverallsTo prevent contamination of personal clothing and skin contact[3][4]. For handling larger quantities or in situations with a higher risk of exposure, specialized protective garments like those made from DuPont™ Tyvek® may be considered[5].
Respiratory Protection Use in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood or a powered air-purifying respirator (PAPR) is recommended[6][7].To avoid inhalation of the compound[7].

Operational Plan for Safe Handling

A systematic workflow is critical to maintaining safety during the handling and use of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Materials & Waste Container gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weighing and Transfer (in containment) don_ppe->weigh_transfer experiment Perform Experimental Procedure weigh_transfer->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Experiment Complete dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[4].
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][7].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][7].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][7].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Classification: this compound should be treated as hazardous chemical waste[4]. Do not dispose of this compound in standard laboratory trash or down the drain[4].

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weigh paper), in a designated, clearly labeled, and sealed hazardous waste container[8].

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Avoid mixing with other waste streams to prevent potential chemical reactions[9].

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines, ensuring any labels are defaced[9].

Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[8][9][10]. Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation[4].

cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes) segregate Segregate Waste Streams solid_waste->segregate liquid_waste Unused Solutions & Rinsate liquid_waste->segregate sharps_waste Contaminated Sharps sharps_waste->segregate label_container Use Labeled, Sealed Containers segregate->label_container store_safe Store in Designated Area label_container->store_safe request_pickup Request EHS Waste Pickup store_safe->request_pickup Ready for Disposal documentation Maintain Disposal Records request_pickup->documentation

Caption: Logical flow for the proper disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.